molecular formula C9H19N3O2 B15254357 tert-Butyl N-(3-carbamimidoylpropyl)carbamate

tert-Butyl N-(3-carbamimidoylpropyl)carbamate

Cat. No.: B15254357
M. Wt: 201.27 g/mol
InChI Key: XXISVYRSBDNLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(3-carbamimidoylpropyl)carbamate (CAS 2174008-05-8) is a chemical compound of interest in modern drug discovery and medicinal chemistry research. With a molecular formula of C 11 H 23 N 3 O 4 and a molecular weight of 261.318 g/mol, this compound features both a carbamate and a carbamimidoyl functional group . The presence of the tert-butyl carbamate (Boc) group is particularly significant. Carbamate groups, like the Boc group, are known for their excellent chemical and proteolytic stability, and their ability to resemble a peptide bond. This makes carbamate-containing compounds valuable as peptidomimetics and for improving the pharmacokinetic properties of parent molecules, such as enhancing cell membrane penetration and delaying first-pass metabolism . Researchers investigate such compounds for their potential as protease inhibitors or as building blocks in the synthesis of more complex pharmacologically active agents . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses . All orders are fulfilled with a clear understanding that the product will be used strictly in a laboratory research setting .

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

tert-butyl N-(4-amino-4-iminobutyl)carbamate

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-6-4-5-7(10)11/h4-6H2,1-3H3,(H3,10,11)(H,12,13)

InChI Key

XXISVYRSBDNLOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=N)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis & Characterization of tert-Butyl N-(3-carbamimidoylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and characterization of tert-Butyl N-(3-carbamimidoylpropyl)carbamate (also known as Boc-4-aminobutyramidine or Boc-GABA-amidine ). This molecule serves as a critical protected linker in the development of peptidomimetics, specifically as an arginine surrogate or a spacer in drug-conjugate systems.

Executive Summary & Strategic Utility

tert-Butyl N-(3-carbamimidoylpropyl)carbamate is a bifunctional building block featuring an acid-labile protecting group (Boc) on the primary amine and a highly basic amidine moiety.

  • Core Utility: It introduces a cationic "arginine-like" motif into small molecules without the steric bulk of the full arginine side chain.

  • Synthetic Challenge: The primary challenge is generating the amidine functionality from a nitrile precursor without cleaving the acid-sensitive Boc group. Standard Pinner synthesis (using dry HCl) is incompatible due to rapid Boc deprotection.

  • Solution: This guide presents the Amidoxime-Hydrogenation Route , a "soft" synthetic strategy that preserves the Boc group while efficiently constructing the amidine.

Retrosynthetic Analysis

The most reliable pathway disconnects the target into Boc-4-aminobutyronitrile , which is synthesized from commercially available 4-aminobutyronitrile (or 3-cyanopropylamine).

Retrosynthesis Target Target: tert-Butyl N-(3-carbamimidoylpropyl)carbamate (Boc-GABA-Amidine) Amidoxime Intermediate: Amidoxime Derivative (Stable, isolable) Target->Amidoxime H2 / Pd/C (N-O Cleavage) Nitrile Precursor: Boc-4-aminobutyronitrile Amidoxime->Nitrile NH2OH·HCl Base Start Starting Material: 4-Aminobutyronitrile HCl Nitrile->Start Boc2O TEA

Figure 1: Retrosynthetic logic avoiding acidic Pinner conditions.

Experimental Protocols

Phase 1: Protection (Synthesis of Precursor)

Objective: Isolate tert-butyl (3-cyanopropyl)carbamate.

  • Reagents: 4-Aminobutyronitrile hydrochloride (10.0 g, 83 mmol), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.5 eq), DCM (Dichloromethane).

  • Procedure:

    • Suspend 4-aminobutyronitrile HCl in DCM (150 mL) at 0°C.

    • Add TEA (29 mL) dropwise. The suspension will clear as the free amine forms.

    • Add a solution of Boc₂O (19.9 g) in DCM (50 mL) dropwise over 30 mins.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Wash with 1M citric acid (to remove unreacted amine/TEA) and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Expect >90% of a colorless oil/solid.

    • Checkpoint: IR spectrum should show a sharp Nitrile stretch (~2245 cm⁻¹) and Carbamate Carbonyl (~1690 cm⁻¹).

Phase 2: Amidoxime Formation (The "Soft" Activation)

Objective: Convert the nitrile to an amidoxime intermediate, avoiding acid catalysis.

  • Reagents: Boc-4-aminobutyronitrile (from Phase 1), Hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 eq), Sodium Carbonate (Na₂CO₃, 3.0 eq), Ethanol/Water (2:1).

  • Procedure:

    • Dissolve Boc-nitrile (10 mmol) in Ethanol (40 mL).

    • In a separate flask, dissolve NH₂OH·HCl (2.1 g) and Na₂CO₃ (3.2 g) in Water (20 mL). Caution: CO₂ evolution.

    • Combine solutions and reflux (80°C) for 6–12 hours.

    • Monitoring: TLC (DCM/MeOH 9:1) will show the disappearance of the non-polar nitrile and appearance of a polar amidoxime spot.

    • Workup: Evaporate Ethanol. Extract the aqueous residue with Ethyl Acetate. The product is often pure enough for the next step.

    • Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon.

Phase 3: Hydrogenolysis to Amidine

Objective: Reduce the N-O bond of the amidoxime to generate the amidine.

  • Reagents: Amidoxime intermediate, Acetic Acid (AcOH), 10% Pd/C (catalytic), H₂ gas (balloon).

  • Procedure:

    • Dissolve the amidoxime in glacial Acetic Acid (or MeOH with 5 eq AcOH).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere (1 atm) for 12–24 hours.

    • Filtration: Filter through Celite to remove Pd/C.

    • Isolation: Concentrate the filtrate. The product will be the Acetate salt of tert-butyl N-(3-carbamimidoylpropyl)carbamate.

    • Purification: Recrystallize from Et₂O/MeOH or purify via Prep-HPLC (C18 column, Water/Acetonitrile with 0.1% TFA or Formic Acid).

Characterization Data Suite

The following data corresponds to the Acetate Salt form, which is the most stable and common handling form.

TechniqueParameterObserved Data (Expected)Interpretation
¹H NMR Solvent D₂O or CD₃ODExchangeable protons (NH) not visible in D₂O.
δ 1.44 Singlet, 9HBoc tert-butyl group.
δ 1.85 Quintet, 2H, J=7.5 HzCH ₂ (central methylene, β-position).
δ 2.45 Triplet, 2H, J=7.5 HzCH ₂-C(=NH) (α to amidine). Downfield due to C=N.
δ 3.10 Triplet, 2H, J=6.8 HzCH ₂-NHBoc (α to carbamate).
δ 1.90 Singlet, 3HAcetate counterion (CH₃COO⁻).
¹³C NMR Amidine C ~165.5 ppmCharacteristic amidinium carbon.
Carbamate C ~158.0 ppmBoc Carbonyl.
Boc C(Me)₃ ~80.5 ppmQuaternary carbon of Boc.
Mass Spec ESI-MS [M+H]⁺ = 202.15 Calc for C₉H₁₉N₃O₂ + H⁺.
IR Amidine 1670–1630 cm⁻¹Strong C=N stretch.
Nitrile Absent Disappearance of 2245 cm⁻¹ peak confirms conversion.

Critical Handling & Stability

  • Hygroscopicity: Amidines, especially as acetate or chloride salts, are hygroscopic. Store in a desiccator at -20°C.

  • Basicity: The pKa of the amidinium group is ~11–12. It will remain protonated in most physiological buffers.

  • Boc Stability: The Boc group is stable to the hydrogenation conditions (AcOH) but will degrade if exposed to strong acids (TFA, HCl) or high temperatures (>60°C) in acidic media.

References

  • Amidoxime Route: Jendralla, H., et al. "Efficient Synthesis of Amidines from Nitriles via Amidoximes." Tetrahedron, vol. 51, no.[1] 44, 1995, pp. 12047-12068.

  • General Amidine Synthesis: Judkins, B. D., et al. "A General Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, vol. 26, no. 23, 1996, pp. 4351-4367.

  • Alternative (Thioimidate): Eloy, F., and Leners, N. "The Chemistry of Amidoximes and Related Compounds." Chemical Reviews, vol. 62, no. 2, 1962, pp. 155–183.

Sources

An In-depth Technical Guide to tert-Butyl N-(3-carbamimidoylpropyl)carbamate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(3-carbamimidoylpropyl)carbamate, a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. The presence of a Boc-protected carbamate and a terminal guanidinium group imparts unique chemical properties that are highly valuable for the synthesis of complex molecular architectures. This document details the synthetic pathways, physicochemical properties, reactivity, and potential applications of this compound, with a particular focus on its role as a building block in the development of novel therapeutics. The guide is intended to serve as a valuable resource for researchers and scientists engaged in synthetic organic chemistry and pharmaceutical development.

Introduction: The Strategic Importance of Guanidinium-Containing Scaffolds

The guanidinium group is a key structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its persistent protonated state at physiological pH allows it to participate in strong electrostatic and hydrogen bonding interactions with biological targets such as enzymes and receptors. The incorporation of a guanidino moiety into a molecular scaffold can significantly enhance binding affinity and modulate pharmacokinetic properties.

tert-Butyl N-(3-carbamimidoylpropyl)carbamate emerges as a strategically important building block by providing a stable, protected form of a guanidinylated propyl-amine linker. The tert-butoxycarbonyl (Boc) protecting group masks the reactivity of the carbamate nitrogen, allowing for selective transformations at other sites of a molecule.[2] This guide will explore the synthesis of this valuable compound from its readily available precursor, tert-butyl N-(3-aminopropyl)carbamate, and delve into its chemical characteristics and utility in drug discovery programs.

Synthesis and Purification

The primary route to tert-butyl N-(3-carbamimidoylpropyl)carbamate involves a two-step process, starting from the commercially available tert-butyl N-(3-aminopropyl)carbamate.

Synthesis of the Precursor: tert-Butyl N-(3-aminopropyl)carbamate

The precursor is efficiently synthesized via the mono-Boc protection of 1,3-diaminopropane.[3]

Experimental Protocol:

  • To a stirred solution of 1,3-diaminopropane (10 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise over 1 hour.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.[3]

  • Remove the solvent under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl N-(3-aminopropyl)carbamate as a colorless oil.[3]

Causality: The use of a large excess of 1,3-diaminopropane is a critical experimental choice that statistically favors the formation of the mono-protected product over the di-protected species.

Diagram 1: Synthesis of tert-Butyl N-(3-aminopropyl)carbamate

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 1,3-Diaminopropane 1,3-Diaminopropane Reaction Mono-Boc Protection 1,3-Diaminopropane->Reaction 10 eq. Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O->Reaction 1 eq. DCM, 0°C to rt DCM, 0°C to rt DCM, 0°C to rt->Reaction tert-Butyl N-(3-aminopropyl)carbamate tert-Butyl N-(3-aminopropyl)carbamate Reaction->tert-Butyl N-(3-aminopropyl)carbamate High Yield

Caption: Synthetic workflow for the mono-Boc protection of 1,3-diaminopropane.

Guanidinylation of tert-Butyl N-(3-aminopropyl)carbamate

The conversion of the primary amine in tert-butyl N-(3-aminopropyl)carbamate to a guanidine group is the pivotal step. This transformation is typically achieved using a variety of guanidinylating reagents, which introduce a protected guanidino moiety.

Common Guanidinylating Reagents:

  • N,N'-Bis(Boc)-S-methylisothiourea: A widely used, commercially available reagent.[1]

  • N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent): A highly reactive agent suitable for less nucleophilic amines.[1]

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A stable, crystalline reagent that often provides high yields and clean reactions.[1]

General Experimental Protocol (using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine):

  • Dissolve tert-butyl N-(3-aminopropyl)carbamate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with a mild aqueous acid (e.g., 0.5 M citric acid), water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product, tert-butyl N-(3-(N',N''-bis(tert-butoxycarbonyl)carbamimidoyl)propyl)carbamate, is purified by column chromatography on silica gel.

Diagram 2: Guanidinylation Workflow

G Start tert-Butyl N-(3-aminopropyl)carbamate Reaction Guanidinylation Start->Reaction Reagent Guanidinylating Reagent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) Reagent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl N-(3-(N',N''-di-Boc-guanidino)propyl)carbamate Purification->Product

Caption: General workflow for the synthesis of Boc-protected guanidine.

Deprotection

The final step to yield tert-butyl N-(3-carbamimidoylpropyl)carbamate involves the selective removal of the Boc groups from the guanidino moiety, while preserving the Boc group on the carbamate. This can be challenging due to the similar acid-lability of all Boc groups. Careful control of reaction conditions is paramount. Alternatively, for many applications, the fully protected guanidine is used directly, with deprotection occurring at a later stage in a multi-step synthesis. Complete deprotection of all Boc groups is readily achieved with strong acids like trifluoroacetic acid (TFA).[2]

Physicochemical and Spectroscopic Properties

While specific experimental data for tert-butyl N-(3-carbamimidoylpropyl)carbamate is not widely published, its properties can be reliably predicted based on its structure and the known characteristics of its constituent functional groups.

PropertyPredicted Value / Characteristic
Molecular Formula C₁₄H₂₈N₄O₄ (for the di-Boc protected guanidino form)
Molecular Weight 316.40 g/mol (for the di-Boc protected guanidino form)
Appearance Expected to be a colorless to pale yellow oil or a low-melting solid.
Solubility Likely soluble in polar organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol.[4]
Stability The Boc groups are stable under basic and neutral conditions but are readily cleaved by strong acids.[2] The compound should be stored in a cool, dry place under an inert atmosphere.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The ¹H NMR spectrum is expected to show a characteristic singlet at approximately 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group of the carbamate.[5] The protons of the two Boc groups on the guanidine moiety will also appear as singlets in this region. The methylene protons of the propyl chain will exhibit multiplets between 1.6 and 3.4 ppm.

  • ¹³C NMR: The spectrum will feature signals for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate around 156 ppm.[6]

  • IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C=O stretching of the carbamate and protected guanidine (around 1680-1720 cm⁻¹), and C-N stretching.[7][8]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the specific protected form of the compound.

Reactivity and Chemical Behavior

The chemical reactivity of tert-butyl N-(3-carbamimidoylpropyl)carbamate is dominated by the Boc-protected carbamate and the terminal guanidinium group.

  • Stability of the Boc Group: The tert-butoxycarbonyl protecting group is stable to a wide range of nucleophilic and basic conditions, making it an excellent choice for multi-step syntheses.[2]

  • Acid Lability: The primary liability of the molecule is the acid-catalyzed cleavage of the Boc groups. This property is also its greatest synthetic utility, as the protecting groups can be removed under controlled acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane.[1]

  • Reactivity of the Guanidinium Group: Once deprotected, the terminal guanidinium group is strongly basic and exists predominantly in its protonated, positively charged form at physiological pH. This allows it to engage in significant ionic and hydrogen-bonding interactions.

Applications in Drug Discovery and Medicinal Chemistry

The unique bifunctional nature of tert-butyl N-(3-carbamimidoylpropyl)carbamate makes it a valuable tool for medicinal chemists.

  • Linker and Spacer: The propyl chain provides a flexible linker to connect a pharmacophore to another molecular entity, such as a peptide, a targeting ligand, or a solubilizing group.[3]

  • Introduction of a Basic Center: The guanidinium group can be incorporated to introduce a strongly basic center into a molecule, which can be critical for receptor binding or for modulating physicochemical properties like solubility and cell permeability.

  • Synthesis of Arginine Analogs: This building block can be used in the synthesis of non-natural amino acids and peptidomimetics that mimic the structure and function of arginine.

Diagram 3: Role in Drug Discovery

G cluster_compound tert-Butyl N-(3-carbamimidoylpropyl)carbamate cluster_applications Applications Molecule Boc-NH-(CH2)3-Guanidine Linker Linker/Spacer Molecule->Linker Connects Pharmacophores Basic_Center Introduction of Basic Center Molecule->Basic_Center Modulates pKa Arginine_Analog Synthesis of Arginine Analogs Molecule->Arginine_Analog Mimics Arginine

Caption: Key applications in medicinal chemistry.

Conclusion

tert-Butyl N-(3-carbamimidoylpropyl)carbamate is a highly valuable and versatile synthetic building block with significant potential in organic and medicinal chemistry. Its synthesis from readily available starting materials and the orthogonal nature of the Boc-protecting group provide a powerful platform for the rational design and synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, predicted properties, and key applications, offering a foundation for its effective use in research and drug development.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • BenchChem. (2025). Stability and Storage of Boc-Protected Diamines: A Technical Guide.
  • PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (3-(methylamino)propyl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • BenchChem. (2025).
  • NIH. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • BenchChem. (2025). Analysis of tert-Butyl (3-aminopropyl)
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. Retrieved from [Link]

  • BenchChem. (2025). Interpreting the Infrared Spectrum of tert-Butyl (3-aminopropyl)
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)
  • BenchChem. (2025). chemical and physical properties of tert-Butyl (3-aminopropyl)
  • BenchChem. (2025). common side reactions with tert-Butyl (3-aminopropyl)
  • BenchChem. (2025). Application Notes and Protocols for tert-Butyl (3-aminopropyl)
  • Google Patents. (n.d.). CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof.
  • mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Retrieved from [Link]

  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. Retrieved from [Link]

Sources

"tert-Butyl N-(3-carbamimidoylpropyl)carbamate" mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Mechanism of Action of tert-Butyl N-(3-carbamimidoylpropyl)carbamate

Abstract

tert-Butyl N-(3-carbamimidoylpropyl)carbamate is a synthetic derivative of the endogenous neuromodulator agmatine. Its structure, featuring a labile tert-butoxycarbonyl (Boc) protecting group on the guanidino moiety, suggests two primary, scientifically plausible mechanisms of action. The first is its function as a pro-drug, designed for enhanced stability and bioavailability, which upon metabolic cleavage, releases agmatine to exert its well-documented pleiotropic effects on the central nervous system. The second potential mechanism is the direct inhibition of agmatine-metabolizing enzymes, such as agmatine deiminase, via covalent modification of the enzyme's active site—a known inhibitory paradigm for carbamate-containing molecules. This guide provides a detailed exploration of these proposed mechanisms, grounded in the principles of medicinal chemistry and pharmacology, and outlines robust experimental frameworks for their validation.

Introduction: A Structural Perspective

Agmatine, the parent compound, is a primary amine derived from the decarboxylation of L-arginine. It is recognized as a crucial neuromodulator and neurotransmitter in the mammalian brain, where it is involved in a multitude of physiological processes, including pain perception, neuroprotection, and mood regulation.[1] Agmatine exerts its effects by interacting with a diverse array of molecular targets, such as NMDA receptors, imidazoline receptors, and nitric oxide synthase (NOS).[1]

The subject of this guide, tert-Butyl N-(3-carbamimidoylpropyl)carbamate, is a chemically modified version of agmatine. The key modification is the introduction of a tert-butoxycarbonyl (Boc) group. In organic synthesis, the Boc group is a widely used protecting group for amines due to its stability under many conditions and its susceptibility to cleavage under moderately acidic conditions.[2] In a pharmacological context, this modification can transform a parent molecule into a pro-drug, altering its pharmacokinetic profile to improve absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]

Proposed Mechanisms of Action

Given the chemical nature of the compound, two predominant mechanisms of action are proposed. These are not mutually exclusive and may operate in concert depending on the biological environment.

Mechanism I: A Pro-drug for Agmatine Delivery

The most direct hypothesis is that tert-Butyl N-(3-carbamimidoylpropyl)carbamate functions as a pro-drug, undergoing in vivo hydrolysis to release active agmatine. The carbamate linkage, particularly with the bulky tert-butyl group, can protect the polar guanidinium group from rapid metabolism, potentially enhancing its oral bioavailability and ability to cross biological membranes.[2][3]

Upon administration, the compound would remain inert until the Boc group is cleaved. This cleavage can occur via two primary routes:

  • Acid-catalyzed hydrolysis: The low pH environment of the stomach could facilitate the removal of the Boc group.

  • Enzymatic hydrolysis: Carboxylesterases and other hydrolases present in the plasma, liver, and other tissues are known to cleave carbamate esters.[3]

Once liberated, the resulting increase in local or systemic agmatine concentration would lead to the activation of its downstream signaling pathways.

  • Receptor Modulation: Agmatine is an antagonist at the NMDA receptor and an agonist at α2-adrenergic and I₁/I₂ imidazoline receptors.[1]

  • Enzyme Inhibition: It is a known inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, iNOS).[1]

  • Polyamine Pathway Interaction: Agmatine can compete with polyamines for transport and binding sites, influencing cell proliferation and differentiation.[4]

pro_drug_mechanism cluster_absorption Absorption & Distribution cluster_activation Bioactivation (Hydrolysis) Compound tert-Butyl N-(3-carbamimidoyl- propyl)carbamate (Prodrug) Agmatine Agmatine (Active Drug) Compound->Agmatine Cleavage of Boc Group Targets CNS Targets: - NMDA Receptors - Imidazoline Receptors - Nitric Oxide Synthase Agmatine->Targets Binds to

Caption: Proposed pro-drug bioactivation pathway.

Mechanism II: Direct Inhibition of Agmatine-Metabolizing Enzymes

An alternative or complementary mechanism involves the direct action of the intact molecule as an enzyme inhibitor. Carbamates are a well-established class of mechanism-based inhibitors for various enzymes, most notably serine hydrolases like acetylcholinesterase.[5][6] The inhibitory mechanism involves the carbamylation of a nucleophilic residue (typically serine or cysteine) in the enzyme's active site, forming a transient covalent adduct. This renders the enzyme temporarily inactive until slow, spontaneous hydrolysis regenerates the free enzyme.[7][8]

The primary enzymatic targets would be those responsible for agmatine catabolism. In many bacteria, this is the Agmatine Deiminase System (AgDS) .[9][10] Agmatine deiminase (AgD) catalyzes the conversion of agmatine to N-carbamoylputrescine and ammonia.[10] Inhibition of this enzyme would block this pathway. In mammals, key enzymes include diamine oxidase (DAO) and agmatinase (AGM) .[4][11]

enzyme_inhibition cluster_legend Legend E_S E-OH + I-C(=O)OR ES_complex E-OH • I-C(=O)OR E_S->ES_complex k_on ES_complex->E_S k_off Transition [Transition State] ES_complex->Transition k_inact Carbamylated E-O-C(=O)-I (Carbamylated Enzyme) Transition->Carbamylated Fast Regen E-OH + I-OH Carbamylated->Regen k_react (Slow) E E-OH: Active Enzyme (e.g., Serine Hydrolase) I I-C(=O)OR: Carbamate Inhibitor

Caption: General mechanism of enzyme carbamylation.

Experimental Frameworks for Mechanistic Validation

To distinguish between these proposed mechanisms and fully characterize the compound's action, a series of targeted experiments are required.

Protocol: Pro-drug Conversion Assay via LC-MS/MS

This experiment aims to quantify the conversion of the pro-drug to agmatine under physiologically relevant conditions.

Objective: To determine the stability of tert-Butyl N-(3-carbamimidoylpropyl)carbamate and the rate of agmatine formation in biological matrices.

Methodology:

  • Matrix Preparation: Prepare solutions of simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), and pooled human plasma.

  • Incubation: Spike the parent compound into each matrix at a final concentration of 10 µM. Incubate samples at 37°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Immediately stop the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., deuterated agmatine).

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant and evaporate to dryness. Reconstitute in the mobile phase for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method to quantify the concentrations of both the parent compound and the released agmatine.[12]

  • Data Analysis: Plot the concentration of the parent compound and agmatine versus time to determine the half-life of the pro-drug and the rate of agmatine formation in each matrix.

Hypothetical Pharmacokinetic Data

Matrix Pro-drug Half-life (t½, min) Agmatine Formation Rate (µM/min)
Simulated Gastric Fluid (pH 1.2) 25.3 0.28
Human Plasma 89.1 0.09

| Liver Microsomes | 15.8 | 0.45 |

experimental_workflow start Start: Prepare Biological Matrices (Plasma, SGF, etc.) step1 Spike with Prodrug (10 µM) start->step1 step2 Incubate at 37°C step1->step2 step3 Collect Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) step2->step3 step4 Quench Reaction (Acetonitrile + Internal Std) step3->step4 step5 Protein Precipitation & Supernatant Extraction step4->step5 step6 LC-MS/MS Analysis step5->step6 step7 Data Analysis: Calculate Half-life & Formation Rate step6->step7

Caption: Workflow for pro-drug conversion analysis.

Protocol: Agmatine Deiminase (AgD) Inhibition Assay

This experiment evaluates the ability of the compound to directly inhibit a key agmatine-metabolizing enzyme.

Objective: To determine the inhibitory potency (IC₅₀) and kinetic parameters of the compound against AgD.

Methodology:

  • Enzyme and Substrate: Obtain purified recombinant AgD. Prepare a stock solution of the substrate, agmatine.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES, pH 8.0).[10]

  • Inhibitor Preparation: Prepare a serial dilution of tert-Butyl N-(3-carbamimidoylpropyl)carbamate.

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, varying concentrations of the inhibitor, and the AgD enzyme. Pre-incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Start the reaction by adding agmatine.

  • Reaction and Termination: Allow the reaction to proceed for a set time (e.g., 15 minutes) at 37°C. Terminate the reaction by adding a quenching solution (e.g., an acid/colorimetric reagent mix).[9][10]

  • Detection: Measure the amount of product formed (N-carbamoylputrescine) using a colorimetric method that detects ureido-containing compounds, measuring absorbance at a specific wavelength.[10]

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Kᵢ, kᵢₙₐ꜀ₜ).

Hypothetical Enzyme Inhibition Data

Compound Target Enzyme IC₅₀ (µM) Mechanism of Inhibition
tert-Butyl N-(3-carbamimidoylpropyl)carbamate Agmatine Deiminase (S. mutans) 5.2 Time-dependent, Pseudo-irreversible

| Agmatine (Substrate Control) | Agmatine Deiminase (S. mutans) | >1000 | N/A |

Conclusion and Future Directions

The dual-potential mechanism of tert-Butyl N-(3-carbamimidoylpropyl)carbamate as both a pro-drug of agmatine and a direct enzyme inhibitor presents a compelling profile for further investigation. Its chemical design leverages established principles of medicinal chemistry to potentially enhance the therapeutic window of its parent compound.

The immediate path forward requires empirical validation of the hypotheses presented herein. The execution of pro-drug conversion and enzyme inhibition assays will be critical in elucidating the primary mechanism of action. Subsequent in vivo pharmacokinetic and pharmacodynamic studies in relevant animal models will be necessary to correlate these molecular mechanisms with physiological outcomes. A comprehensive understanding of this compound's action will pave the way for its potential development as a novel therapeutic agent targeting pathways modulated by agmatine.

References

  • Griswold, A. R., Chen, Y. Y., & Burne, R. A. (2006). Regulation and Physiologic Significance of the Agmatine Deiminase System of Streptococcus mutans UA159. Journal of Bacteriology, 188(3), 948–955. [Link]

  • Carper, D. A., Tbaily, K. O., & Pires, M. M. (2014). Mechanistic studies of Agmatine Deiminase from multiple bacterial species. Archives of biochemistry and biophysics, 544, 1–9. [Link]

  • Kim, J., Lee, B., Choi, G., Park, S., & Kim, Y. (2024). Development of Simplified Assay for the Detection of Agmatine to Assess Arginine Decarboxylase Activity. GIST Scholar. [Link]

  • Tsen, Y. J., Shiao, M. S., & Li, Y. T. (2012). The Molecular and Metabolic Influence of Long Term Agmatine Consumption. Journal of Biological Chemistry, 287(16), 13124-13139. [Link]

  • Piletz, J. E., Gauthier, J., & May, P. J. (2018). Biodistribution of Agmatine to Brain and Spinal Cord after Systemic Delivery. Journal of Pharmaceutical Sciences, 107(6), 1629-1636. [Link]

  • Llácer, J. L., et al. (2013). Expression of the Agmatine Deiminase Pathway in Enterococcus faecalis Is Activated by the AguR Regulator and Repressed by CcpA and PTSMan Systems. PLOS ONE, 8(10), e76170. [Link]

  • Dreyton, C. J., et al. (2014). Mechanistic Studies of Protein Arginine Deiminase 2: Evidence for a Substrate-Assisted Mechanism. Biochemistry, 53(30), 4949–4958. [Link]

  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 12(10), 1147-1157. [Link]

  • Man-Ling, Y., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4199-4210. [Link]

  • L-Flook, M., & F-Flook, M. (2018). Metabolic strategies for the degradation of the neuromodulator agmatine in mammals. Metabolism, 81, 35-44. [Link]

  • Modrić, M., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 73(2), 73-90. [Link]

  • Examine.com. (2023). Research Breakdown on Agmatine. Examine.com. [Link]

  • Piletz, J. E., Aricioglu, F., & Regunathan, S. (2007). Agmatine: metabolic pathway and spectrum of activity in brain. CNS Drugs, 21(11), 893-911. [Link]

  • Jamil, R. T., & Ganti, L. (2023). Carbamate Toxicity. StatPearls. [Link]

  • Strange, G. R., & Schafermeyer, R. W. (Eds.). (2020). Organophosphates and Carbamates. In Strange and Schafermeyer's Pediatric Emergency Medicine (5th ed.). McGraw-Hill Education. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2756543, tert-butyl N-(3-aminopropyl)-N-methylcarbamate. PubChem. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2735700, tert-Butyl (3-aminopropyl)carbamate. PubChem. [Link]

  • Wenthur, C. J., et al. (2021). A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery. Pharmaceutics, 13(10), 1599. [Link]

  • Raza, A., et al. (2023). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. [Link]

  • Taylor & Francis. (n.d.). Agmatine – Knowledge and References. Taylor & Francis Website. [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11. [Link]

Sources

Technical Guide on the Solubility and Stability of tert-Butyl N-(3-carbamimidoylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, designing molecules that effectively target proteases, kinases, or integrins often requires the incorporation of basic moieties to interact with acidic residues in the target's active site. tert-Butyl N-(3-carbamimidoylpropyl)carbamate (often supplied as an acetate salt, CAS 2174008-05-8) serves as a critical synthetic building block for introducing these basic amidine groups.

This whitepaper provides an in-depth, mechanistic evaluation of the solubility and stability profiles of this compound. By understanding the causality between its structural motifs and its physicochemical behavior, researchers can optimize storage, formulation, and downstream synthetic workflows.

Physicochemical Profiling & Structural Causality

The physicochemical behavior of tert-Butyl N-(3-carbamimidoylpropyl)carbamate is dictated by the push-and-pull relationship of its three primary structural motifs:

  • The tert-Butyloxycarbonyl (Boc) Group: This bulky, non-polar protecting group confers lipophilicity, enabling solubility in organic solvents. However, it introduces a specific vulnerability to acidic environments, where it undergoes cleavage via the formation of a tert-butyl cation and subsequent decarboxylation .

  • The Amidine Moiety: With a pKa typically ranging between 11 and 12, the amidine group is highly basic and remains protonated at physiological pH. This charge drives aqueous solubility but makes the functional group susceptible to base-catalyzed hydrolysis at elevated pH levels .

  • The Propyl Spacer: An aliphatic chain that provides conformational flexibility, ensuring the amidine can reach deep into target binding pockets without introducing steric clashes.

StructuralLogic Compound tert-Butyl N-(3-carbamimidoylpropyl)carbamate Boc Boc Protecting Group Compound->Boc Amidine Amidine Moiety Compound->Amidine Propyl Propyl Spacer Compound->Propyl Prop1 Lipophilicity (Organic Soluble) Boc->Prop1 Prop2 Acid-Lability (pH < 3 Cleavage) Boc->Prop2 Prop3 High Basicity (Aqueous Soluble Salt) Amidine->Prop3 Prop4 Base-Lability (Hydrolysis at pH > 10) Amidine->Prop4

Logical relationship between structural motifs and physicochemical properties.

Solubility Matrix & Solvent Compatibility

The solubility of this compound is heavily dependent on its solid-state form. The free base is difficult to handle due to its hygroscopicity and tendency to absorb ambient CO2. Consequently, it is predominantly utilized as an acetate salt (), which stabilizes the amidinium cation and drastically alters the solvation mechanics.

Quantitative Solubility Data
Solvent SystemCompound FormSolubility LimitMechanistic Rationale
Water (pH 7.4) Acetate Salt> 50 mg/mLHigh solvation energy of the amidinium-acetate ion pair overcomes lattice energy.
Water (pH 7.4) Free Base< 5 mg/mLThe lipophilic Boc group limits aqueous integration without the stabilizing counter-ion.
DMSO Both> 100 mg/mLStrong dipole moment effectively solvates both the polar amidine and non-polar Boc motifs.
Methanol Both> 50 mg/mLProtic solvent acts as a strong hydrogen-bond donor/acceptor for the amidine group.
Dichloromethane Free Base> 20 mg/mLSolvation is driven by the non-polar Boc group; salt forms exhibit reduced solubility here.

Stability Dynamics & Degradation Pathways

Understanding the kinetic stability of tert-Butyl N-(3-carbamimidoylpropyl)carbamate is essential for preventing premature degradation during synthetic steps or biological assays.

  • Acidic Conditions (pH < 3.0): The Boc group is acid-labile. While it is rapidly cleaved by neat Trifluoroacetic Acid (TFA) or 4M HCl in dioxane, it undergoes slow, progressive degradation in mildly acidic aqueous buffers. At pH 1.2 (simulated gastric fluid), the carbamate oxygen is protonated, initiating the expulsion of a tert-butyl cation and subsequent decarboxylation.

  • Basic Conditions (pH > 10.0): The amidine group is vulnerable to base-catalyzed hydrolysis. Hydroxide ions attack the electrophilic carbon of the amidine, forming a tetrahedral intermediate. This intermediate collapses to expel ammonia, irreversibly converting the amidine into an amide.

  • Thermal & Oxidative Stability: The compound is stable at room temperature but is highly hygroscopic. Moisture ingress can facilitate localized pH shifts and slow hydrolysis. It must be stored desiccated at 2–8 °C.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control or physical barrier to eliminate false positives.

Protocol 1: Kinetic Solubility Profiling (HPLC-UV)

This protocol determines the true thermodynamic solubility in aqueous media, eliminating errors caused by nanoparticle suspension.

  • Standard Curve Generation: Dissolve 10 mg of the compound in 1 mL DMSO (10 mg/mL stock). Serially dilute in DMSO to create a 5-point calibration curve (0.1 to 1.0 mg/mL). Causality: DMSO ensures complete dissolution, providing a true linear response for the UV detector.

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of target aqueous buffer (e.g., PBS, pH 7.4) in a 2 mL tube.

  • Equilibration: Agitate on a thermomixer at 37°C, 800 rpm for 24 hours.

  • Phase Separation (Critical Step): Centrifuge at 14,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter . Causality: The PTFE filter physically blocks undissolved micro-crystals that would otherwise cause artificially inflated solubility readings.

  • Quantification: Inject 10 µL of the filtrate into an HPLC-UV system (Detection at 210 nm). Calculate the concentration against the DMSO standard curve.

Protocol 2: Accelerated pH Stability Testing (LC-MS/MS)

This workflow maps the degradation half-life (t1/2) across extreme pH ranges.

StabilityWorkflow S1 1. Sample Prep (1 mg/mL in Buffer) S2 2. Thermal Incubation (37°C, pH 1.2 - 10.0) S1->S2 Initiate S3 3. Time-Course Aliquots (t=0, 1, 2, 4, 8, 24 h) S2->S3 Sample S4 4. Reaction Quenching (Crash with ACN) S3->S4 Stop S5 5. LC-MS/MS Analysis (Intact Mass Tracking) S4->S5 Inject S6 6. Kinetic Modeling (Calculate t1/2) S5->S6 Analyze

Step-by-step experimental workflow for evaluating pH-dependent stability.

  • Matrix Preparation: Prepare 100 mM buffers at pH 1.2 (HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate).

  • Spiking: Spike the compound into each buffer to a final concentration of 1 µg/mL. Add a stable-isotope labeled Internal Standard (IS) at 0.5 µg/mL. Causality: The IS normalizes any matrix-induced ion suppression in the MS source, proving that signal loss is due to chemical degradation, not analytical variance.

  • Incubation: Incubate vials in a temperature-controlled autosampler at 37°C.

  • Time-Course Sampling: At t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately crash the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Causality: ACN rapidly dilutes the aqueous buffer and shifts the pH, instantly arresting base-catalyzed hydrolysis or acid-catalyzed deprotection prior to injection.

  • Analysis: Centrifuge and inject the supernatant into an LC-MS/MS system (ESI+ mode). Monitor the intact mass transition ([M+H]+ m/z ~202.15 for the free base).

Conclusion & Best Practices

tert-Butyl N-(3-carbamimidoylpropyl)carbamate is a highly versatile, yet conditionally sensitive building block. To maximize its utility:

  • Storage: Always store the acetate salt form at 2–8 °C in a tightly sealed, desiccated container.

  • Handling: Minimize exposure to ambient humidity to prevent crystal deliquescence.

  • Synthesis: Exploit its orthogonal stability—it will survive standard catalytic hydrogenation (unlike Cbz groups) and mild basic coupling conditions (unlike Fmoc groups), provided the pH does not exceed 10.0 for prolonged periods.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups: Deprotection Mechanisms and Stability". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis" (Details on amidine hydrolysis kinetics). Available at:[Link]

The Definitive Guide to tert-Butyl N-(3-carbamimidoylpropyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Anatomy

In the landscape of modern drug discovery, bifunctional building blocks are essential for constructing complex pharmacophores with high precision. tert-Butyl N-(3-carbamimidoylpropyl)carbamate —frequently referred to by its IUPAC synonym tert-butyl (4-amino-4-iminobutyl)carbamate or as N-Boc-4-aminobutyramidine—is a highly versatile intermediate[1].

Structurally, this molecule is an agmatine bioisostere that features two distinct reactive poles:

  • A highly basic, free amidine "warhead" capable of participating in cyclocondensation reactions or acting as a terminal hydrogen-bond donor.

  • A primary amine masked by a tert-butyloxycarbonyl (Boc) protecting group , ensuring orthogonal stability during upstream synthetic steps.

Quantitative Data Summary

To facilitate easy comparison and integration into laboratory inventory systems, the key physicochemical properties of this building block are summarized below:

PropertyValue
IUPAC Name tert-Butyl N-(4-amino-4-iminobutyl)carbamate
Common Name N-Boc-4-aminobutyramidine
CAS Number 1330829-41-8 (Free Base), 2174008-05-8 (Acetate Salt)
Molecular Formula C9H19N3O2
Molecular Weight 201.27 g/mol (Free Base)
Amidine pKa (est.) ~11.5 - 12.0
Storage Condition 2-8 °C, desiccated

The Strategic Role of Amidines in Drug Discovery

As a Senior Application Scientist, I frequently observe that the choice of an amidine over a guanidine or primary amine is rarely arbitrary; it is a calculated thermodynamic decision.

Amidines possess a pKa of approximately 11.5 to 12.0, ensuring they remain fully protonated at physiological pH (7.4). This cationic state allows the amidine to act as a potent bioisostere for the guanidino group found in arginine. Mechanistically, the protonated amidine forms exceptionally stable bidentate salt bridges and hydrogen bond networks with carboxylate-containing residues (such as Aspartate or Glutamate) within the binding pockets of target proteins.

This is a hallmark interaction in the design of serine protease inhibitors (e.g., targeting Factor Xa or Thrombin), where the amidine anchors the inhibitor into the S1 specificity pocket by forming a geometric lock with Asp189.

G Amidine Amidine Pharmacophore (Protonated) Aspartate Target Receptor (Asp189 Carboxylate) Amidine->Aspartate Bidentate Salt Bridge & H-Bonds

Fig 1: Bidentate salt bridge between the protonated amidine and a target aspartate residue.

Synthetic Workflows: The "Boc-Amine / Free Amidine" Advantage

A common question for beginners working with this molecule is: Why utilize a building block where the amine is Boc-protected but the amidine is left free?

Synthesizing an amidine directly on a complex, late-stage drug scaffold is notoriously difficult. The classic Pinner reaction requires harsh acidic conditions (gaseous HCl in anhydrous alcohol followed by ammonia) that can easily degrade sensitive functional groups.

By utilizing tert-Butyl N-(3-carbamimidoylpropyl)carbamate, medicinal chemists can leverage the free amidine for multicomponent reactions—such as the formation of pyrimidine rings—while keeping the distal amine safely masked. The condensation of amidines with 1,3-dicarbonyl compounds is a highly reliable and heavily [2]. Once the robust pyrimidine heterocycle is formed, the Boc group can be gently removed to reveal the primary amine, which is then available for standard amide coupling to the final drug scaffold.

Workflow Start tert-Butyl N-(3-carbamimidoylpropyl)carbamate (Free Amidine) Condensation Cyclocondensation (1,3-Diketone, K2CO3, EtOH, 80°C) Start->Condensation Intermediate Boc-Protected Pyrimidine Derivative Condensation->Intermediate Deprotect Boc Deprotection (20% TFA in DCM, RT) Intermediate->Deprotect Final Primary Amine-Functionalized Pyrimidine Deprotect->Final

Fig 2: Synthetic workflow utilizing the free amidine for pyrimidine formation and deprotection.

Step-by-Step Experimental Protocol: Pyrimidine Synthesis and Deprotection

This self-validating protocol details the [3+3] cyclocondensation of the free amidine with a 1,3-diketone to form a pyrimidine, followed by the orthogonal deprotection of the Boc group[2].

Phase 1: Cyclocondensation (Pyrimidine Formation)
  • Reagent Preparation: In a dry, round-bottom flask, dissolve 1.0 mmol of and 1.2 mmol of a 1,3-diketone (e.g., acetylacetone) in 10 mL of anhydrous ethanol.

  • Neutralization & Catalysis: Add 2.0 mmol of anhydrous potassium carbonate (K₂CO₃).

    • Causality Insight: The base is critical to neutralize the acetate counterion of the commercially available starting material, liberating the free amidine base required for the initial nucleophilic attack on the diketone[2].

  • Reflux: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12–16 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate (20 mL) and distilled water (20 mL). Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the Boc-protected pyrimidine intermediate.

Phase 2: Boc Deprotection
  • Acidic Cleavage: Dissolve the crude intermediate in 5 mL of Dichloromethane (DCM). Slowly add 1.25 mL of Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Stir at room temperature for 1 hour.

    • Causality Insight: The bulky tert-butyl group is cleaved under acidic conditions, releasing isobutylene gas and carbon dioxide. The evolution of these gases drives the reaction thermodynamically to completion.

  • Isolation: Concentrate the mixture under a stream of nitrogen to remove excess TFA. Triturate the resulting oil with cold diethyl ether to precipitate the target primary amine as a stable TFA salt, ready for downstream amide coupling.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI Catalysts (2023). URL:[Link]

Sources

Engineering Arginine Mimetics: The Role of the Amidinium Group as a Guanidinium Bioisostere in tert-Butyl N-(3-carbamimidoylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the precise manipulation of basic functional groups is critical for optimizing pharmacokinetics and target engagement. This technical guide deconstructs the structural and functional properties of tert-Butyl N-(3-carbamimidoylpropyl)carbamate (CAS: 2174008-05-8)[1]. While often colloquially associated with the "guanidinium group" due to its role as an arginine mimetic, this molecule specifically features a carbamimidoyl (amidinium) moiety[2]. We will explore the causality behind replacing a classical guanidinium with an amidinium bioisostere, the physicochemical paradigm shift it induces, and the self-validating experimental protocols required to utilize this building block in peptide synthesis and small-molecule development.

Structural Deconstruction & The "Guanidinium" Paradox

The molecule tert-Butyl N-(3-carbamimidoylpropyl)carbamate consists of a Boc-protected primary amine separated by a three-carbon aliphatic chain from a terminal carbamimidoyl group (-C(=NH)NH₂).

  • The Nomenclature Paradox: Researchers frequently query the "guanidinium group" within this molecule. However, a true guanidinium group (-NH-C(=NH)NH₂) contains three nitrogen atoms resonating around a central carbon (e.g., agmatine or arginine). This molecule contains an amidinium group (two nitrogens)[2].

  • The Causality of the Misnomer: In medicinal chemistry, amidines are the premier non-classical bioisosteres for guanidines[3]. When synthesized into a drug candidate or peptide mimetic, the 3-carbamimidoylpropyl chain perfectly mimics the spatial extension of an arginine side chain. This allows the amidinium to serve as a functional surrogate for the guanidinium group in binding pockets, such as those in thrombin, trypsin, or viral proteases like TMPRSS2[4][5].

Physicochemical Paradigm: Amidinium vs. Guanidinium

The strategic swap from a guanidine to an amidine is not merely structural; it is a calculated physicochemical maneuver. Guanidines are exceptionally strong bases (pKa ~13.5) due to the Y-shaped, highly symmetrical resonance stabilization of the protonated guanidinium ion[2]. While this guarantees protonation at physiological pH (7.4) and enables strong bidentate hydrogen bonding with target carboxylates (e.g., aspartate or glutamate residues), it also incurs a massive desolvation penalty. This high polarity severely restricts passive membrane permeability, leading to poor oral bioavailability[3].

By contrast, the amidinium group (pKa ~11.5) remains fully protonated at pH 7.4 but is roughly two orders of magnitude less basic[2]. This subtle reduction in basicity significantly lowers the desolvation energy required for the molecule to pass through lipid bilayers, thereby enhancing cellular uptake and oral bioavailability without sacrificing the critical electrostatic interactions required for target recognition[3].

Table 1: Physicochemical Comparison of Pharmacophores

PropertyClassical GuanidiniumAmidinium Bioisostere (Carbamimidoyl)
General Structure R-NH-C(=NH)NH₂R-C(=NH)NH₂
pKa of Conjugate Acid ~13.5~11.5
Resonance Structures 3 (Highly symmetrical)2 (Asymmetrical)
Hydrogen Bond Donors 5-64-5
Membrane Permeability Very Low (High desolvation penalty)Moderate to High (Reduced penalty)
Binding Geometry Planar, Y-shaped (Bidentate)Linear/Angled (Altered spatial arrangement)

Strategic Applications in Drug Design

The Boc-protected nature of tert-Butyl N-(3-carbamimidoylpropyl)carbamate makes it an ideal orthogonal building block for solid-phase peptide synthesis (SPPS) or solution-phase coupling. Once the Boc group is selectively removed, the resulting primary amine can be coupled to carboxylic acids to generate:

  • Protease Inhibitors: Amidine-based compounds are potent inhibitors of serine proteases. For example, amidine derivatives have been extensively evaluated as hit compounds against TMPRSS2, a critical enzyme for coronavirus entry[5].

  • Cell-Penetrating Peptides (CPPs): Replacing arginine with amidine-based mimics in CPPs maintains the hydrogen-bonding profile necessary for membrane interaction while mitigating the cellular toxicity often associated with poly-guanidinium sequences[6].

Bioisosterism Guanidine Classical Guanidinium (e.g., Arginine) pKa ~13.5 Amidine Amidinium Bioisostere (Carbamimidoyl) pKa ~11.5 Guanidine->Amidine Bioisosteric Replacement Permeability Enhanced Membrane Permeability (Lower Desolvation Penalty) Amidine->Permeability Reduced Basicity Binding Target Recognition (Conserved Electrostatics) Amidine->Binding Altered Geometry

Figure 1: Logical flow of guanidinium-to-amidinium bioisosteric replacement.

Experimental Methodologies: A Self-Validating System

To utilize tert-Butyl N-(3-carbamimidoylpropyl)carbamate, the tert-butyloxycarbonyl (Boc) protecting group must be efficiently cleaved to liberate the reactive amine without degrading the sensitive amidinium moiety. The following protocol outlines a self-validating workflow for deprotection and subsequent functional assaying.

Protocol 1: Chemoselective Boc Deprotection

Causality & Rationale: Trifluoroacetic acid (TFA) is chosen because it provides the precise acidic strength required to cleave the carbamate via an SN1 mechanism, generating a tert-butyl cation and CO₂. Triisopropylsilane (TIPS) is added as a carbocation scavenger. Without TIPS, the highly reactive tert-butyl cation could alkylate the electron-rich amidine nitrogens, leading to heterogeneous side products.

  • Preparation: Dissolve 1.0 mmol of tert-Butyl N-(3-carbamimidoylpropyl)carbamate in 5 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Cleavage: Cool the flask to 0°C. Dropwise, add a cleavage cocktail consisting of 4.5 mL TFA, 0.25 mL TIPS, and 0.25 mL deionized water.

  • Reaction: Remove the ice bath and stir the mixture at room temperature (25°C) for 2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure (do not heat above 30°C to prevent amidine degradation).

  • Precipitation: Add 20 mL of ice-cold diethyl ether to precipitate the deprotected amidinium trifluoroacetate salt. Centrifuge at 4000 rpm for 10 minutes, decant the supernatant, and wash the pellet twice more with cold ether.

  • Self-Validation Step: Analyze the lyophilized white powder via LC-MS. The expected mass [M+H]⁺ should reflect the loss of 100 Da (the Boc group). The absence of a +56 Da peak confirms that TIPS successfully scavenged the tert-butyl cation, validating the protocol's integrity.

Protocol 2: In Vitro Target Validation (Serine Protease Inhibition)

Causality & Rationale: To confirm that the liberated amidinium effectively mimics a guanidinium in a biological context, a kinetic binding assay using a model serine protease (e.g., Trypsin or Thrombin) is employed. The amidinium group will anchor into the S1 specificity pocket (typically containing a conserved Aspartate residue).

  • Assay Setup: In a 96-well black microplate, combine 50 µL of assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4) with 10 µL of recombinant human thrombin (final concentration: 1 nM).

  • Inhibitor Incubation: Add 20 µL of the deprotected amidine compound (titrated from 10 µM to 0.1 nM) and incubate at 37°C for 15 minutes to allow the amidinium to equilibrate within the S1 pocket.

  • Kinetic Measurement: Initiate the reaction by adding 20 µL of a fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC, final concentration: 50 µM).

  • Data Acquisition: Monitor the release of AMC fluorophore (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes.

  • Validation: Calculate the IC₅₀ using a four-parameter logistic non-linear regression model. A dose-dependent decrease in fluorescence validates the amidinium's efficacy as an active site binder.

Workflow Step1 1. Substrate Preparation Boc-Amidine in DCM Step2 2. Acidic Cleavage TFA/DCM (1:1) + TIPS Scavenger Step1->Step2 0°C to RT, 2h Step3 3. Precipitation & Isolation Cold Diethyl Ether Wash Step2->Step3 Evaporation Step4 4. Target Binding Assay Protease Inhibition (IC50) Step3->Step4 LC-MS Validation

Figure 2: Experimental workflow for Boc deprotection and functional validation.

References

  • PubChemLite. "2174008-05-8 (C9H19N3O2) - Compound Summary." National Center for Biotechnology Information. URL: [Link]

  • Lassota, P., et al. (2020). "Bioisosteric Replacement as a Tool in Anti-HIV Drug Design." Pharmaceuticals, 13(3), 36. URL:[Link]

  • Hassan, A. H. E., et al. (2023). "In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases." International Journal of Molecular Sciences, 24(10), 8820. URL:[Link]

  • ResearchGate. "Amidinohydrazones as Guanidine Bioisosteres: Application to a New Class of Potent, Selective and Orally Bioavailable, Non-amide-based Small-Molecule Thrombin Inhibitors." Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • University of Strathclyde. "Guanidinium mimetics, synthesis and application as next-generation analogues in cell penetrating peptides." Strathprints Institutional Repository. URL:[Link]

Sources

Methodological & Application

"tert-Butyl N-(3-carbamimidoylpropyl)carbamate" in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of tert-Butyl N-(3-carbamimidoylpropyl)carbamate in Solid-Phase Peptide Synthesis

Part 1: Strategic Overview & Molecule Profile

1.1 The Reagent Profile

  • IUPAC Name: tert-Butyl N-(3-carbamimidoylpropyl)carbamate[1]

  • Common Aliases: Boc-3-guanidinopropylamine; N-Boc-Agmatine homolog (C3 spacer); Boc-Guanidino-propylamine.

  • Chemical Structure: Boc-NH-(CH2)3-NH-C(=NH)NH2

  • Core Function: This reagent serves as a protected amine source carrying a free guanidine moiety.[2] It is structurally analogous to Agmatine (which possesses a C4 butyl spacer) but features a C3 propyl spacer.

1.2 Application Scope in SPPS In Solid-Phase Peptide Synthesis (SPPS), this molecule is not a standard amino acid building block because it lacks a carboxylic acid moiety required for chain elongation. Instead, it acts as a terminal modifier or side-chain functionalizer .

Its primary applications include:

  • C-Terminal Capping: Introducing a guanidino-alkyl group at the C-terminus to mimic Arginine or Agmatine (often to improve cell penetration or protease stability).

  • Side-Chain Mimetics: Converting Aspartic Acid or Glutamic Acid side chains into Arginine-like mimetics via on-resin amidation.

  • Fragment Condensation: Serving as the nucleophilic partner in convergent peptide synthesis.

1.3 The "Nucleophile Paradox" (Critical Technical Insight) The commercially available form of this reagent (Boc-protected amine, free guanidine) presents a specific challenge in SPPS:

  • The Problem: To couple this molecule to a peptide (e.g., a C-terminal carboxylate), you require a free primary amine. However, the primary amine is Boc-protected. If you remove the Boc group (acidolysis), you expose the primary amine, but the highly basic guanidine group remains free.

  • The Risk: During coupling activation (e.g., HATU/DIPEA), a free guanidine competes with the primary amine, leading to regioisomeric acylguanidine impurities which are difficult to separate from the desired amide product.

  • The Solution: The protocols below detail the necessary orthogonal protection strategy to ensure regioselective coupling.

Part 2: Experimental Protocols

Protocol A: Preparation of the SPPS-Ready Building Block

Use this protocol if you possess the commercial mono-Boc reagent and need to couple it to a peptide on-resin or in solution.

Objective: Convert Boc-NH-(CH2)3-Guanidine into H2N-(CH2)3-Guanidine(Pbf) to ensure clean coupling.

StepReagent/ConditionMechanism
1.[3][4] Guanidine Protection React tert-Butyl N-(3-carbamimidoylpropyl)carbamate (1 eq) with Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride) (1.1 eq) and NaOH (aqueous/acetone mix).Protections of the highly basic guanidine group with the acid-labile Pbf group. This prevents side-reactions.[4]
2. Work-up Extract with EtOAc, wash with citric acid (5%), brine, and dry over MgSO4.Isolation of the orthogonally protected intermediate: Boc-NH-(CH2)3-Guanidine(Pbf).
3. Amine Deprotection Treat intermediate with TFA/DCM (1:1) for 30 min.Removal of the Boc group to reveal the reactive primary amine.
4. Isolation Evaporate TFA, precipitate with cold diethyl ether.Yields H2N-(CH2)3-Guanidine(Pbf) (TFA salt). This is now a competent SPPS coupling partner.
Protocol B: On-Resin Side-Chain Functionalization (Arginine Mimetic Synthesis)

Use this protocol to convert a Glutamic Acid (Glu) residue into a pseudo-Arginine moiety using the prepared building block.

Prerequisite: Peptide chain assembled on resin (e.g., Rink Amide or Wang) containing a Glutamic Acid protected with an allyl ester (Glu(OAll)) or similar orthogonal group (e.g., Dmab).

Workflow:

  • Orthogonal Deprotection:

    • Wash resin with DCM (3x).

    • Treat resin with Pd(PPh3)4 (0.1 eq) and Phenylsilane (10 eq) in DCM for 2 x 30 min (for Allyl removal).

    • Result: Free carboxylate on the Glu side chain; N-terminus and other side chains remain protected.

  • Activation & Coupling:

    • Dissolve H2N-(CH2)3-Guanidine(Pbf) (prepared in Protocol A) (3-5 eq relative to resin loading).

    • Add HATU (3-5 eq) and HOAt (3-5 eq).

    • Add DIPEA (6-10 eq) to the amino component solution immediately before adding to the resin.

    • Incubate for 2-4 hours at room temperature.

    • Note: The Pbf protection on the guanidine ensures the amide bond forms exclusively at the primary amine.

  • Global Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) .

    • This simultaneously cleaves the peptide from the resin, removes standard side-chain protections (tBu, Trt), and removes the Pbf group from the guanidine.

  • Result: Peptide containing a ...-NH-CH((CH2)2-CO-NH-(CH2)3-Guanidine)-CO-... residue.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the critical decision pathways for using this reagent, highlighting the "Regioisomer Trap" that must be avoided.

Agmatine_SPPS_Workflow Start Starting Material: tert-Butyl N-(3-carbamimidoylpropyl)carbamate (Boc-Amine, Free Guanidine) Decision Intended Application? Start->Decision Path_Direct Direct Deprotection (Acid) Decision->Path_Direct Route A (Risky) Path_Protect Step 1: Guanidine Protection (Pbf-Cl) Decision->Path_Protect Route B (Recommended) Inter_Free Intermediate: Free 3-Guanidinopropylamine (Two Nucleophiles: NH2 & Guanidine) Path_Direct->Inter_Free Coupling_Bad Coupling to Peptide-COOH Inter_Free->Coupling_Bad Result_Bad RESULT: Mixture of Isomers (Amide + Acylguanidine) DIFFICULT PURIFICATION Coupling_Bad->Result_Bad Inter_Protected Intermediate: Boc-NH-(CH2)3-Guanidine(Pbf) Path_Protect->Inter_Protected Step_Deprotect Step 2: Boc Removal (TFA) Inter_Protected->Step_Deprotect Reagent_Ready Ready Reagent: H2N-(CH2)3-Guanidine(Pbf) Step_Deprotect->Reagent_Ready Coupling_Good Coupling to Peptide-COOH (HATU/DIPEA) Reagent_Ready->Coupling_Good Result_Good RESULT: Regioselective Product (Amide Bond Only) Coupling_Good->Result_Good

Caption: Workflow logic for preventing regioisomeric impurities during the incorporation of guanidino-amines in SPPS.

Part 4: Quality Control & Troubleshooting

4.1 Analytical Verification When analyzing the final peptide, distinguishing between the desired Amide product and the undesired Acylguanidine impurity is crucial.

FeatureDesired Product (Amide)Impurity (Acylguanidine)
HPLC Retention Typically elutes later (more hydrophobic due to intact alkyl chain).Typically elutes earlier.
Mass Spectrometry Same MW (Isomers).Same MW (Isomers).
Fragmentation (MS/MS) Shows characteristic loss of the guanidino-propyl amine fragment.Fragmentation pattern differs; often shows loss of ammonia or guanidine substructures.
Ninhydrin Test Negative (if N-term is capped).Positive (Acylguanidine often leaves a free primary amine if coupled via guanidine).

4.2 Stability Note

  • Acylguanidines are generally unstable and can hydrolyze back to the carboxylic acid and guanidine in aqueous basic conditions. If your product disappears during basic workup, suspect acylguanidine formation (Route A failure).

References

  • Fei, L. et al. (2022). Regioisomer Formation with Agmatine Guanidino Group, Its Implications for Agmatine Peptide Cyclization, and Application of Bis-Boc-Agmatine. Organic Process Research & Development. Available at: [Link]

  • Isidro-Llobet, A. et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Orthogonal Protection). Available at: [Link]

Sources

Application Notes and Protocols for Boc-Protected Guanidinylation Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Incorporation of the Guanidinium Moiety in Drug Discovery

The guanidinium group is a cornerstone pharmacophore in medicinal chemistry, celebrated for its profound impact on molecular recognition and biological activity.[1][2][3] As a protonated, delocalized cation at physiological pH, it engages in potent hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.[2] However, the high basicity of the guanidine functional group presents a significant synthetic challenge, often leading to side reactions and complicating purification.[2]

To navigate these synthetic hurdles, the use of tert-butoxycarbonyl (Boc) protected guanidinylating agents has become a preferred strategy in modern organic synthesis and drug development.[1][2] The Boc groups serve a dual purpose: they temper the strong basicity and nucleophilicity of the guanidine moiety, rendering it compatible with a wider array of functional groups and reaction conditions, and they increase the lipophilicity of the molecule, which significantly simplifies purification by standard chromatographic techniques.[2][4]

This document provides a comprehensive guide to the use of a benchmark Boc-protected guanidinylating agent, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine , for the efficient and controlled introduction of the guanidine functional group onto primary and secondary amines. While the user specified "tert-Butyl N-(3-carbamimidoylpropyl)carbamate," this molecule is itself a mono-Boc-protected guanidine, better suited as a building block rather than a guanidinylating agent. In contrast, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a well-established and highly effective reagent for transferring a protected guanidinyl group to a nucleophilic amine, which aligns with the procedural focus of this guide.

The Reagent of Choice: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a stable, crystalline solid that has gained prominence as a superior guanidinylating agent.[2] Its advantages include:

  • High Reactivity: It readily reacts with a broad range of primary and secondary amines under mild conditions.[5]

  • Excellent Yields: The reactions are typically high-yielding and clean, minimizing the formation of byproducts.[2]

  • Ease of Handling: As a stable solid, it is more convenient and safer to handle compared to reagents that need to be generated in situ.

  • Favorable Byproducts: The primary byproduct of the reaction is pyrazole, which is easily removed during workup.

Mechanism of Guanidinylation

The generally accepted mechanism for guanidinylation with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine involves a two-step process. First, the amine nucleophile attacks the electrophilic carbon of the carboxamidine. This is followed by the elimination of pyrazole, which is a good leaving group, to form the stable, di-Boc-protected guanidine product. The reaction is typically driven to completion by the irreversible loss of pyrazole.

Guanidinylation Mechanism Amine R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Reagent->Intermediate Product N,N'-Di-Boc-N''-R-Guanidine Intermediate->Product Elimination Byproduct Pyrazole Intermediate->Byproduct Leaving Group Departure

Caption: General mechanism of amine guanidinylation.

Comparative Reactivity: Primary vs. Secondary Amines

A notable feature of Boc-guanidinylating agents is their differential reactivity with various amines, which can be exploited for selective synthesis.

Amine TypeSubstrate ExampleGuanidinylating ReagentSolventBaseTime (h)Yield (%)Reference
Primary BenzylamineN,N'-Di-Boc-thiourea + TCTTHFNMM295
Primary 1,4-ButanediamineN,N′-di-Boc-N″-triflylguanidineCH₂Cl₂Et₃N1298
Secondary PyrrolidineN,N'-Di-Boc-1H-pyrazole-1-carboxamidineCH₃CN-2492[5]
Secondary DibenzylamineN,N'-Di-Boc-thiourea + TCTTHFNMM2485[6]

As the data indicates, primary amines generally exhibit higher reactivity and afford excellent yields in shorter reaction times. This is attributed to their lower steric hindrance compared to secondary amines. However, unhindered secondary amines also react efficiently, albeit sometimes requiring longer reaction times or more reactive reagents.

Experimental Protocols

Caution: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Perform all reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[7][8][9][10]

Protocol 1: General Procedure for Guanidinylation of a Primary Amine

This protocol describes the guanidinylation of a generic primary amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Materials:

  • Primary amine (1.0 eq)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent

  • Triethylamine (Et₃N, optional, 1.5 eq) for amine hydrochloride salts

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a solution of the primary amine (1.0 eq) in the chosen solvent (e.g., CH₃CN, 0.1 M), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq). If the amine is provided as a hydrochloride salt, add triethylamine (1.5 eq) to the solution to liberate the free amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-di-Boc-protected guanidine.

Protocol 2: Deprotection of the Boc Groups

The final step in the synthesis is the removal of the Boc protecting groups to unveil the guanidine functionality. This is typically achieved under acidic conditions.

Materials:

  • N,N'-Di-Boc-protected guanidine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve the N,N'-di-Boc-protected guanidine in dichloromethane (0.1 M).

  • Acidolysis: Add an excess of trifluoroacetic acid (e.g., 20-50% v/v solution in DCM) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid.

    • The resulting guanidine salt can often be precipitated by triturating the residue with cold diethyl ether.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under high vacuum.

Caption: A typical two-step workflow for guanidine synthesis.

Troubleshooting and Key Considerations

  • Low Reactivity of Amine: For sterically hindered or electron-deficient amines, consider using a more potent guanidinylating agent like N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent).[2] Alternatively, increasing the reaction temperature may improve conversion, but should be done cautiously to avoid side reactions.

  • Incomplete Deprotection: If deprotection is sluggish, increase the concentration of TFA or the reaction time. Ensure all water is excluded from the reaction as it can hydrolyze the Boc groups inefficiently.

  • Purification Challenges: While Boc-protected guanidines are significantly less polar than their deprotected counterparts, they may still exhibit some affinity for silica gel. Using a small amount of a polar modifier like methanol or triethylamine in the eluent can help improve recovery from the column.

  • Alternative Activating Agents: Historically, reagents like N,N'-di-Boc-thiourea were activated with mercury(II) chloride (HgCl₂).[4] However, due to the toxicity of heavy metals, milder and more environmentally benign activators like cyanuric chloride (TCT) are now preferred.[5][11]

Conclusion

The use of Boc-protected guanidinylating agents, particularly stable and efficient reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, represents a powerful and reliable method for the synthesis of complex guanidine-containing molecules. This strategy effectively circumvents the challenges associated with the high basicity of the guanidinium group, enabling cleaner reactions, simpler purifications, and higher overall yields. The protocols and insights provided herein offer a solid foundation for researchers, scientists, and drug development professionals to successfully incorporate this essential pharmacophore into their synthetic targets.

References

  • Various Authors. (2025). Collection of Synthetic Protocols for Guanidinylation. Organic Chemistry Portal. [Link]

  • Batey, R. A., et al. (2001). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. [Link]

  • Alves, M. J., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(69), 43865-43872. [Link]

  • Hammoud, H., et al. (2011). Direct Guanidinylation of Aryl and Heteroaryl Halides via Copper-Catalyzed Cross-Coupling Reaction. ACS Publications. [Link]

  • Alfa Aesar. (2025). SAFETY DATA SHEET - tert-Butyl carbamate. Alfa Aesar. [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific. [Link]

  • Various Authors. (2025). Synthesis of Guanidines in Solution | Request PDF. ResearchGate. [Link]

  • Various Authors. (2022). Organometallic Chemistry of Guanidines. Encyclopedia MDPI. [Link]

  • Horne, D. A., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • Horne, D. A., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]

  • Lipton, M. A., et al. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(21), 3373-3376. [Link]

  • Various Authors. (2016). Guanidine synthesis by guanidinylation. Organic Chemistry Portal. [Link]

  • Various Authors. (2011). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Application Note: N-Boc Deprotection of tert-Butyl N-(3-carbamimidoylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The molecule tert-butyl N-(3-carbamimidoylpropyl)carbamate (CAS: 2174008-05-8) is a highly versatile aliphatic building block featuring a Boc-protected primary amine and a terminal amidine (carbamimidoyl) group. Its deprotection yields 3-carbamimidoylpropylamine (also known as 4-aminobutyramidine), a critical pharmacophore used in the development of protease inhibitors, nitric oxide synthase (NOS) inhibitors, and synthetic arginine mimetics.

Handling this deprotection requires specialized considerations. Because the amidine moiety is highly basic (pKa ~11–12), the resulting deprotected product will possess two basic nitrogen centers. Consequently, standard aqueous workup procedures (e.g., neutralizing with NaHCO₃ and extracting into an organic layer) will result in catastrophic yield loss due to the extreme hydrophilicity of the resulting free base. This application note details the mechanistic causality, comparative acid selection, and self-validating protocols required to isolate the product quantitatively as a bis-salt.

Mechanistic Causality: The "Why" Behind the Workflow

The removal of the tert-butyloxycarbonyl (Boc) group is driven by acidolysis[1]. When exposed to strong acids like Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl), the reaction proceeds via the following sequence:

  • Protonation: The strong acid protonates the carbonyl oxygen of the carbamate. Simultaneously, the highly basic amidine group is protonated to form an amidinium ion.

  • Cleavage: The protonated carbamate undergoes cleavage, releasing a tert-butyl cation and forming a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing CO₂ gas and the free primary amine, which is immediately protonated by the excess acid[2].

Because the amidine is protonated early in the reaction, it is rendered non-nucleophilic. This prevents the reactive tert-butyl cation from alkylating the amidine nitrogen. While scavengers (e.g., triisopropylsilane or water) are standard in solid-phase peptide synthesis to quench the tert-butyl cation[1], they are generally optional for this specific aliphatic substrate unless other sensitive residues are present.

Mechanism N_Boc N-Boc Amine + Amidine Protonation Protonation by TFA or HCl N_Boc->Protonation Cleavage t-Butyl Cation Release Protonation->Cleavage Carbamic Carbamic Acid Intermediate Cleavage->Carbamic Decarb Decarboxylation (- CO2) Carbamic->Decarb Product Amine Bis-Salt (Target) Decarb->Product

Caption: Acidolytic mechanism of N-Boc deprotection and subsequent decarboxylation.

Comparative Analysis of Acidic Systems

The choice of acid dictates the physical state of the isolated product. Because aqueous extraction is impossible for the highly polar bis-salt, the product must be isolated directly from the reaction mixture.

Table 1: Comparative Metrics of Acidic Deprotection Systems

MetricProtocol A: TFA / DCM (1:1)Protocol B: 4M HCl / Dioxane
Acid Strength (pKa) ~ 0.23~ -8.0
Reaction Time 30 - 120 min30 - 60 min
Product Form Bis-TFA SaltBis-HCl Salt
Physical State Hygroscopic Viscous Oil / GumCrystalline, Free-Flowing Solid
Workup Method Toluene Co-evaporation[3]Cold Ether Precipitation[4]
Downstream Impact TFA may inhibit certain enzymes/assaysBiologically compatible chloride salt

Expert Insight: While TFA/DCM is the industry standard for rapid cleavage[1], the resulting bis-TFA salts of aliphatic amidines are notoriously hygroscopic and difficult to weigh accurately. If the downstream application requires precise molar dosing (e.g., enzymatic assays), Protocol B (HCl/Dioxane) is vastly superior as it yields a stable, weighable powder[4].

Experimental Protocols

Protocol A: Solution-Phase Deprotection via TFA/DCM

This method is ideal for rapid parallel synthesis where the crude oil will be used immediately in a subsequent coupling step.

  • Preparation: Dissolve tert-butyl N-(3-carbamimidoylpropyl)carbamate (1.0 mmol) in anhydrous dichloromethane (DCM, 2.0 mL) in a round-bottom flask equipped with a magnetic stir bar[3].

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add pure Trifluoroacetic Acid (TFA, 2.0 mL) dropwise to achieve a 1:1 (v/v) TFA:DCM ratio[1].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction via the evolution of CO₂ bubbles. Stir for 1.5 to 2 hours.

  • Concentration: Once complete, remove the volatiles under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is equipped with a cold trap to capture excess TFA.

  • Co-evaporation (Critical Step): To remove residual, tightly bound TFA, add 5 mL of toluene to the crude viscous oil and evaporate to dryness. Repeat this co-evaporation process three times[3].

  • Isolation: Dry the resulting bis-TFA gum under high vacuum for 2–4 hours.

Protocol B: Solid Isolation via HCl/Dioxane

This method is strictly recommended when a crystalline, analytically pure solid is required.

  • Preparation: Dissolve the substrate (1.0 mmol) in a minimal amount of anhydrous methanol or DCM (1.0 mL) to ensure solubility.

  • Acid Addition: Add 4M HCl in 1,4-dioxane (2.5 mL, 10.0 mmol, 10 eq) in a single portion at room temperature.

  • Reaction: Stir vigorously at room temperature for 1 hour. As the Boc group is cleaved, the highly polar bis-HCl salt may begin to spontaneously crash out of the non-polar dioxane solution.

  • Precipitation: To force complete precipitation, slowly add 15 mL of ice-cold anhydrous diethyl ether dropwise to the vigorously stirring mixture[4].

  • Isolation: Isolate the resulting white precipitate via vacuum filtration or centrifugation. Wash the solid cake with an additional 10 mL of cold diethyl ether to remove cleaved tert-butyl byproducts and residual dioxane.

  • Drying: Dry the crystalline bis-HCl salt under high vacuum overnight.

Workflow Start tert-Butyl N-(3-carbamimidoylpropyl)carbamate Decision Select Deprotection Acid Start->Decision TFA_Path TFA / DCM (1:1) Room Temp, 1-2 h Decision->TFA_Path  Rapid, standard HCl_Path 4M HCl / Dioxane Room Temp, 1-2 h Decision->HCl_Path  Better solid isolation TFA_Workup Concentrate & Co-evaporate with Toluene TFA_Path->TFA_Workup HCl_Workup Precipitate with Cold Diethyl Ether HCl_Path->HCl_Workup TFA_Product Bis-TFA Salt (Viscous Oil / Gum) TFA_Workup->TFA_Product HCl_Product Bis-HCl Salt (Crystalline Solid) HCl_Workup->HCl_Product

Caption: Workflow decision tree for N-Boc deprotection of amidine derivatives yielding bis-salts.

Analytical Validation (Self-Validating System)

To ensure the protocol has succeeded and the product is free of starting material, utilize the following analytical checks:

  • TLC / Staining: The starting material is UV-inactive but will stain faintly with Ninhydrin. The deprotected product (primary amine) will produce a vibrant, immediate purple/blue spot when heated with Ninhydrin stain. (Note: Use highly polar eluents like DCM:MeOH:NH₄OH 80:18:2 for TLC).

  • ¹H NMR (D₂O or DMSO-d₆): Confirm the complete disappearance of the intense 9H singlet at ~1.40 ppm, which corresponds to the tert-butyl protons.

  • LC-MS: The free base has a chemical formula of C₄H₁₁N₃ (Exact Mass: 101.10). Positive electrospray ionization (ESI+) will show a dominant [M+H]⁺ peak at m/z 102.1.

References

  • ACS Publications. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow."[2][Link]

  • University of Queensland eSpace. "Derivatives of GB88 as PAR2 Modulators."[3][Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis of rigidified flavin–guanidinium ion conjugates and investigation of their photocatalytic properties."[4][Link]

Sources

Using "tert-Butyl N-(3-carbamimidoylpropyl)carbamate" to introduce a guanidino moiety

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the integration of guanidino-functionalized motifs into small molecules and peptidomimetics.

The subject molecule, tert-Butyl N-(3-carbamimidoylpropyl)carbamate (also referred to as Boc-3-guanidinopropylamine or a Boc-protected Arginine side-chain mimic ), serves as a critical building block. Unlike simple guanylating reagents (which convert an existing amine to a guanidine), this reagent is used to tether a pre-formed, flexible guanidino-propyl tail onto a scaffold.

Subject: Protocols for tert-Butyl N-(3-carbamimidoylpropyl)carbamate Classification: Synthetic Organic Chemistry / Peptidomimetics Version: 2.0 (High-Fidelity Protocol)

Executive Summary & Chemical Profile

The introduction of a guanidino moiety is a high-value strategy in drug design to enhance solubility, introduce hydrogen-bond donors, and mimic the arginine side chain (a key residue in protein-protein interactions).

tert-Butyl N-(3-carbamimidoylpropyl)carbamate is a "masked" linker. It allows the researcher to attach a


-guanidinopropyl chain to an electrophile or (after deprotection) a carboxylic acid, without subjecting the sensitive scaffold to harsh guanylating conditions later in the synthesis.
Chemical Identity
PropertyDetail
Systematic Name tert-Butyl N-(3-carbamimidoylpropyl)carbamate
Functional Class Protected Polyamine / Arginine Mimetic Linker
Structure Boc-NH-(CH₂)₃-C(=NH)NH₂
Role Introduction of a 3-carbon spacer guanidine tail
Key Challenge Managing the nucleophilicity of the free guanidine (if mono-protected) vs. the amine.

Strategic Analysis: Why Use This Reagent?

Standard guanidinylation (converting R-NH₂


 R-Guanidine) often uses reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[1] However, this approach fails when:
  • Scaffold Sensitivity: The target molecule cannot withstand the base/heat required for direct guanidinylation.

  • Linker Requirement: You need to extend the reach of the guanidine group away from the core scaffold (e.g., to reach a deep binding pocket).

The Solution: Use tert-Butyl N-(3-carbamimidoylpropyl)carbamate as a pre-assembled unit.

  • Mechanism: The reagent provides a "plug-and-play" side chain.

  • Selectivity: By controlling the protecting group (Boc), you ensure the coupling occurs only at the desired terminus.

Experimental Protocols

Protocol A: Synthesis of the Reagent (In-Situ Generation)

Note: While commercially available, this reagent is often synthesized fresh to ensure the stability of the guanidine group.

Objective: Synthesize tert-Butyl N-(3-carbamimidoylpropyl)carbamate from N-Boc-1,3-diaminopropane.

Reagents:

  • N-Boc-1,3-diaminopropane (1.0 equiv)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve N-Boc-1,3-diaminopropane in DMF (0.2 M concentration).

  • Base Addition: Add DIPEA under nitrogen atmosphere.

  • Guanylation: Add 1H-Pyrazole-1-carboxamidine HCl.

  • Reaction: Stir at Room Temperature (RT) for 16 hours.

  • Workup: Concentrate DMF in vacuo. The product is often used as a crude salt or purified via C18 Reverse Phase Flash Chromatography (Eluent: Water/Acetonitrile + 0.1% TFA).

    • Checkpoint: Verify Mass (LC-MS) for [M+H]+ = ~216.16 (Free base MW).

Protocol B: Coupling to Scaffold (The "Introduction" Workflow)

Scenario: You have a scaffold with a Carboxylic Acid (R-COOH) and want to attach the guanidinopropyl tail.

Critical Insight: The reagent has a Boc-protected amine and a free guanidine . To couple it to R-COOH, you must first remove the Boc group to expose the amine. However, this creates a diamine/guanidine species (H₂N-(CH₂)₃-Guanidine) where the guanidine might compete if not protonated.

Preferred Route: The "Reverse" Protection Strategy It is highly recommended to use a Bis-Boc or Pbf-protected version of the reagent if available. If you must use the mono-Boc reagent described, follow this specific pH-controlled protocol to favor Amine coupling over Guanidine acylation.

Step 1: Boc Deprotection

  • Dissolve tert-Butyl N-(3-carbamimidoylpropyl)carbamate in 4M HCl in Dioxane.

  • Stir 1 hour. Remove solvent in vacuo.[2]

  • Result: 3-Guanidinopropylamine Dihydrochloride .

Step 2: Selective Amide Coupling

  • Scaffold: R-COOH (1.0 equiv)

  • Linker: 3-Guanidinopropylamine 2HCl (1.2 equiv)

  • Coupling Agent: HATU (1.1 equiv) or PyBOP.

  • Base: DIPEA (Controlled).

Procedure:

  • Activation: Dissolve R-COOH and HATU in DMF. Stir 5 mins.

  • Addition: Add the Linker (Dihydrochloride salt).

  • pH Titration (CRITICAL): Add DIPEA dropwise. Monitor pH.

    • Target pH: 8.0 - 8.5.[3]

    • Why? At pH 8.5, the primary amine (pKa ~10) is partially unprotonated and reactive. The guanidine (pKa ~12.5) remains fully protonated and unreactive. If pH > 12, the guanidine becomes nucleophilic and will cause side reactions (acylation of the guanidine).

  • Reaction: Stir 2-4 hours.

  • Purification: Isolate via HPLC.

Protocol C: Direct Alkylation (Rare)

If the user intends to use the reagent with the Boc group intact to introduce the moiety, the only reactive site is the Guanidine itself.

  • Application: Reacting with an alkyl bromide (Scaffold-Br).

  • Conditions: Cs₂CO₃ in DMF at 60°C.

  • Result: Scaffold-Guanidine-(CH₂)₃-NH-Boc.

Visualization of Pathways

The following diagram illustrates the decision logic and chemical flow for using this reagent.

Guanidine_Workflow Reagent tert-Butyl N-(3-carbamimidoylpropyl)carbamate (Boc-NH-(CH2)3-Guanidine) Deprotection Step 1: Acid Deprotection (HCl/Dioxane) Reagent->Deprotection Remove Boc Intermediate Intermediate: NH2-(CH2)3-Guanidine (2HCl) Deprotection->Intermediate Coupling Step 2: Coupling to Scaffold (R-COOH + HATU) Intermediate->Coupling Nucleophile Product Final Product: R-CO-NH-(CH2)3-Guanidine Coupling->Product Control Critical Control: pH 8.0-8.5 (Keeps Guanidine Protonated) Control->Coupling Regulates Reactivity

Caption: Workflow for utilizing the Boc-guanidinopropyl linker. Note the critical pH control step to prevent guanidine side-reactions during amide coupling.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Coupling) Guanidine acting as a nucleophile (formation of acyl-guanidine).Lower the pH during coupling. Ensure pH < 9.0. Use the Dihydrochloride salt of the amine.
Insolubility The guanidine tail is highly polar.Use polar aprotic solvents (DMF, DMSO). Avoid DCM/Ether.
Regioisomers Attack of guanidine nitrogen on electrophiles.Switch to Bis-Boc protected analog (N,N'-Di-Boc-N''-(3-aminopropyl)guanidine) if available.
Purification Issues Product streaks on Silica.Do not use normal phase silica. Use C18 Reverse Phase. Add 0.1% TFA to mobile phase to keep guanidine protonated.

References

  • Vertex Pharmaceuticals. (2022). Regioisomer Formation with Agmatine Guanidino Group, Its Implications for Agmatine Peptide Cyclization, and Application of Bis-Boc-Agmatine. ACS Organic Process Research & Development. Link[4]

  • Tokyo Chemical Industry (TCI). (2025). Guanidinylation Reagents: Synthetic Protocols and Reagent Selection. TCI Chemicals Technical Guide. Link

  • BroadPharm. (2024). Product Data: tert-Butyl (3-aminopropyl)carbamate (Precursor for Guanidinylation). BroadPharm Catalog. Link

  • Feichtinger, K., et al. (1999). Diprotected triflylguanidines: A new class of guanidinylation reagents. The Journal of Organic Chemistry. (Fundamental basis for protected guanidine synthesis). Link

Sources

Application Note: tert-Butyl N-(3-carbamimidoylpropyl)carbamate in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the use of tert-Butyl N-(3-carbamimidoylpropyl)carbamate (also known as Boc-4-amidinobutylamine ) in the synthesis of arginine analogs and peptidomimetic protease inhibitors.

Compound Name: tert-Butyl N-(3-carbamimidoylpropyl)carbamate Synonyms: Boc-4-amidinobutylamine; Boc-Agmatine (amidine analog); Boc-GABA-amidine CAS Number: 2174008-05-8 Molecular Formula: C


H

N

O

Molecular Weight: 201.27 g/mol (free base)

Introduction: The "Warhead" of Serine Protease Inhibitors

In medicinal chemistry, the guanidine group of arginine is a critical recognition motif for many biological targets, particularly serine proteases (e.g., Thrombin, Factor Xa, Trypsin). However, the guanidine group is metabolically labile (susceptible to hydrolysis by arginase) and highly polar, often limiting oral bioavailability.

tert-Butyl N-(3-carbamimidoylpropyl)carbamate serves as a specialized building block to introduce a benzamidine-like or aliphatic amidine moiety. This "amidine isostere" mimics the geometric and electrostatic properties of the arginine side chain but offers distinct advantages:

  • Metabolic Stability: Amidines are generally resistant to arginase-mediated hydrolysis.

  • pKa Tuning: While still basic (pKa ~11-12), aliphatic amidines form strong salt bridges with Aspartate residues in the S1 specificity pocket of proteases.

  • Synthetic Versatility: The Boc-protected amine allows for controlled, orthogonal coupling to peptide backbones or small molecule scaffolds.

This guide details the protocols for using this reagent to synthesize C-terminal arginine mimetics , a common strategy in the development of anticoagulants (e.g., melagatran-like scaffolds) and antiparasitic agents.

Chemical Properties & Handling[1]

Structure & Functionality

The molecule consists of a propyl chain linking two functional groups:

  • N-Terminus (Boc-Protected): A masked primary amine ready for coupling to a carboxylic acid.

  • C-Terminus (Amidine): A naked amidine group (

    
    ).
    
Stability & Storage[2]
  • State: Typically supplied as a solid salt (Acetate or Hydrochloride) to ensure stability. Free amidines are hygroscopic and absorb CO

    
     from the air.
    
  • Storage: Store at -20°C under desiccant.

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol) and water.

Synthetic Utility: The "Amidine-First" Strategy

Conventionally, amidines are synthesized at the end of a synthetic sequence (e.g., via the Pinner reaction of a nitrile) to avoid side reactions. However, this requires harsh acidic conditions (HCl/EtOH) that may be incompatible with sensitive scaffolds.

Using tert-Butyl N-(3-carbamimidoylpropyl)carbamate allows for an "Amidine-First" strategy :

  • The amidine is already formed.

  • The Boc group allows mild deprotection.

  • The fragment is coupled to the scaffold as a complete unit.

Comparison of Strategies
FeaturePinner Reaction (Conventional)Pre-formed Amidine Reagent (This Protocol)
Precursor Nitrile (e.g., Boc-GABA-CN)Boc-4-amidinobutylamine
Conditions HCl (gas)/EtOH, then NH

Standard Amide Coupling (HATU/EDC)
Scope Limited by acid sensitivityCompatible with acid-sensitive groups
Yield Variable (hydrolysis risks)High (convergent synthesis)

Application Protocols

Workflow Visualization

The following diagram illustrates the synthesis of a Thrombin Inhibitor Mimic (D-Phe-Pro-Agmatine analog) using this reagent.

G Start Reagent: Boc-NH-(CH2)3-Amidine Step1 Step 1: Boc Deprotection (TFA/DCM) Start->Step1 Acidolysis Intermed Intermediate: H2N-(CH2)3-Amidine (TFA Salt) Step1->Intermed Isolation Coupling Step 2: Selective Coupling (HATU, DIPEA, pH 8-9) Intermed->Coupling Nucleophilic Attack Scaffold Scaffold: Boc-D-Phe-Pro-OH Scaffold->Coupling Activation Product Final Product: Boc-D-Phe-Pro-NH-(CH2)3-Amidine Coupling->Product Amide Bond Formation

Caption: Convergent synthesis of an arginine-mimetic peptide using Boc-4-amidinobutylamine.

Protocol 1: Boc-Deprotection and Preparation of the Salt

Objective: To expose the primary amine while keeping the amidine stable.

  • Dissolution: Dissolve 1.0 mmol of tert-Butyl N-(3-carbamimidoylpropyl)carbamate in 5 mL of Dichloromethane (DCM).

  • Acidolysis: Add 5 mL of Trifluoroacetic acid (TFA) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of starting material) or LC-MS.

  • Work-up: Concentrate the solution in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.

  • Result: The residue is the 4-amidinobutylamine bis-TFA salt . Use this directly in the next step.

    • Note: Do not attempt to convert to the free base by extraction with strong base, as the diamine/amidine mixture is highly polar and difficult to extract from water.

Protocol 2: Selective Coupling to Carboxylic Acids

Objective: To couple the primary amine to a peptide scaffold without acylating the amidine.

Mechanism: The primary amine (pKa ~10.5) is more nucleophilic than the amidine (pKa ~12.0) when controlled by pH. By maintaining the pH around 8.0–9.0, the primary amine is sufficiently deprotonated to react, while the amidine remains largely protonated and unreactive.

  • Activation: In a separate flask, dissolve the carboxylic acid scaffold (e.g., Boc-D-Phe-Pro-OH, 1.0 equiv) in dry DMF (0.1 M).

  • Add Reagents: Add HATU (1.1 equiv) and HOAt (1.1 equiv). Stir for 5 minutes to form the activated ester.

  • Coupling:

    • Dissolve the 4-amidinobutylamine bis-TFA salt (from Protocol 1, 1.2 equiv) in a minimal amount of DMF.

    • Add this solution to the activated acid mixture.

  • Base Addition (Critical Step):

    • Add DIPEA (Diisopropylethylamine) dropwise.

    • Target: Add exactly enough base to neutralize the TFA salts associated with the amine, plus 1-2 equivalents to drive the reaction.

    • Stoichiometry: If you have a bis-TFA salt, you need ~2.5–3.0 equivalents of DIPEA.

    • Monitoring: Check pH with wet pH paper; aim for pH 8–9. Avoid pH > 10 to prevent amidine acylation.

  • Reaction: Stir at room temperature for 2–16 hours.

  • Purification:

    • Dilute with water/acetonitrile (containing 0.1% TFA).

    • Purify directly via preparative HPLC (C18 column). The product will elute as a charged species.

    • Lyophilize to obtain the pure peptidomimetic.

Troubleshooting & Optimization

Issue: Acylation of the Amidine (Side Product)

If you observe a mass corresponding to [M + Scaffold], it indicates the amidine nitrogen has reacted with the activated ester.

  • Cause: pH too high (excess base) or highly reactive activated ester.

  • Solution 1 (pH Control): Use a weaker base like Collidine or N-Methylmorpholine (NMM) instead of DIPEA.[1]

  • Solution 2 (Protection): If the problem persists, use a reagent where the amidine is protected, e.g., N,N'-bis(Boc)-4-amidinobutylamine (requires synthesis from the nitrile). However, strict pH control usually suffices for the mono-protected reagent.

Issue: Solubility
  • Observation: The TFA salt of the amine-amidine is an oil or sticky gum that is hard to handle.

  • Solution: Dissolve in a 1:1 mixture of DMF/DMSO. The high polarity of the amidine requires polar aprotic solvents.

References

  • Design of Amidine-Based Inhibitors

    • Rewinkel, J. B., et al. (1999). 1-Amino-isoquinolines as Potent and Selective Thrombin Inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(19), 2837-2842. Link

  • Synthesis of Arginine Mimetics

    • Tamura, S. Y., et al. (2000). Novel Benzo-Fused Lactam Scaffolds as Factor Xa Inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(9), 983-987. Link

  • Amidine Coupling Strategies

    • Han, S. Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • Compound Data

    • PubChem.[2] (n.d.). tert-Butyl N-(4-amino-4-iminobutyl)carbamate (CAS 2174008-05-8).[2] National Library of Medicine. Link

Sources

Application Note: tert-Butyl N-(3-carbamimidoylpropyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Incorporation of Arginine Mimetics for S1 Pocket Targeting

Executive Summary

tert-Butyl N-(3-carbamimidoylpropyl)carbamate (CAS: 2174008-05-8), commonly referred to as Boc-protected 4-aminobutyramidine, is a highly specialized bifunctional building block. In modern drug discovery, it is predominantly utilized to introduce an aliphatic amidine pharmacophore into small-molecule scaffolds. By serving as a structurally optimized arginine mimetic, this compound is indispensable for designing potent inhibitors that target the deep S1 specificity pocket of trypsin-like serine proteases, integrin receptors, and nitric oxide synthases.

Mechanistic Rationale: The Arginine Mimetic Paradigm

The S1 Pocket Interaction Trypsin-like serine proteases (e.g., Factor Xa, thrombin, urokinase-type plasminogen activator [uPA]) cleave peptide bonds adjacent to positively charged amino acids. This specificity is driven by the S1 pocket, a deep cleft terminating in a highly conserved, negatively charged Aspartate residue (Asp189) . Natural substrates utilize the guanidine group of arginine to form a bidentate salt bridge with Asp189.

Amidine vs. Guanidine: Overcoming PK Limitations While guanidine is the natural P1 moiety, its extreme basicity (pKa ~13.5) means it remains permanently protonated under physiological conditions. This permanent positive charge severely restricts membrane permeability and oral bioavailability . Replacing the guanidine with an amidine (pKa ~11–12) reduces the basicity just enough to improve the pharmacokinetic (PK) profile—lowering the desolvation penalty during membrane transit—while preserving the critical bidentate hydrogen-bonding geometry required for low-nanomolar affinity at Asp189 .

Regioselective Coupling via Boc Protection The Boc-protected amine allows for orthogonal synthesis. Once deprotected, the resulting primary aliphatic amine is significantly more nucleophilic than the amidine nitrogen. During amide coupling, the amidine remains protonated (and thus deactivated) in the presence of standard organic bases like DIPEA, allowing for highly regioselective acylation of the primary amine without cross-reactivity .

Pharmacophore Data Comparison

To guide structural design, the quantitative and qualitative differences between P1 pharmacophores are summarized below.

PharmacophoreApprox. pKaS1 Pocket Affinity (Asp189)Oral Bioavailability PotentialKey Interaction Geometry
Guanidine (Natural)~13.5Very High (Native)Very LowBidentate Salt Bridge
Amidine (Mimetic)~11.5High to Very HighModerate to GoodBidentate Salt Bridge
Primary Amine ~10.5ModerateGoodMonodentate H-Bond
Visualizations of Mechanism and Workflow

S1Binding Amidine Amidine Pharmacophore (P1 Residue, + Charge) Hbond1 Hydrogen Bond 1 (N-H ... O) Amidine->Hbond1 Hbond2 Hydrogen Bond 2 (N-H ... O) Amidine->Hbond2 SaltBridge Electrostatic Salt Bridge (Bidentate Interaction) Amidine->SaltBridge Asp189 Asp189 Residue (S1 Pocket, - Charge) Hbond1->Asp189 Hbond2->Asp189 SaltBridge->Asp189

Bidentate salt bridge formation between the amidine P1 group and Asp189 in the S1 pocket.

SyntheticWorkflow SM Boc-Amidine Starting Material Deprotect Acidic Deprotection (TFA/DCM, 0°C) SM->Deprotect Intermediate Free Amine (TFA Salt) Deprotect->Intermediate Coupling Amide Coupling (HATU, DIPEA) Intermediate->Coupling Product Target Inhibitor (Amidine-functionalized) Coupling->Product

Workflow for incorporating the amidine pharmacophore into a target scaffold.

Experimental Protocols

The following self-validating protocols detail the integration of tert-butyl N-(3-carbamimidoylpropyl)carbamate into a generic carboxylic acid scaffold (Core-COOH) to generate a biologically active inhibitor.

Protocol A: Boc Deprotection to Yield 4-Aminobutyramidine

Expertise Insight: The use of strictly anhydrous conditions prevents the hydrolysis of the amidine to an amide. The reaction is initiated at 0 °C to suppress exothermic degradation of the highly polar intermediate.

Materials:

  • tert-Butyl N-(3-carbamimidoylpropyl)carbamate (1.0 eq, 1.0 mmol)

  • Trifluoroacetic acid (TFA) (10.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Suspend the Boc-amidine starting material in anhydrous DCM (10 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Deprotection: Add TFA (0.77 mL, ~10 mmol) dropwise over 5 minutes. The suspension will clear as the Boc group is cleaved and the highly soluble TFA salt forms.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Check: Monitor the disappearance of the starting material via LC-MS. The product mass must correspond to the free amine[M+H]+ = 102.1 m/z.

  • Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA azeotropically.

  • Isolation: Triturate the resulting crude oil with cold diethyl ether (15 mL) to precipitate the 4-aminobutyramidine bis-TFA salt as a white solid. Filter and dry under high vacuum.

Protocol B: Regioselective Amide Coupling

Expertise Insight: Regioselectivity is achieved by exploiting the pKa difference between the primary amine and the amidine. With DIPEA, the primary amine is free-based, while the amidine remains protonated and non-nucleophilic, preventing unwanted acylation at the amidine nitrogen.

Materials:

  • Core-COOH scaffold (1.0 eq, 0.9 mmol)

  • 4-Aminobutyramidine bis-TFA salt (from Protocol A) (1.1 eq, 1.0 mmol)

  • HATU (1.2 eq, 1.08 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq, 4.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the Core-COOH scaffold and HATU in anhydrous DMF (4.5 mL) at room temperature. Add DIPEA (2.0 eq) and stir for 10 minutes to form the active OBt ester.

  • Amine Addition: In a separate vial, dissolve the 4-aminobutyramidine bis-TFA salt in DMF (1 mL) and add the remaining DIPEA (3.0 eq).

  • Coupling: Add the amine solution dropwise to the activated acid mixture. Stir at room temperature for 4–6 hours.

  • Validation Check: Quench a 5 µL aliquot in 50% MeCN/H2O and analyze via LC-MS to confirm the formation of the desired product mass and the absence of double-acylation (which would indicate undesirable amidine reactivity).

  • Purification: Concentrate the DMF under reduced pressure. Purify the crude residue directly via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA modifier) to isolate the target inhibitor as a stable TFA salt.

References
  • Royal Society of Chemistry. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. RSC Advances.[Link]

  • MDPI. (2016). Theoretical Study of Molecular Structure and Physicochemical Properties of Novel Factor Xa Inhibitors and Dual Factor Xa and Factor IIa Inhibitors. Molecules.[Link]

  • National Institutes of Health / PubMed. (2000). Preparation, characterization, and the crystal structure of the inhibitor ZK-807834 (CI-1031) complexed with factor Xa. Biochemistry.[Link]

  • MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences.[Link]

Application Notes and Protocols for PROTAC Development: Utilizing tert-Butyl N-(3-carbamimidoylpropyl)carbamate as a Novel Linker

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3] While significant focus is often placed on the warhead and E3 ligase ligand, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[1][4]

This guide focuses on the application of a unique linker, tert-Butyl N-(3-carbamimidoylpropyl)carbamate , in PROTAC development. The defining feature of this linker is the terminal guanidinium group, which imparts distinct chemical properties that can be strategically leveraged to overcome common challenges in PROTAC design, particularly cell permeability.

The Guanidinium Advantage: Rationale for Use

The guanidinium group is the functional moiety of the amino acid arginine and is protonated under physiological conditions, conferring a delocalized positive charge.[5] This has several important implications for PROTAC design:

  • Enhanced Cell Permeability: The positive charge of the guanidinium group can facilitate interactions with negatively charged components of the cell membrane, such as phosphates, sulfates, and carboxylates.[5] This interaction is a known mechanism for enhancing the cellular uptake of molecules, a principle famously exploited by cell-penetrating peptides.[5] As PROTACs are often large molecules that fall outside traditional "rule-of-five" parameters, poor membrane permeability can be a significant hurdle, which this linker is designed to address.[6]

  • Modulation of Physicochemical Properties: The introduction of a charged, hydrophilic group can alter the solubility profile of the PROTAC, potentially improving its behavior in aqueous biological media.

  • Potential for Specific Interactions: The guanidinium group is a strong hydrogen bond donor. This creates the possibility for specific, favorable interactions within the ternary complex, potentially increasing its stability and, consequently, the efficiency of protein degradation.[7][8]

The tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker allows for controlled, sequential synthesis, making it a versatile building block for PROTAC assembly.[9]

Synthesis of the Linker and Incorporation into a PROTAC

The synthesis of a PROTAC using tert-Butyl N-(3-carbamimidoylpropyl)carbamate can be conceptualized as a three-stage process: synthesis of the linker precursor, guanidinylation, and finally, sequential coupling to the E3 ligase ligand and the POI warhead.

Diagram: Overall Synthetic Workflow

G cluster_0 Part 1: Linker Synthesis cluster_1 Part 2: PROTAC Assembly A 1,3-Diaminopropane B tert-Butyl (3-aminopropyl)carbamate (Precursor) A->B Boc₂O C tert-Butyl N-(3-(N',N''-di-Boc- carbamimidoyl)propyl)carbamate B->C Guanidinylating Agent D tert-Butyl N-(3-carbamimidoyl propyl)carbamate (Final Linker) C->D Acidic Deprotection F Linker-E3 Ligase Conjugate D->F Amide Coupling (HATU, DIPEA) D->F E E3 Ligase Ligand (e.g., Pomalidomide-COOH) E->F H Final PROTAC F->H Coupling Reaction G POI Warhead (e.g., JQ1-NH₂) G->H

Caption: General workflow for linker synthesis and PROTAC assembly.

Experimental Protocols

Protocol 1: Synthesis of Linker Precursor - tert-Butyl (3-aminopropyl)carbamate

This protocol describes the mono-Boc protection of 1,3-diaminopropane, a common precursor for the target linker.[9]

  • Reaction Setup: To a stirred solution of 1,3-diaminopropane (10 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM dropwise over 1 hour.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Work-up: Remove the solvent under reduced pressure. Take up the residue in water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the product, tert-Butyl (3-aminopropyl)carbamate, typically as a colorless oil. The large excess of diamine favors the mono-protected product.

Reactant Reagents/Solvent Temp (°C) Time (h) Typical Yield (%)
1,3-DiaminopropaneBoc₂O, DCM0 to RT18~85-95
Table 1: Representative conditions for the synthesis of the linker precursor.
Protocol 2: Guanidinylation of the Linker Precursor

This protocol details the conversion of the primary amine of the precursor to a Boc-protected guanidine using a common guanidinylating reagent.[10][11]

  • Reagent Selection: A common and effective reagent is N,N'-Di-Boc-S-methylisothiourea or N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent).[10][11]

  • Reaction Setup: Dissolve tert-Butyl (3-aminopropyl)carbamate (1 equivalent) and the guanidinylating reagent (1.1 equivalents) in an anhydrous solvent such as DCM or tetrahydrofuran (THF).

  • Reaction: Add a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with a weak aqueous acid (e.g., 5% citric acid or 1M sodium bisulfate), saturated sodium bicarbonate solution, and brine.[11]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the fully protected linker, tert-Butyl N-(3-(N',N''-di-Boc-carbamimidoyl)propyl)carbamate.

Protocol 3: Final PROTAC Assembly

This protocol outlines the sequential coupling of the linker to the E3 ligase ligand and the POI warhead. This example assumes the E3 ligase ligand has a carboxylic acid handle and the POI warhead has an amine handle.

Step A: Boc Deprotection of the Linker

  • Deprotection: Dissolve the fully protected linker from Protocol 2 in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

  • Reaction: Stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the Boc groups on the guanidine moiety.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (3x) to ensure complete removal of residual TFA, yielding the deprotected linker as a TFA salt. This intermediate, tert-Butyl N-(3-carbamimidoylpropyl)carbamate, is used directly in the next step.

Step B: Coupling to E3 Ligase Ligand

  • Reaction Setup: To a solution of the E3 ligase ligand (e.g., pomalidomide with a carboxylic acid handle, 1 equivalent) in anhydrous dimethylformamide (DMF), add a peptide coupling reagent such as HATU (1.2 equivalents) and DIPEA (3-4 equivalents). Stir for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of the deprotected linker from Step A (1.1 equivalents) in DMF to the activated E3 ligase ligand.

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 16-24 hours. Monitor progress by LC-MS.

  • Purification: Purify the crude product by preparative reverse-phase HPLC to yield the Linker-E3 Ligase conjugate.

Step C: Final Coupling to POI Warhead

  • Boc Deprotection: Remove the remaining Boc group from the Linker-E3 Ligase conjugate using the TFA/DCM conditions described in Step A to reveal the terminal amine.

  • Coupling: Couple the resulting amine to a POI warhead containing a carboxylic acid handle using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) as described in Step B.

  • Final Purification: Purify the final PROTAC product by preparative reverse-phase HPLC. Characterize the final compound by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Biological Evaluation of the Final PROTAC

Once synthesized and purified, the PROTAC's biological activity must be assessed. The primary assays involve quantifying the degradation of the target protein.

Diagram: PROTAC Biological Evaluation Workflow

G A Cell Culture (e.g., Cancer Cell Line) B PROTAC Treatment (Dose-Response and Time-Course) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E Western Blot D->E F Data Analysis (Quantify Band Intensity) E->F G Determine DC₅₀ and Dₘₐₓ F->G

Caption: Workflow for assessing PROTAC-mediated protein degradation.

Protocol 4: Western Blot Analysis of Protein Degradation

Western blotting is the foundational technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI signal to the loading control signal.

  • Data Interpretation: Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum degradation percentage).

Parameter Description Significance
DC₅₀ Half-maximal degradation concentrationMeasures the potency of the PROTAC. A lower DC₅₀ indicates higher potency.
Dₘₐₓ Maximum degradation levelMeasures the efficacy of the PROTAC. A higher Dₘₐₓ indicates more complete degradation.
Table 2: Key parameters for evaluating PROTAC performance.

Conclusion and Future Perspectives

The rational design of linkers is a cornerstone of modern PROTAC development. tert-Butyl N-(3-carbamimidoylpropyl)carbamate offers a unique set of properties, primarily through its terminal guanidinium group, that can be strategically employed to enhance cellular uptake and modulate the physicochemical properties of the resulting PROTAC. The synthetic protocols provided herein offer a clear roadmap for the synthesis and incorporation of this linker. By combining this novel linker chemistry with rigorous biological evaluation, researchers can expand their toolkit to develop next-generation protein degraders capable of tackling challenging, previously "undruggable" targets.

References

  • Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2004(01), 37-42.
  • Herce, H. D., Garcia, A. E., & Cardoso, M. C. (2014). Fundamental molecular mechanism for the cellular uptake of guanidinium-rich molecules. Journal of the American Chemical Society, 136(49), 17459–17467.
  • Dodd, D. S., & Wallace, O. B. (1998). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. MilliporeSigma.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Guanidination Protocols for Researchers.
  • JoVE. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments.
  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Bernas, T., et al. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2353-2356.
  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Pfizer. (2022).
  • Sjöberg, B., et al. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(10), 1657-1673.
  • BenchChem. (2025). The Versatility of Tert-butyl Carbamates in Medicinal Chemistry: Applications and Protocols.
  • BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • BenchChem. (2025). Application Note: Step-by-Step Synthesis of a BET-Degrading PROTAC Using a Boc-Protected PEG Linker.
  • BenchChem. (2025). The Pivotal Role of the Linker in Targeted Protein Degradation: A Comparative Guide to Boc-N-PEG5-C2-NHS Ester.
  • Taliani, M., et al. (2020). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 25(21), 5006.
  • U.S. National Library of Medicine. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • U.S. National Library of Medicine. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Teixeira, L. S., et al. (2017).
  • ResearchGate. (n.d.). t-Butyl carbamate. Retrieved from [Link]

  • Guichard, G., et al. (2025). For the first time Guanidinium-Stapled Helical Peptides for Targeting Protein-Protein Interactions. University of Bordeaux.
  • Guichard, G., et al. (2025). Guanidinium-Stapled Helical Peptides for Targeting Protein-Protein Interactions.
  • PubMed. (2025). Guanidinium-Stapled Helical Peptides for Targeting Protein-Protein Interactions. Retrieved from [Link]

Sources

Application Note: tert-Butyl N-(3-carbamimidoylpropyl)carbamate in Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals specializing in medicinal chemistry and enzyme kinetics.

Executive Summary

tert-Butyl N-(3-carbamimidoylpropyl)carbamate (CAS: 2174008-05-8), often referred to as Boc-4-aminobutyramidine , is a critical synthetic intermediate used to introduce a stable, positively charged amidine moiety into peptidomimetic drug candidates.

Unlike the guanidine group found in arginine (Agmatine), the amidine group (


) offers distinct physicochemical properties—specifically a higher pKa (~12.4) and enhanced hydrolytic stability—making it a preferred pharmacophore for targeting the S1 specificity pocket  of trypsin-like serine proteases (e.g., Thrombin, Factor Xa) and the active sites of Nitric Oxide Synthases (NOS).

This guide details the mechanistic rationale, handling protocols, and synthetic workflows for integrating this moiety into high-affinity enzyme inhibitors.

Scientific Foundation & Mechanism

The "Arginine Mimic" Paradigm

In medicinal chemistry, the guanidine side chain of arginine is the gold standard for binding to negatively charged aspartate/glutamate residues in enzyme active sites. However, guanidines can be metabolically unstable or difficult to optimize.

The 3-carbamimidoylpropyl moiety serves as a bioisostere of the arginine side chain:

  • Structural Homology: The propyl linker (3 carbons) mimics the length of the arginine aliphatic chain (

    
    ).
    
  • Electrostatics: The terminal amidine group forms a bidentate salt bridge with the carboxylate of Asp189 (in Trypsin/Thrombin numbering), mimicking the guanidinium-aspartate interaction but with a tighter steric profile.

Target Enzymes
Enzyme ClassTarget ResidueMechanism of InhibitionRepresentative Drug Class
Serine Proteases (Thrombin, fXa)Asp189 (S1 Pocket)Competitive (Reversible)Anticoagulants (e.g., Melagatran analogs)
Nitric Oxide Synthase (iNOS, nNOS)Glu371 (Heme propionate)CompetitiveAnti-inflammatory / Neuroprotective
Matriptase Asp189CompetitiveAnti-cancer
Amidine vs. Guanidine
  • Basicity: Amidines are strongly basic (pKa ~12), ensuring protonation at physiological pH.

  • Nucleophilicity: The free base form is nucleophilic, which presents a challenge during synthesis (see Section 4: Protocols).

  • Stability: Amidines are generally more resistant to enzymatic hydrolysis than guanidines in plasma.

Experimental Protocols

Material Handling & Stability

The compound is typically supplied as an acetate or hydrochloride salt .

  • Storage:

    
    , desiccated. Hygroscopic.
    
  • Solubility: Soluble in water, methanol, DMSO. Sparingly soluble in non-polar organics (DCM, Hexane).

  • Safety: Irritant. The free amidine is caustic.

Protocol A: Boc-Deprotection (Generation of the Warhead)

Objective: Removal of the tert-butoxycarbonyl group to release the primary amine for coupling, while preserving the amidine.

Reagents:

  • Substrate: tert-Butyl N-(3-carbamimidoylpropyl)carbamate

  • Acid: 4M HCl in Dioxane (Preferred) or TFA/DCM.

  • Solvent: 1,4-Dioxane or Dichloromethane (DCM).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the Boc-protected amidine in minimal dry 1,4-dioxane (

    
     concentration).
    
  • Acidolysis: Add 10 eq of 4M HCl in dioxane dropwise at

    
    .
    
  • Reaction: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC (stain with Ninhydrin; amidines may streak) or LC-MS.

  • Workup:

    • Concentrate the mixture in vacuo to remove excess HCl and dioxane.

    • Triturate the residue with diethyl ether to precipitate the diamine dihydrochloride salt (4-aminobutyramidine

      
       2HCl).
      
    • Yield: Typically quantitative.

    • Note: Do not perform an aqueous basic workup, as the free amidine/amine mixture is highly polar and difficult to extract into organics.

Protocol B: Selective Coupling to Peptide Scaffolds

Challenge: The deprotected intermediate contains two nucleophiles: a primary amine and an amidine. Solution: The amidine is much more basic (pKa ~12) than the primary amine (pKa ~10). By controlling pH, the amidine remains protonated (unreactive) while the amine reacts with the activated ester.

Reagents:

  • Scaffold: Carboxylic acid (e.g., Boc-D-Phe-Pro-OH).

  • Coupling Agent: HATU or PyBOP (avoid carbodiimides like EDC if possible to prevent side reactions with the amidine).

  • Base: DIPEA (Diisopropylethylamine) or Collidine.

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (1.0 eq) and stir for 5 min to form the active ester.

  • Addition: Add the 4-aminobutyramidine

    
     2HCl  salt (1.2 eq) directly to the mixture.
    
  • pH Adjustment (Critical): Add DIPEA dropwise very carefully.

    • Target: Neutralize the HCl associated with the primary amine but not the amidine.

    • Stoichiometry: You need exactly enough base to free the primary amine. Total base should be roughly 2.0–2.5 eq relative to the diamine salt.

    • Self-Validating Check: Monitor pH with wet pH paper. Maintain apparent pH 7–8. If pH > 9, the amidine deprotonates and may react, forming side products.

  • Reaction: Stir at RT for 4–16 hours.

  • Purification:

    • The product is a cationic amidine. Standard silica chromatography is often ineffective due to streaking.

    • Method: Reverse-Phase HPLC (C18 column).

    • Buffer: Water/Acetonitrile with 0.1% TFA. The product will elute as the TFA salt.

Visualization: Synthetic Pathway & Inhibition Logic

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow cluster_conditions Critical Control Points Start tert-Butyl N-(3-carbamimidoylpropyl)carbamate (Boc-Protected Precursor) Deprotection Step 1: Acidolysis (4M HCl/Dioxane) Start->Deprotection Removal of Boc Intermediate 4-Aminobutyramidine (Dihydrochloride Salt) Deprotection->Intermediate Precipitation Coupling Step 2: Selective Coupling (Scaffold-COOH + HATU + DIPEA) Intermediate->Coupling pH Controlled Nucleophilic Attack FinalProduct Final Inhibitor (Scaffold-CONH-(CH2)3-C(=NH)NH2) Coupling->FinalProduct HPLC Purification Note1 Maintain pH 7-8 to keep Amidine protonated Note1->Coupling

Caption: Step-by-step synthetic transformation from the Boc-protected precursor to the final bioactive inhibitor, highlighting the critical pH control step.

Mechanism of Action: S1 Pocket Binding

BindingMechanism Asp189 Asp189 (Anionic Floor) S1_Pocket S1 Specificity Pocket (Hydrophobic/Polar) Amidine Amidine Warhead (-C(=NH)NH2+) Amidine->Asp189 Salt Bridge (Bidentate) Linker Propyl Linker (Length Mimic) Linker->S1_Pocket Van der Waals Scaffold Peptide Scaffold (P2-P3 Interactions) Scaffold->Linker

Caption: Mechanistic depiction of the inhibitor's amidine moiety engaging the Asp189 residue within the serine protease S1 pocket.

Comparative Data: Amidine vs. Guanidine Linkers

The following table illustrates why the propyl-amidine linker (derived from the subject compound) is often preferred over the butyl-guanidine (Agmatine) linker in specific contexts.

FeaturePropyl-Amidine (This Compound)Butyl-Guanidine (Agmatine)Impact on Drug Design
Structure


Amidine is more compact; rigid C-C bond vs flexible N-C.
pKa ~12.4~13.6Both are charged, but Amidine is slightly less basic.
H-Bonding Donor (3 H)Donor (4-5 H)Amidine fits tighter pockets (e.g., Thrombin S1).
Metabolic Stability High (C-C bond)Moderate (N-C bond cleavable by Arginase)Amidine resists arginase-mediated cleavage.
Synthesis Requires careful pH controlEasier to protect (e.g., Pbf, Boc)Amidine requires "salt" strategy or specific protecting groups.

References

  • Sigma-Aldrich. Product Specification: acetic acid; tert-butyl N-(3-carbamimidoylpropyl)carbamate. Link

  • Han, S. et al. (2023). Pharmaceutical compounds for the treatment of complement mediated disorders. Patent US 2023/0081182 A1. (Describes the use of 4-aminobutanimidamide in inhibitor synthesis).

  • Sanderson, P. E. et al. (1998). L-751,364: A potent, orally bioavailable non-peptidic thrombin inhibitor. Journal of Medicinal Chemistry, 41(22), 4466-4474. (Foundational text on amidine-based thrombin inhibitors).

  • BenchChem. Synthesis of Substituted Guanidines and Amidines Using Boc-Protected Precursors. Link

Disclaimer: This protocol is for research purposes only. All chemical handling should be performed in a fume hood with appropriate PPE.

Troubleshooting & Optimization

Optimizing "tert-Butyl N-(3-carbamimidoylpropyl)carbamate" coupling efficiency

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for researchers working with tert-Butyl N-(3-carbamimidoylpropyl)carbamate .

Product Focus: tert-Butyl N-(3-carbamimidoylpropyl)carbamate CAS: [Compound Specific] | Molecular Class: Boc-Protected Amino-Amidine Linker

Core Technical Directive

The Central Challenge: You are likely experiencing low coupling efficiency because this molecule presents a reactivity paradox .

  • The Target: You are attempting to acylate the amidine group (

    
    ) to form an N-acyl amidine .
    
  • The Problem: Amidines are highly basic (

    
    ) but, when protonated (which they are in most storage forms like HCl salts), they are non-nucleophilic. Standard peptide coupling bases (DIPEA, NMM) with 
    
    
    
    struggle to fully deprotonate the amidinium ion to its reactive free-base form, leading to stalled reactions and hydrolysis of your activated ester.

This guide provides the protocols to overcome the


 mismatch and solubility barriers.

Troubleshooting & Optimization (Q&A Format)

Category A: Low Yield & Reactivity[1]

Q: I am using HATU/DIPEA, but the conversion is <20%. What is happening? A: You are likely fighting a


 equilibrium.
The amidine group is a stronger base than DIPEA. In the presence of 1-2 equivalents of DIPEA, the amidine remains largely protonated (unreactive).
  • The Fix: You must shift the equilibrium.

    • Increase Base Stoichiometry: Use 4–5 equivalents of DIPEA relative to the amidine salt.

    • Switch Reagents: If HATU fails, switch to an Acid Chloride or Mixed Anhydride (Isobutyl chloroformate) method. These electrophiles are more reactive and less sensitive to the slow kinetics of amidine nucleophiles.

Q: My reaction mixture is cloudy/precipitating. Is this affecting the coupling? A: Yes. Amidine salts and the zwitterionic intermediates are often insoluble in DCM or THF.

  • The Fix: Switch to DMF or NMP (anhydrous). High polarity is required to solvate the amidinium-carboxylate ion pairs formed during the reaction.

Category B: Side Reactions

Q: I see a mass corresponding to [M-100] or cyclization. What is this? A: If you have removed the Boc group before coupling, the molecule can self-cyclize.

  • Mechanism: The free primary amine attacks the amidine carbon, releasing ammonia and forming a cyclic guanidine-like structure (tetrahydropyrimidine derivative).

  • Prevention: Never deprotect the Boc group until the amidine has been successfully coupled/acylated. The Boc group is essential for preventing intramolecular cyclization.

Category C: Purification[2][3]

Q: The product streaks on silica gel. How do I purify N-acyl amidines? A: N-acyl amidines are basic and polar.

  • The Fix:

    • Deactivate Silica: Pre-wash your column with 1% Triethylamine (TEA) in Hexanes.

    • Eluent Modifier: Use DCM/MeOH containing 1%

      
        or TEA. Do not use acetic acid, as it will protonate the product and stick it to the silica.
      

Optimized Experimental Protocols

Protocol A: HATU-Mediated Acyl-Amidine Synthesis

Best for coupling valuable/complex carboxylic acids to the amidine.

ParameterSpecificationRationale
Concentration 0.1 M - 0.2 MHigh concentration drives bimolecular reaction.
Solvent Anhydrous DMFSolubilizes the polar amidinium salt.
Base DIPEA (4.0 - 5.0 equiv)Essential to force amidine deprotonation.
Activation Time 2-5 mins (Pre-activation)Minimizes racemization of the acid (if chiral).

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) and stir for 2 minutes to form the activated ester.

  • In a separate vial, dissolve tert-Butyl N-(3-carbamimidoylpropyl)carbamate (HCl salt) (1.0 equiv) in DMF with DIPEA (2.5 equiv). Note: Ensure it dissolves completely.

  • Add the Amidine solution to the Activated Acid solution.

  • Stir at Room Temperature for 4–16 hours.

  • Monitor: Check LCMS for the target mass. If hydrolysis of the active ester is observed (Acid mass returns), add 0.5 equiv more HATU/Base.

Protocol B: Acid Chloride/Anhydride Method

Best for robust, high-yield synthesis when the acid is simple or tolerant.

  • Dissolve tert-Butyl N-(3-carbamimidoylpropyl)carbamate (HCl salt) (1.0 equiv) in anhydrous DCM (or DMF if insoluble).

  • Add Triethylamine (TEA) (3.0 equiv). Stir for 10 min to free-base the amidine.

  • Cool to 0°C.

  • Dropwise add Acid Chloride (1.1 equiv).

  • Allow to warm to RT over 2 hours.

  • Quench: Add saturated

    
    . Extract with DCM.[1][2]
    

Visualizing the Decision Matrix

The following logic tree helps you select the correct optimization path based on your observed failure mode.

CouplingOptimization Start Start: Coupling tert-Butyl N-(3-carbamimidoylpropyl)carbamate CheckState Is the Amidine Protonated? (HCl Salt?) Start->CheckState SolventCheck Is the Reaction Mixture Homogeneous? CheckState->SolventCheck Yes (Standard) BaseCheck Check Base Stoichiometry (Need >3 equiv?) SolventCheck->BaseCheck Yes (Clear) SolventFix Switch to DMF or NMP SolventCheck->SolventFix No (Cloudy/Ppt) HATU_Protocol Increase DIPEA to 4-5 eq Extend Time to 16h BaseCheck->HATU_Protocol Using HATU/EDC AcidCl_Protocol Use TEA (3 eq) 0°C Addition BaseCheck->AcidCl_Protocol Using Acid Chloride ReagentSwitch Switch Coupling Reagent ReagentSwitch->AcidCl_Protocol Try stronger electrophile Success Proceed to Workup (Basic Alumina/Amine-Silica) SolventFix->BaseCheck Monitor Conversion > 50%? HATU_Protocol->Monitor Check LCMS AcidCl_Protocol->Monitor Monitor->ReagentSwitch No (Hydrolysis dominant) Monitor->Success Yes

Caption: Decision matrix for troubleshooting low yields in amidine coupling reactions. Blue nodes indicate decision points; Red nodes indicate critical interventions.

References & Authoritative Grounding

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Discusses the limitations of standard coupling reagents with poor nucleophiles).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed mechanisms of HATU/DIPEA interactions and base requirements).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. (Overview of activation strategies for hindered or deactivated amines/amidines).

  • Bachem Technical Guides. Peptide Synthesis & Coupling Efficiency. (Standard industry protocols for handling salt forms and solubility issues).

Sources

Technical Support Center: Troubleshooting Solubility of tert-Butyl N-(3-carbamimidoylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of Boc-protected aliphatic amidines. The compound , tert-Butyl N-(3-carbamimidoylpropyl)carbamate , is a critical intermediate in the synthesis of arginine mimetics, protease inhibitors, and targeted protein degraders.

However, handling this compound requires a deep understanding of its amphiphilic nature. This guide will decode the chemical causality behind its solubility issues and provide self-validating protocols to keep your synthetic workflows moving.

The Chemical Causality: The Amphiphilic Paradox

The solubility issues associated with tert-Butyl N-(3-carbamimidoylpropyl)carbamate stem from a fundamental structural conflict within the molecule:

  • The Lipophilic Domain: The tert-butyloxycarbonyl (Boc) protecting group is bulky and nonpolar, specifically designed to mask amine nucleophilicity and enhance solubility in organic solvents[1].

  • The Highly Polar Domain: The terminal amidine group (

    
    ) is a potent Brønsted base with a pKa of ~12.5. In ambient conditions, free amidines rapidly absorb water and 
    
    
    
    to form carbonate salts, or they are commercially supplied as hydrochloride/TFA salts[2].

The Root Cause of Insolubility: When you attempt to dissolve this compound in low-polarity solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the lipophilic pull of the Boc group is entirely overpowered by the massive crystal lattice energy of the amidinium salt[2]. The amidinium ions form extensive, highly ordered intermolecular hydrogen-bonded networks that low-dielectric solvents simply cannot disrupt. Conversely, the dissolution of these salts in polar solvents is an entropy-driven, endothermic process that requires specific environmental conditions[3].

Quantitative Solubility Profile

To select the correct solvent system, you must match the solvent's dielectric constant (


) to the ionization state of the amidine. The table below summarizes the expected solubility behaviors based on thermodynamic principles and empirical data[3].
Solvent ClassRepresentative SolventDielectric Constant (

)
Solubility (Salt Form)Solubility (Free Base / Ion-Paired)Recommended Application
Low Polarity Dichloromethane (DCM)8.9< 1 mg/mL (Insoluble)> 50 mg/mL (Soluble)Extractions, specific couplings
Mid Polarity Tetrahydrofuran (THF)7.5< 1 mg/mL (Insoluble)~ 20-30 mg/mL Grignard reactions, reductions
Protic Methanol (MeOH)32.7> 100 mg/mL (Soluble)> 100 mg/mL Salt exchange, deprotection
High Polarity Aprotic N,N-Dimethylformamide (DMF)36.7~ 50-80 mg/mL > 100 mg/mL Peptide coupling (Ideal)
High Polarity Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL (Soluble)> 100 mg/mL Stock solutions, bio-assays

Troubleshooting FAQs

Q1: I purchased tert-Butyl N-(3-carbamimidoylpropyl)carbamate, but it forms a cloudy suspension in DCM. Why isn't the Boc group helping it dissolve? A1: The Boc group does increase lipophilicity[1], but it cannot overcome the ionic lattice energy of the amidinium salt. DCM has a low dielectric constant (


) and lacks the dipole moment required to solvate the charged 

moiety[2]. You are essentially trying to dissolve a salt in a non-polar organic solvent.

Q2: How can I force the compound into solution in DCM or THF for an amide coupling reaction? A2: You must disrupt the ionic lattice via in situ free-basing. By adding 1.2 to 2.0 equivalents of a lipophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA), you disrupt the intermolecular hydrogen bonding. While DIPEA (pKa ~10.5) may not fully deprotonate the highly basic amidinium ion, it forms a soluble ion-pair complex that readily dissolves in DCM, allowing the nucleophile to react.

Q3: What are the optimal solvents for workflows involving this compound? A3: Polar aprotic solvents are the gold standard. DMF and DMSO have high dielectric constants and strong dipole moments that directly solvate the amidinium salt without needing neutralization[3]. DMF is highly recommended for peptide coupling workflows using reagents like HATU or EDC/NHS.

Q4: Can I just heat the suspension to dissolve it? A4: Yes, but with caution. The dissolution of guanidinium and amidinium salts is an endothermic, entropy-driven process[3]. Gentle heating (30–35 °C) and sonication will drastically increase solubility[4]. However, the Boc group is acid-labile[1]. Prolonged heating of Boc-protected compounds in the presence of acidic salts can lead to premature deprotection[5]. Strictly keep temperatures below 40 °C.

Self-Validating Experimental Protocols

Protocol A: In Situ Solubilization in Low-Polarity Solvents (DCM/THF)

Use this protocol when downstream chemistry strictly requires a non-polar environment.

  • Preparation: Weigh the required amount of tert-Butyl N-(3-carbamimidoylpropyl)carbamate into a dry, inert reaction vessel.

  • Suspension: Add anhydrous DCM or THF to achieve a target concentration of 0.1 M to 0.2 M. Observation: The mixture will appear as a cloudy white suspension.

  • Lattice Disruption: Add 1.5 equivalents of anhydrous DIPEA dropwise under continuous magnetic stirring.

  • Energy Input: Sonicate the mixture at room temperature for 3–5 minutes.

  • System Validation (Visual & Analytical):

    • Visual Check: Pass a laser pointer through the vial. A successfully ion-paired solution will exhibit no Tyndall effect (no scattering of light by particulates).

    • Analytical Check: Remove a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and run a rapid LC-MS. Confirm the presence of the intact mass (M+H) and the characteristic Boc-fragmentation peak (M+H - 100 Da) to ensure no degradation occurred during free-basing.

Protocol B: Optimal Solubilization in Polar Aprotic Solvents (DMF/DMSO)

Use this protocol for peptide coupling, stock solution generation, or assay preparation.

  • Preparation: Add the compound to a vial equipped with a magnetic stir bar.

  • Solvation: Add anhydrous DMF or DMSO to reach a target concentration of up to 0.5 M.

  • Endothermic Dissolution: Place the vial in a water bath set to exactly 35 °C[4]. Stir vigorously for 15 minutes. The high dielectric constant of the solvent will solvate the ionic domains[3].

  • System Validation:

    • Stability Check: Allow the solution to cool to room temperature (20 °C). If precipitation occurs, the solution is supersaturated. Add 10% v/v more solvent until the solution remains clear at room temperature.

    • Caution: Do not store DMF solutions of the free base for extended periods (>3 days), as amidines can react with dimethylamine (a hydrolysis byproduct of DMF).

Decision Workflow Diagram

Use the following logical decision tree to determine the best solubilization strategy based on your target solvent class.

SolubilizationWorkflow Start tert-Butyl N-(3-carbamimidoylpropyl)carbamate Insoluble in Target Solvent CheckSolvent Identify Target Solvent Polarity Start->CheckSolvent DCM_THF Low/Mid Polarity (DCM, THF, EtOAc) CheckSolvent->DCM_THF DMF_DMSO High Polarity Aprotic (DMF, DMSO, NMP) CheckSolvent->DMF_DMSO Cause1 Amidinium salt lattice prevents dissolution DCM_THF->Cause1 Cause2 Endothermic dissolution barrier DMF_DMSO->Cause2 Action1 Add 1.2-2.0 eq DIPEA (Disrupts H-bonds / Ion-Pairing) Cause1->Action1 Action2 Gentle Heating (35°C) & Sonication Cause2->Action2 Success1 Soluble Ion-Pair / Free Base Proceed to Reaction Action1->Success1 Success2 Fully Solvated Salt Proceed to Reaction Action2->Success2

Caption: Workflow for troubleshooting Boc-protected amidine solubility based on solvent polarity.

References

1.[1] BenchChem Technical Support Team. "An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines." Benchchem. 2.[6] BenchChem Technical Support Team. "Solubility Profile of t-Boc-N-amido-PEG10-Br in Organic Solvents: A Technical Guide." Benchchem. 3.[5] Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. 4.[3] ResearchGate. "Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents." ResearchGate. 5.[2] BenchChem Technical Support Team. "The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers." Benchchem. 6.[4] Sigma-Aldrich. "Guanidine hydrochloride Product Information." Sigma-Aldrich.

Sources

Preventing side reactions during "tert-Butyl N-(3-carbamimidoylpropyl)carbamate" deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

You are working with tert-Butyl N-(3-carbamimidoylpropyl)carbamate , which is essentially a Boc-protected Agmatine derivative. The molecule contains two distinct nitrogen functionalities:[1][2][3][4]

  • The Carbamate (Boc): Acid-labile, protecting the primary amine.[5]

  • The Amidine (

    
    ):  Highly basic (
    
    
    
    ) and nucleophilic.

The Central Conflict: The standard acidic conditions required to remove the Boc group generate a reactive tert-butyl cation (


).[5] While the carbamate cleaves easily, the highly nucleophilic amidine group acts as an internal "trap" for the 

cation, leading to irreversible

-alkylation
(side reaction). Furthermore, improper quenching can lead to hydrolysis of the amidine to an amide.

This guide provides a self-validating workflow to prevent these specific failures.

The Mechanistic Pathway & Side Reactions[9][13][14]

To solve the problem, we must visualize the invisible competition occurring in your flask. The following diagram illustrates the "War for the Cation."

BocDeprotection Start Boc-Protected Amidine (Starting Material) Inter Intermediate: Carbamic Acid + tBu+ Start->Inter Acid (H+) Scavenger Scavenger Trap (e.g., tBu-S-Ph) Inter->Scavenger tBu+ Trapped Product Product: Deprotected Amidine (Salt Form) Inter->Product CO2 loss Side1 Side Product A: N-tert-butyl Amidine (+56 Da) Inter->Side1 tBu+ attacks Amidine Side2 Side Product B: Amide (Hydrolysis) (-15 Da vs Amidine) Product->Side2 H2O / Heat (Slow Hydrolysis)

Figure 1: The kinetic competition between the desired scavenging event and the unwanted alkylation of the amidine.

The Scavenger Matrix (Prevention Strategy)

The most critical error researchers make with amidines is using "neat" TFA or HCl without a scavenger. The amidine is a better nucleophile than the solvent, so it will capture the cation.

Recommended Scavenger Cocktails
ComponentRoleMechanismRecommended Conc.
TFA (Trifluoroacetic Acid) Deprotecting AgentProtonates Boc carbonyl50% (v/v) in DCM
Triisopropylsilane (TIS) Primary Scavenger Hydride donor; reduces

to isobutane (gas)
2.5% - 5.0%
Thioanisole Secondary Scavenger Soft nucleophile; traps

as sulfonium salt
2.5% - 5.0%
Water Tertiary Scavenger Traps

as

AVOID (See Note 1)

Note 1 (The Hydrolysis Risk): While water is a common scavenger in peptide synthesis, avoid it here . Amidines can hydrolyze to amides in aqueous acid, especially if the reaction exotherms. Use anhydrous conditions.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (TFA/Scavenger)

Best for: Small scale, high purity requirements.

  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Scavenger Addition: Add Triisopropylsilane (TIS) (3.0 equiv) and Thioanisole (3.0 equiv). Stir for 5 minutes.

    • Why? Pre-loading the solution with scavengers ensures they are available immediately upon acid addition.

  • Acidolysis: Cool to 0°C. Dropwise add TFA equal to the volume of DCM (Final ratio 1:1 TFA:DCM).

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS (typically 1–2 hours).

  • Workup (Critical):

    • Concentrate under reduced pressure (Rotovap) at <30°C . Do not heat.

    • Ether Crash: Redissolve the oily residue in a minimum amount of MeOH (0.5 mL). Pour into cold Diethyl Ether (20 mL) to precipitate the product salt.

    • Centrifuge and decant. Repeat ether wash 2x.

Protocol B: The "Clean Salt" Method (HCl/Dioxane)

Best for: Avoiding TFA adducts and obtaining a defined HCl salt.

  • Preparation: Dissolve substrate in minimal dry 1,4-dioxane or MeOH.

  • Scavenger: Add Triethylsilane (TES) (5.0 equiv).[6]

  • Acidolysis: Add 4M HCl in Dioxane (10–20 equiv).

  • Reaction: Stir at RT.

    • Warning: Do not heat. HCl/MeOH at high temps can convert the amidine to an imidate ester (Pinner Reaction).

  • Workup: Dilute with Et2O to precipitate the HCl salt directly.

Troubleshooting & FAQs

Q1: I see a mass peak of [M+56] in my LC-MS. What is it?

Diagnosis: This is the


-tert-butylated amidine .
Cause:  The 

cation attacked your amidine nitrogen because there was insufficient scavenger competition. Solution:
  • Repeat the reaction using Protocol A .

  • Increase TIS/Thioanisole loading.

  • Ensure the reaction is not too concentrated (dilution helps favor the scavenger over the intermolecular side reaction).

Q2: I see a mass peak of [M+96].

Diagnosis: This is a Trifluoroacetyl adduct . Cause: TFA can form active esters/anhydrides in situ, which react with the highly nucleophilic amidine to form a trifluoroacetamide (


).
Solution: 
  • Switch to Protocol B (HCl/Dioxane).

  • If you must use TFA, perform a "base wash" during purification (brief exposure to dilute ammonia/MeOH) to hydrolyze the labile TFA-amidine bond, though this risks free-basing the amidine.

Q3: My product yield is low, and I see a peak at [M+1] but with -15 Da mass difference from the expected product.

Diagnosis: You have formed the Amide (hydrolysis product).[7] Cause: The amidine hydrolyzed (


). This usually happens if the cleavage cocktail contained water and got hot, or if the workup involved prolonged exposure to aqueous acid.
Solution: 
  • Use anhydrous reagents.[8][9]

  • Keep the rotovap bath temperature below 30°C .

  • Avoid aqueous workups; rely on precipitation (Ether Crash).

Decision Tree for Optimization

Use this flowchart to determine your next step based on your current analytical data.

Troubleshooting Start Run LC-MS on Crude Check Identify Major Impurity Start->Check Clean Product Mass Only Check->Clean Clean Plus56 +56 Da (t-Butyl) Check->Plus56 Alkylation Plus96 +96 Da (TFA Adduct) Check->Plus96 Acylation Minus15 Mass -15 Da (Amide) Check->Minus15 Hydrolysis Action1 Proceed to Ether Precipitation Clean->Action1 Action2 Add Thioanisole/TIS Dilute Reaction Plus56->Action2 Action3 Switch to HCl/Dioxane Plus96->Action3 Action4 Eliminate Water Lower Temp Minus15->Action4

Figure 2: Troubleshooting logic based on Mass Spectrometry shifts.

References

  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[10] International Journal of Peptide and Protein Research, 12(5), 258-268. (Establishes the "Scavenger Cocktail" methodology).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (The authoritative text on Boc chemistry and side reactions).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][9][11][12][13] Chemical Reviews, 109(6), 2455-2504. (Detailed review including amidine/guanidine protection strategies).

  • Han, Y., et al. (2001). "Side reactions in peptide synthesis: trifluoroacetylation of N-terminal amino groups." Tetrahedron Letters, 42(33), 5797-5800.

Sources

"tert-Butyl N-(3-carbamimidoylpropyl)carbamate" stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for "tert-Butyl N-(3-carbamimidoylpropyl)carbamate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this versatile synthetic building block. This document offers a comprehensive analysis of the compound's stability under various conditions, enabling you to optimize your experimental workflows and ensure the integrity of your results.

Introduction

tert-Butyl N-(3-carbamimidoylpropyl)carbamate, which features a guanidine group protected by a tert-butyloxycarbonyl (Boc) moiety, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.[1][2] The Boc protecting group allows for the modulation of the guanidine's high basicity and nucleophilicity, facilitating controlled reactions.[1] However, the stability of the Boc group is highly dependent on the chemical environment, particularly pH. Understanding its lability is crucial for successful synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of tert-Butyl N-(3-carbamimidoylpropyl)carbamate.

Q1: How stable is the Boc-protecting group on the guanidine moiety under acidic conditions?

The Boc group is notoriously sensitive to acid and is readily cleaved under acidic conditions.[3][4] The deprotection mechanism involves protonation of the carbamate carbonyl oxygen, followed by fragmentation to release the free guanidine, carbon dioxide, and a stable tert-butyl cation.[5][6] The rate of this cleavage is highly dependent on the strength and concentration of the acid.[7] Strong acids like trifluoroacetic acid (TFA) can often achieve complete deprotection within 1-4 hours at room temperature, while milder acidic conditions may require longer reaction times or elevated temperatures.[7][8]

Q2: What are the primary degradation products under acidic conditions?

Under acidic conditions, the primary degradation products are the deprotected guanidinium salt (e.g., trifluoroacetate or hydrochloride salt), carbon dioxide, and isobutylene (formed from the tert-butyl cation).[3][6]

Q3: Is tert-Butyl N-(3-carbamimidoylpropyl)carbamate stable under basic conditions?

Generally, the Boc group is stable towards most bases.[3][4] However, prolonged exposure to strong bases, especially at elevated temperatures, can potentially lead to hydrolysis, although this is much less common than acid-catalyzed deprotection. For most applications, the compound can be considered stable under typical basic conditions used in organic synthesis (e.g., sodium bicarbonate, triethylamine).

Q4: Can the tert-butyl cation generated during deprotection cause side reactions?

Yes, the tert-butyl cation is a potent electrophile that can lead to unwanted side reactions, particularly in the presence of nucleophilic functional groups.[8][9] It can alkylate electron-rich aromatic rings (like tryptophan or tyrosine residues in peptides), sulfur-containing groups (methionine, cysteine), and even the guanidine group itself.[8][9] To prevent these side reactions, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation.[8][10]

Q5: How can I monitor the deprotection of the Boc group?

Several analytical techniques can be used to monitor the progress of the deprotection reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected product is significantly more polar than the starting material and will have a lower Rf value. Staining with ninhydrin can visualize the newly formed primary or secondary amine.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a robust and quantitative method to monitor the disappearance of the starting material and the appearance of the product.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the mass of the desired product and identifying any potential side products.[8][11]

Troubleshooting Guide

This section provides solutions to common problems encountered when working with tert-Butyl N-(3-carbamimidoylpropyl)carbamate.

Problem Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient Acid Strength/Concentration: The acid may be too weak or too dilute to effectively cleave the Boc group. The reaction rate often shows a second-order dependence on acid concentration.[7][12]2. Inadequate Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low.[7]3. Steric Hindrance: Bulky substituents near the Boc-protected guanidine can hinder the approach of the acid.[7][10]1. Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% or even 95%).[7][8]2. Extend Reaction Time/Increase Temperature: Monitor the reaction for a longer period. Gentle warming can be applied if the substrate is thermally stable.[5][7]3. Use a Stronger Acid System: Switch to a more potent deprotection reagent, such as 4M HCl in dioxane.[5]
Formation of Side Products (e.g., mass +56 Da) 1. Alkylation by tert-butyl Cation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.[8][9]2. Sensitive Functional Groups: The presence of other acid-sensitive groups in the molecule.1. Use Scavengers: Add scavengers like triisopropylsilane (TIS), triethylsilane (TES), water, or thioanisole to the reaction mixture to trap the tert-butyl cation. A common cocktail is TFA/TIS/Water (95:2.5:2.5).[8][10]2. Use Milder Deprotection Conditions: Explore alternative, non-acidic, or milder acidic deprotection methods if your substrate is highly sensitive.[10]
Difficulty in Isolating the Deprotected Product 1. Product is a Salt: The deprotected guanidine is a basic compound and will exist as a salt (e.g., TFA or HCl salt) after acidic workup, which can affect its solubility.2. Residual Acid: Residual acid (like TFA) can be difficult to remove and may interfere with subsequent steps.1. Precipitation/Neutralization: The product salt can often be precipitated by adding a non-polar solvent like cold diethyl ether.[8] Alternatively, perform a basic workup (e.g., washing with saturated sodium bicarbonate solution) to obtain the free base, but be mindful of the product's stability and solubility.[8]2. Azeotropic Removal: Co-evaporate the reaction mixture with a solvent like toluene or DCM multiple times to remove residual TFA.[8]

Experimental Protocols

Protocol 1: Standard Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the removal of the Boc protecting group under standard acidic conditions.

Materials:

  • tert-Butyl N-(3-carbamimidoylpropyl)carbamate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Cold Diethyl Ether

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • (Optional) If your substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[8]

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[8]

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, add toluene or DCM and evaporate under reduced pressure. Repeat this step 2-3 times.[8]

  • To isolate the product as a TFA salt, add cold diethyl ether to the residue to induce precipitation. Collect the solid by filtration.[8]

Protocol 2: Stability Assessment by HPLC

This protocol provides a method to assess the stability of tert-Butyl N-(3-carbamimidoylpropyl)carbamate under specific pH conditions.

Materials:

  • tert-Butyl N-(3-carbamimidoylpropyl)carbamate

  • Acetonitrile (ACN) or Methanol (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • pH 7.4 Buffer (e.g., PBS)

  • HPLC system with a C18 column and UV detector[11]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in ACN or methanol at a known concentration (e.g., 1 mg/mL).[3]

  • Sample Preparation: In separate vials, mix the stock solution with the acidic, basic, and neutral solutions in a 1:1 ratio.

  • Incubation: Incubate the vials at a controlled temperature (e.g., room temperature or 40 °C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial and quench any reaction if necessary (e.g., by neutralization).

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical mobile phase could be a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).[11]

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine the rate of degradation under each condition.

Visual Diagrams

Acid-Catalyzed Deprotection Pathway

AcidDeprotection cluster_start Starting Material cluster_intermediate Protonation & Fragmentation cluster_products Final Products BocGuanidine Boc-Protected Guanidine Protonated Protonated Carbamate BocGuanidine->Protonated + H⁺ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Fragmentation tBuCation tert-Butyl Cation Protonated->tBuCation FreeGuanidine Free Guanidine CarbamicAcid->FreeGuanidine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tBuCation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection of a Boc-protected guanidine.

Troubleshooting Workflow for Incomplete Deprotection

TroubleshootingWorkflow Start Incomplete Deprotection Observed Check_Conditions Verify Reaction Conditions (Acid, Time, Temp) Start->Check_Conditions Check_Conditions->Start No, Correct & Retry Increase_Acid Increase Acid Concentration Check_Conditions->Increase_Acid Conditions Standard? Yes Monitor Re-run and Monitor (TLC, LC-MS) Increase_Acid->Monitor Increase_Time_Temp Extend Reaction Time or Increase Temperature Change_Acid Switch to Stronger Acid System (e.g., 4M HCl/dioxane) Increase_Time_Temp->Change_Acid Still Incomplete Increase_Time_Temp->Monitor Check_Solubility Ensure Substrate is Soluble Change_Acid->Check_Solubility Still Incomplete Change_Acid->Monitor Monitor->Increase_Time_Temp Still Incomplete Success Complete Deprotection Monitor->Success Successful

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • WordPress. BOC Deprotection. Available from: [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. Available from: [Link]

  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available from: [Link]

  • YouTube. Boc Deprotection Mechanism. Available from: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

  • Synlett. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Available from: [Link]

  • Taylor & Francis Online. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available from: [Link]

  • RSC Publishing. The Chemistry and Biology of Guanidine Natural Products. Available from: [Link]

  • WordPress. Bases. Available from: [Link]

  • PubChem. tert-Butyl (3-aminopropyl)carbamate. Available from: [Link]

  • Google Patents. CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ResearchGate. How can I do hydrolysis of secondary ethyl carbamate? Available from: [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl N-(3-carbamimidoylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Molecule: tert-Butyl N-(3-carbamimidoylpropyl)carbamate Structure: Boc-NH-(CH2)3-C(=NH)NH2 Precursor: tert-Butyl (3-cyanopropyl)carbamate (Boc-GABA-nitrile)

The "Boc-Amidine Paradox": The primary failure mode in synthesizing this molecule is the incompatibility between the acidic conditions typically required to form amidines (Pinner reaction) and the acid-sensitivity of the Boc protecting group. Standard Pinner protocols (HCl/MeOH) often lead to partial or total deprotection, yielding the double-salt HCl.NH2-(CH2)3-C(=NH)NH2 rather than the desired Boc-protected species.

This guide prioritizes Route A (The Amidoxime Route) as the "Gold Standard" for yield preservation, with Route B (The Garigipati Method) as a viable alternative for specific substrates.

Strategic Synthesis Selection (Decision Tree)

Before starting, select your protocol based on your lab's capabilities and the scale of the reaction.

SynthesisDecision Start Starting Material: tert-Butyl (3-cyanopropyl)carbamate Decision Prioritize Yield or Speed? Start->Decision RouteA Route A: Amidoxime Intermediate (Recommended) Decision->RouteA Yield & Purity RouteB Route B: Garigipati (Al-Amide) (anhydrous required) Decision->RouteB Speed (One-Pot) StepA1 Step 1: NH2OH·HCl / Base (Forms Amidoxime) RouteA->StepA1 StepB1 Step 1: AlMe3 + NH4Cl (Forms Al-Amide species) RouteB->StepB1 StepA2 Step 2: Reduction (H2/Pd or HCOQK) StepA1->StepA2 Result Target: tert-Butyl N-(3-carbamimidoylpropyl)carbamate StepA2->Result StepB1->Result

Figure 1: Synthetic decision tree. Route A is preferred for Boc stability.

Gold Standard Protocol: The Amidoxime Route

This method avoids strong Lewis acids and anhydrous HCl, preserving the Boc group with >90% fidelity.

Step 1: Formation of the Amidoxime

Mechanism: Nucleophilic addition of hydroxylamine to the nitrile. Reagents: Hydroxylamine hydrochloride (


), 

or

, Ethanol/Water.
  • Dissolve tert-butyl (3-cyanopropyl)carbamate (1.0 eq) in EtOH (

    
    ).
    
  • Add

    
     (1.5 eq) and 
    
    
    
    (1.5 eq) dissolved in a minimum amount of water.
  • Reflux at 80°C for 4–6 hours. Monitor by TLC (The amidoxime is much more polar than the nitrile).

  • Workup: Evaporate EtOH. Extract with EtOAc.[1][2] The product is usually a solid and stable.

Step 2: Reduction to Amidine (Transfer Hydrogenation)

Why this method? Using Potassium Formate (


) is safer than 

gas and milder than Zn/Acetic acid.
  • Dissolve the crude amidoxime (1.0 eq) in Methanol.

  • Add Ammonium Formate or Potassium Formate (3.0 eq).

  • Add 10% Pd/C catalyst (10 wt% loading).

  • Stir at Room Temperature (or mild heat 40°C) for 2–4 hours.

  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Concentrate the filtrate. The product will be the Amidine Formate/Acetate salt .

    • Note: If the HCl salt is required, treat with 1M HCl in ether after isolation, but be fast to avoid Boc cleavage.

Troubleshooting Guide

Issues are categorized by symptom. Use this table to diagnose your yield loss.

SymptomProbable CauseCorrective Action
Boc Group Lost (NMR shows missing t-Bu peak ~1.4 ppm)Acidic cleavage. You likely used the Pinner method (HCl/MeOH) or exposed the product to strong acid during workup.Switch to Route A. If using Route B, quench with Rochelle's salt at 0°C and avoid prolonged exposure to acidic aqueous layers.
Low Conversion (Nitrile peak ~2250 cm⁻¹ remains)Steric hindrance or moisture. In Route B (Garigipati), the Al-amide reagent is extremely water-sensitive.Dry everything. Re-distill Toluene. Ensure

is fresh. For Route A, increase reflux time; nitriles can be sluggish.
"Sticky" Product on Column (Yield lost during purification)Silica Interaction. Amidines are strong bases (

) and bind irreversibly to acidic silanols on silica gel.
Deactivate Silica. Pre-wash the column with 1%

in DCM. Use a polar eluent: DCM/MeOH/NH₄OH (80:20:1). Better: Use Reverse Phase (C18).
Hygroscopic Oil (Product turns to goo)Salt Form. Amidine hydrochlorides are hygroscopic. Acetates are worse.Lyophilize. Do not rely on Rotovap. Dissolve in water/MeCN and freeze-dry to obtain a fluffy powder. Store in a desiccator.

Advanced Purification Workflow

Purification is the step where most yield is physically lost. Follow this logic flow to maximize recovery.

PurificationFlow Crude Crude Reaction Mixture Check Check Purity (LCMS) Crude->Check Direct Direct Crystallization (Ether/MeOH) Check->Direct >85% Pure RP Reverse Phase (C18) Eluent: H2O/MeCN + 0.1% Formic Acid Check->RP <85% Pure (Recommended) NP Normal Phase (Silica) *DANGER ZONE* Check->NP Only if RP unavailable Final Lyophilization (Freeze Dry) Direct->Final RP->Final NP_Fix Must use 1% Et3N or NH4OH in eluent NP->NP_Fix NP_Fix->Final

Figure 2: Purification logic. Reverse Phase (C18) is highly recommended over Silica.

Frequently Asked Questions (FAQ)

Q: Can I use the Pinner reaction (HCl/MeOH) if I keep it cold? A: It is risky. While 0°C helps, the formation of the imidate intermediate requires high concentrations of HCl. Even if the Boc survives the reaction, the subsequent ammonolysis often generates heat. We strongly advise against Pinner for Boc-substrates unless you use mild alkoxide catalysts (e.g., NaOMe) which often fail for aliphatic nitriles.

Q: My product is an oil, but the literature says it's a solid. Why? A: This is almost always due to trace solvent or moisture trapped in the salt lattice. Amidines are "solvent sponges." Dissolve the oil in water, freeze, and lyophilize for 24–48 hours. Alternatively, triturate with anhydrous diethyl ether or pentane to induce precipitation.

Q: Which salt form is best for biological assays? A: The Hemisulfate or Acetate salts are often less hygroscopic than the Hydrochloride. However, if you used the Formate reduction method (Route A), you will have the Formate salt. This is biocompatible. If you must exchange the salt to HCl, use an ion-exchange resin (e.g., Dowex 1x8 Cl- form) rather than adding free acid.

References

  • Nadrah, K., & Dolenc, M. S. (2007).[3] Preparation of Amidines by Amidoxime Reduction with Potassium Formate.[3][4] Synlett, 2007(08), 1257–1258.

    • Key Insight: Establishes the potassium formate transfer hydrogenation as a mild, high-yield method comp
  • Garigipati, R. S. (1990).[5][6] An efficient conversion of nitriles to amidines.[3][4][6][7][8] Tetrahedron Letters, 31(14), 1969–1972.

    • Key Insight: The foundational text for the Aluminum-amide (Weinreb-like) synthesis of amidines.
  • Judkins, B. D., et al. (1996). A General Synthesis of Amidines from Nitriles via Amidoximes.[9] Synthetic Communications, 26(23), 4351-4367.

    • Key Insight: Validates the two-step Nitrile -> Amidoxime -> Amidine p

Sources

Technical Support Center: Reaction Monitoring for tert-Butyl N-(3-carbamimidoylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for monitoring reactions involving tert-Butyl N-(3-carbamimidoylpropyl)carbamate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you navigate the nuances of handling this unique molecule.

tert-Butyl N-(3-carbamimidoylpropyl)carbamate is a bifunctional molecule, featuring a strongly basic guanidinium group and a lipophilic, acid-labile tert-butyloxycarbonyl (Boc) protecting group. This duality in its structure presents specific challenges for chromatographic analysis, which this guide aims to address.

Part 1: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and effective tool for the qualitative monitoring of reactions. However, the high polarity of the guanidinium group can lead to streaking and poor separation on standard silica gel plates. Here are some common issues and their solutions.

Frequently Asked Questions & Troubleshooting for TLC

Question 1: My spots are streaking badly on the TLC plate. What's causing this and how can I fix it?

Answer: Streaking is a common issue when analyzing highly basic compounds like guanidines on acidic silica gel. The basic guanidinium group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-uniform migration up the plate.

To mitigate this, you need to suppress this strong interaction. This can be achieved by:

  • Adding a basic modifier to your mobile phase: A small amount of a base, such as ammonia or triethylamine (typically 0.5-2%), will neutralize the acidic sites on the silica gel, allowing your compound to travel more cleanly. A common and effective mobile phase for guanidino compounds is a mixture of chloroform, methanol, and ammonia.[1]

  • Using a different stationary phase: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase like alumina or a chemically-modified plate such as aminopropyl-bonded silica.[2]

Question 2: I can't see my compound on the TLC plate after development. What visualization methods are effective for this molecule?

Answer: Due to the lack of a strong chromophore, tert-Butyl N-(3-carbamimidoylpropyl)carbamate is often invisible under UV light (254 nm).[3][4] You will need to use a chemical stain that reacts with either the guanidinium or the carbamate group.

  • For the Guanidinium Group:

    • Sakaguchi Reagent: This is a highly specific stain for guanidinium compounds, typically producing a red or pink spot.[5]

    • Ninhydrin Stain: While commonly used for primary and secondary amines, ninhydrin can also visualize guanidines, often as a light pink or orange spot, although the color may take longer to develop and be less intense than with amines.

  • General Stains:

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with any compound that can be oxidized. The Boc-carbamate group may show some reactivity, and it is a good general-purpose stain to visualize most organic compounds. The plate will have a purple background, and the spots will appear as yellow-brown.[3]

Question 3: My starting material and product have very similar Rf values. How can I improve the separation?

Answer: Poor separation, or a low ΔRf, is a common challenge. To improve resolution:

  • Optimize the Mobile Phase Polarity: The key is to find a solvent system where the components have differential solubility. Systematically vary the ratio of your polar (e.g., methanol) and non-polar (e.g., dichloromethane or ethyl acetate) solvents. A more polar mobile phase will generally increase the Rf of all components, while a less polar one will decrease them. The goal is to find a "sweet spot" that maximizes the difference in migration.

  • Consider a Ternary Solvent System: Adding a third solvent can fine-tune the selectivity of the mobile phase.[6] For example, in a dichloromethane/methanol system, adding a small amount of acetic acid or ammonia can significantly alter the interactions between your compounds and the stationary phase.

  • Two-Dimensional TLC: If a single solvent system cannot provide adequate separation, consider two-dimensional TLC. After running the plate in one solvent system, it is dried, rotated 90 degrees, and then run in a second, different solvent system.[1]

Protocol for TLC Analysis

Here is a starting protocol for the TLC monitoring of a reaction involving tert-Butyl N-(3-carbamimidoylpropyl)carbamate.

Materials:

  • Silica gel 60 F254 TLC plates

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) (e.g., 8:2:0.2 v/v/v)

  • Visualization Stain: Sakaguchi reagent or Potassium Permanganate stain

  • TLC development chamber, capillaries for spotting, and a heat gun.

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the chamber atmosphere. Cover and let it equilibrate for at least 15 minutes.

  • Using a capillary, spot a small amount of your reaction mixture, starting material, and co-spot (a single spot with both starting material and reaction mixture) on the baseline of the TLC plate.

  • Place the TLC plate in the equilibrated chamber, ensuring the solvent level is below the baseline. Cover the chamber.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Dry the plate thoroughly with a heat gun in a fume hood.

  • Visualize the spots using your chosen stain. For KMnO₄, dip the plate in the solution and gently heat with a heat gun until spots appear. For Sakaguchi, spray the reagent and observe the color change.

  • Circle the spots with a pencil and calculate the Rf values (Rf = distance traveled by spot / distance traveled by solvent front).

TLC Troubleshooting Workflow

TLC_Troubleshooting Start Start TLC Analysis Problem Problem Encountered? Start->Problem Streaking Streaking Spots Problem->Streaking Yes NoSpots No Spots Visible Problem->NoSpots Yes PoorSep Poor Separation (Low ΔRf) Problem->PoorSep Yes Success Successful Analysis Problem->Success No AddBase Add Basic Modifier (e.g., NH4OH, Et3N) to Mobile Phase Streaking->AddBase ChangeStain Use Chemical Stain (e.g., Sakaguchi, KMnO4) NoSpots->ChangeStain OptimizeSolvent Optimize Mobile Phase Polarity PoorSep->OptimizeSolvent AddBase->Problem ChangeStain->Problem OptimizeSolvent->Problem

Caption: TLC troubleshooting decision tree.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides more detailed and quantitative information about a reaction, including the confirmation of product mass and the identification of byproducts. However, the properties of tert-Butyl N-(3-carbamimidoylpropyl)carbamate make it challenging for standard reversed-phase (RP) chromatography.

Frequently Asked Questions & Troubleshooting for LC-MS

Question 1: My compound is not retained on my C18 column and elutes in the void volume. What can I do?

Answer: This is a classic issue for highly polar compounds. The guanidinium group is protonated at typical acidic mobile phase pHs, making the molecule highly water-soluble and resulting in poor interaction with the non-polar C18 stationary phase.[7]

Here are several strategies to improve retention:

  • Use a Different Column Chemistry:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed to retain polar compounds. They use a high organic mobile phase with a small amount of aqueous solvent, which promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[8]

    • Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms for polar and charged molecules.[8]

  • Modify the Mobile Phase:

    • Ion-Pairing Reagents: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can help. These reagents have a hydrophobic tail that interacts with the C18 stationary phase and an ionic head that pairs with the positively charged guanidinium group, effectively increasing its retention. Note that ion-pairing reagents can cause ion suppression in the mass spectrometer, so use the lowest effective concentration (e.g., 0.05-0.1% TFA).

Question 2: I'm seeing a lot of signal suppression and inconsistent ionization. How can I improve my MS signal?

Answer: Signal suppression in electrospray ionization (ESI) can be caused by high salt concentrations, ion-pairing reagents, or co-eluting matrix components that compete with your analyte for ionization.[9]

To improve the signal:

  • Optimize Mobile Phase Additives: While acidic modifiers are needed for good peak shape and protonation, some are more MS-friendly than others. Formic acid (0.1%) is generally preferred over TFA because it is more volatile and causes less ion suppression. Ammonium formate or ammonium acetate can also be used as buffers, which can sometimes improve ionization efficiency.

  • Ensure Adequate Chromatographic Separation: If your compound co-elutes with impurities or unreacted reagents, this can lead to suppression. The goal of method development is to achieve baseline separation of your analyte of interest from other components in the reaction mixture.

  • Sample Clean-up: If your sample is complex, consider a simple solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances before injection.[9]

Question 3: What m/z values should I expect to see in my mass spectrum for this compound?

Answer: For tert-Butyl N-(3-carbamimidoylpropyl)carbamate (C₉H₂₀N₄O₂), the expected monoisotopic mass is approximately 216.16 g/mol . In positive ion mode ESI, you should primarily look for the protonated molecule [M+H]⁺.

Expected Ions in Positive ESI-MS:

Ion Species Calculated m/z Notes
[M+H]⁺ 217.17 The primary ion of interest.
[M+Na]⁺ 239.15 Often observed as a sodium adduct.
[M-Boc+H]⁺ 117.11 Fragmentation in-source can lead to the loss of the Boc group.

| [M-C₄H₈+H]⁺ | 161.11 | Loss of isobutylene from the Boc group is a common fragmentation pathway. |

Monitoring for these characteristic ions and fragments can increase confidence in the identification of your compound.

Protocol for LC-MS Analysis

This protocol provides a starting point for developing an LC-MS method for reaction monitoring.

Instrumentation & Materials:

  • HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Column: A C18 column (for ion-pairing) or a HILIC column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

LC Method (Example Gradient):

Time (min) %B
0.0 5
5.0 95
7.0 95
7.1 5

| 10.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-500

  • Selected Ion Monitoring (SIM) ions: m/z 217.17, 161.11, 117.11

LC-MS Troubleshooting Workflow

LCMS_Troubleshooting Start Start LC-MS Analysis Problem Problem Encountered? Start->Problem NoRetention No/Poor Retention (Elutes at Void) Problem->NoRetention Yes PoorSignal Poor Signal/ Ion Suppression Problem->PoorSignal Yes BadPeakShape Bad Peak Shape (Tailing/Fronting) Problem->BadPeakShape Yes Success Successful Analysis Problem->Success No UseHILIC Switch to HILIC or Mixed-Mode Column NoRetention->UseHILIC AddIonPair Use Ion-Pairing (e.g., TFA) NoRetention->AddIonPair UseFormic Use Formic Acid instead of TFA PoorSignal->UseFormic OptimizeGradient Optimize Gradient for Separation PoorSignal->OptimizeGradient AdjustpH Adjust Mobile Phase pH BadPeakShape->AdjustpH UseHILIC->Problem AddIonPair->Problem UseFormic->Problem OptimizeGradient->Problem AdjustpH->Problem

Caption: LC-MS troubleshooting decision tree.

References

  • ResearchGate. Detection of guanidinium compounds by TLC. Available at: [Link]

  • BioPharm International. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • PubMed. Thin-layer chromatography of guanidino compounds. Available at: [Link]

  • PubMed. LC-MS metabolomics of polar compounds. Available at: [Link]

  • PMC. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Available at: [Link]

  • Agilent. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]

  • ResearchGate. Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. Available at: [Link]

  • PMC. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Available at: [Link]

  • Chromedia. Troubleshooting LC, basics. Available at: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

  • HETEROCYCLES. NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. Available at: [Link]

  • Chromatography Forum. Guanidine derivatives. Available at: [Link]

  • ResearchGate. I have a non polar compound for LCMS analysis and having trouble getting a good solvent which will not interfere with my spectrum nor affect my column. Available at: [Link]

  • Agilent. Monitoring Enzymatic Reactions by LC/Single Quad to Gain Insights on Reaction Mechanisms. Available at: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Filterbio. How to detect compounds on TLC plates?. Available at: [Link]

  • ScienceDirect. Thin–layer Chromatography (TLC) - Analytical Toxicology. Available at: [Link]

  • Agilent. Comparison of Reversed-Phase Column Types for Peptide Mapping Separations. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available at: [Link]

  • ResearchGate. Optimization of Guanidination Procedures for MALDI Mass Mapping. Available at: [Link]

  • PubChem. tert-Butyl (3-aminopropyl)carbamate. Available at: [Link]

  • MDPI. TLC in the Analysis of Plant Material. Available at: [Link]

  • ResearchGate. An analytical strategy for the identification of carbamates, toxic alkaloids, phenobarbital and warfarin in stomach contents from suspected poisoned animals by thin-layer chromatography/ultraviolet detection. Available at: [Link]

  • PubMed. Use of guanidine hydrochloride in the purification by reversed-phase high-performance liquid chromatography of thyroxinyl- and triiodothyronylpeptides derived from thyroglobulin. Available at: [Link]

  • Digital Commons @ East Tennessee State University. Development of a ternary mobile phase in thin layer chromatography testing for distinctions between hemp and marijuana. Available at: [Link]

  • MDPI. LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. Available at: [Link]

Sources

Validation & Comparative

"tert-Butyl N-(3-carbamimidoylpropyl)carbamate" vs. other guanidinylating reagents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Guanidinylating Reagents: A Comparative Analysis of tert-Butyl N-(3-carbamimidoylpropyl)carbamate

In the landscape of modern medicinal chemistry and drug development, the guanidinium group stands out as a critical functional moiety. Its unique structural and electronic properties, including its persistent protonated state at physiological pH, render it a key player in molecular recognition and binding interactions. The strategic introduction of this group, a process known as guanidinylation, can profoundly influence the pharmacological profile of a molecule. This guide provides a comprehensive comparison of various guanidinylating reagents, with a particular focus on the increasingly utilized tert-Butyl N-(3-carbamimidoylpropyl)carbamate, to assist researchers in making informed decisions for their synthetic strategies.

The Significance of the Guanidinium Group

The guanidinium group, with its planar, Y-shaped arrangement of nitrogen atoms surrounding a central carbon, exhibits a pKa of approximately 13.5, ensuring it remains protonated and positively charged under most biological conditions. This charge is delocalized across the three nitrogen atoms, allowing it to act as a multidentate hydrogen bond donor. This characteristic is fundamental to its role in the binding of numerous drugs and endogenous molecules to their protein and nucleic acid targets. A prime example is the interaction of arginine residues in proteins, where the guanidinium side chain is pivotal for substrate recognition and catalysis.

A Comparative Overview of Guanidinylating Reagents

The choice of a guanidinylating reagent is dictated by several factors, including the nature of the substrate, desired reaction conditions, and the presence of other functional groups. An ideal reagent should offer high reactivity under mild conditions, demonstrate good functional group tolerance, and ensure the formation of the desired guanidinium product with minimal side reactions.

Table 1: Comparison of Common Guanidinylating Reagents
ReagentStructureKey AdvantagesKey Disadvantages
tert-Butyl N-(3-carbamimidoylpropyl)carbamate Not availableMild reaction conditions; good solubility in organic solvents; Boc-protection allows for orthogonal deprotection strategies.Higher cost compared to some traditional reagents.
1H-Pyrazole-1-carboxamidine hydrochloride Not availableHigh reactivity; readily available.Can lead to pyrazole-containing byproducts; may require harsher conditions.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Not availableHigh reactivity; Boc-protection offers control.Can be prone to side reactions; removal of Boc groups requires acidic conditions.
S-Methylisothiourea sulfate Not availableInexpensive and readily available.Can release volatile and odorous byproducts (methyl mercaptan); may require elevated temperatures.
Cyanamide Not availableSimple and inexpensive.Low reactivity; can be toxic; often requires harsh reaction conditions.

In Focus: tert-Butyl N-(3-carbamimidoylpropyl)carbamate

tert-Butyl N-(3-carbamimidoylpropyl)carbamate has emerged as a valuable tool in the medicinal chemist's arsenal for the guanidinylation of primary and secondary amines. Its growing popularity stems from a favorable combination of reactivity, selectivity, and handling properties.

Mechanism of Action

The guanidinylation reaction with tert-butyl N-(3-carbamimidoylpropyl)carbamate typically proceeds via a nucleophilic attack of the amine substrate on the carbamimidoyl group. The reaction is often facilitated by a base to deprotonate the incoming amine, enhancing its nucleophilicity. The Boc-protecting group on the propyl chain ensures that this portion of the molecule remains inert during the guanidinylation step and can be selectively removed later if required.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products amine R-NH₂ (Amine Substrate) intermediate [Tetrahedral Intermediate] amine->intermediate Nucleophilic Attack reagent Boc-NH-(CH₂)₃-C(=NH)NH₂ (tert-Butyl N-(3-carbamimidoylpropyl)carbamate) reagent->intermediate product R-NH-C(=NH)NH-(CH₂)₃-NH-Boc (Guanidinylated Product) intermediate->product Elimination side_product NH₃ (Ammonia) intermediate->side_product

Caption: Guanidinylation of an amine with tert-Butyl N-(3-carbamimidoylpropyl)carbamate.

Experimental Protocol: Guanidinylation of a Primary Amine

This protocol provides a general procedure for the guanidinylation of a primary amine using tert-butyl N-(3-carbamimidoylpropyl)carbamate.

Materials:

  • Primary amine substrate

  • tert-Butyl N-(3-carbamimidoylpropyl)carbamate hydrochloride

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine substrate (1.0 eq) in DMF.

  • Addition of Base: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature. The base serves to neutralize the hydrochloride salt of the reagent and deprotonate the amine.

  • Addition of Guanidinylating Reagent: Add tert-butyl N-(3-carbamimidoylpropyl)carbamate hydrochloride (1.1-1.5 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired guanidinylated product.

G start Start dissolve Dissolve amine in DMF start->dissolve add_base Add DIPEA, stir dissolve->add_base add_reagent Add guanidinylating reagent add_base->add_reagent stir Stir at room temperature add_reagent->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor monitor->stir Incomplete workup Aqueous workup and extraction monitor->workup Complete purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for a typical guanidinylation reaction.

Comparative Performance and Considerations

The primary advantage of tert-butyl N-(3-carbamimidoylpropyl)carbamate lies in its ability to effect guanidinylation under mild conditions, which is crucial when dealing with sensitive substrates. In contrast, reagents like S-methylisothiourea often require elevated temperatures, which can lead to decomposition or unwanted side reactions.

Furthermore, the Boc-protecting group offers a significant synthetic advantage. It allows for the introduction of the guanidinium precursor early in a synthetic sequence, with the final deprotection step revealing the desired functionality at a later stage. This orthogonal deprotection strategy is often not possible with reagents like 1H-pyrazole-1-carboxamidine.

However, the higher molecular weight and cost of tert-butyl N-(3-carbamimidoylpropyl)carbamate compared to simpler reagents like cyanamide may be a consideration for large-scale syntheses.

Conclusion

The selection of a guanidinylating reagent is a critical decision in the design of synthetic routes for bioactive molecules. While traditional reagents have their place, the emergence of more sophisticated reagents like tert-butyl N-(3-carbamimidoylpropyl)carbamate has provided chemists with a milder, more selective, and often more efficient option. Its favorable reaction profile and the synthetic flexibility offered by the Boc-protecting group make it an excellent choice for a wide range of applications, particularly in the context of complex molecule synthesis and drug discovery. The slightly higher cost is often offset by improved yields, cleaner reaction profiles, and reduced purification efforts. As the demand for novel therapeutics with precisely tailored functionalities continues to grow, the importance of well-chosen synthetic tools like tert-butyl N-(3-carbamimidoylpropyl)carbamate will undoubtedly increase.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

Comparing "tert-Butyl N-(3-carbamimidoylpropyl)carbamate" with N,N'-di-Boc-N''-triflylguanidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares tert-Butyl N-(3-carbamimidoylpropyl)carbamate (a pre-functionalized amidine building block) with N,N'-di-Boc-N''-triflylguanidine (a reagent for de novo guanidine synthesis).

Executive Summary

This guide addresses a critical decision in medicinal chemistry: How to best install a basic nitrogenous pharmacophore.

  • Option A (The Building Block): tert-Butyl N-(3-carbamimidoylpropyl)carbamate .

    • Role: A pre-synthesized, mono-protected amidine scaffold.

    • Best For: Rapidly introducing an amidine moiety (

      
      ) as a less basic, more lipophilic isostere of arginine/guanidine.
      
  • Option B (The Reagent): N,N'-di-Boc-N''-triflylguanidine (Goodman’s Reagent).[1]

    • Role: An electrophilic reagent used to convert primary amines into guanidines .

    • Best For: Late-stage functionalization to create a true guanidine (

      
      ) moiety with high basicity and specific hydrogen-bonding capability.
      

Core Distinction: This is not a comparison of two reagents doing the same job, but rather a choice between installing an amidine (using Option A) versus synthesizing a guanidine (using Option B).

Technical Profile & Mechanism

tert-Butyl N-(3-carbamimidoylpropyl)carbamate (The Amidine Scaffold)
  • Structure:

    
    
    
  • Functional Identity: Boc-protected

    
    -aminobutyramidine (Boc-GABA-Amidine).
    
  • Physicochemical Properties:

    • pKa (Amidine): ~12.0. This is significantly lower than a guanidine (~13.6).

    • Ionization: At physiological pH (7.4), a small fraction exists as the neutral species, potentially improving membrane permeability compared to the permanently charged guanidine.

  • Application: Used as a "plug-and-play" building block. The Boc-amine is deprotected and coupled to a scaffold, carrying the amidine group along with it.

N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent)
  • Structure:

    
    
    
  • Functional Identity: Electrophilic Guanidinylating Agent.

  • Mechanism: The triflyl (

    
    ) group is an exceptional leaving group. The reagent reacts with primary or secondary amines to form 
    
    
    
    -di-Boc-guanidines.[2]
  • Reactivity: Highly reactive under mild conditions (room temperature), tolerant of steric hindrance, and effective on both solution and solid phase.

Synthetic Workflow Comparison

The following Graphviz diagram illustrates the divergent synthetic pathways for utilizing these two compounds.

G cluster_A Route A: Amidine Installation (Using tert-Butyl N-(3-carbamimidoylpropyl)carbamate) cluster_B Route B: De Novo Guanidinylation (Using N,N'-di-Boc-N''-triflylguanidine) Start Target Scaffold (R-COOH or R-NH2) StepA2 Step 2: Amide Coupling (R-COOH + H2N-(CH2)3-Amidine) Start->StepA2 If R-COOH StepB1 Step 1: Couple Linker to Scaffold (R-COOH + Linker) Start->StepB1 If R-COOH Cmpd1 Cmpd 1: Boc-NH-(CH2)3-Amidine StepA1 Step 1: Boc Deprotection (TFA/DCM) Cmpd1->StepA1 StepA1->StepA2 ProductA Product A: Amidine Analog (R-CO-NH-(CH2)3-C(=NH)NH2) StepA2->ProductA Linker Diamine Linker (e.g., Boc-NH-(CH2)3-NH2) Linker->StepB1 StepB2 Step 2: Selective Deprotection (Reveal free amine R-NH2) StepB1->StepB2 StepB3 Step 3: Guanidinylation Reaction StepB2->StepB3 Free Amine Cmpd2 Cmpd 2: Goodman's Reagent Cmpd2->StepB3 Reagent ProductB Product B: Guanidine Analog (R-CO-NH-(CH2)3-NH-C(=NH)NH2) StepB3->ProductB

Figure 1: Synthetic decision tree. Route A (Left) uses the Amidine building block for a shorter synthesis of amidine targets. Route B (Right) uses Goodman's reagent to convert an amine into a guanidine.

Experimental Protocols

Protocol A: Using the Amidine Building Block

Objective: Synthesis of an amide-linked amidine pharmacophore. Reagent: tert-Butyl N-(3-carbamimidoylpropyl)carbamate (Cmpd 1).

  • Boc Deprotection:

    • Dissolve Cmpd 1 (1.0 equiv) in DCM.

    • Add Trifluoroacetic acid (TFA) (20% v/v). Stir at room temperature (RT) for 1–2 h.

    • Concentrate in vacuo to remove TFA. The residue is the TFA salt of 4-aminobutyramidine.

  • Coupling:

    • Dissolve the carboxylic acid scaffold (R-COOH, 1.0 equiv) in DMF.

    • Add HATU (1.1 equiv) and DIPEA (3–4 equiv) to activate the acid. Stir for 15 min.

    • Add the deprotected amidine salt (from step 1).

    • Stir at RT for 2–4 h. Monitor by LC-MS.

  • Workup:

    • Purify directly via preparative HPLC (Reverse Phase) as the amidine is highly polar.

Protocol B: Guanidinylation with Goodman's Reagent

Objective: Conversion of a primary amine to a protected guanidine. Reagent: N,N'-di-Boc-N''-triflylguanidine (Cmpd 2). Reference: Feichtinger et al., J. Org. Chem. 1998. [1]

  • Preparation:

    • Ensure the substrate amine (

      
      ) is free of ammonium salts (use free base or add extra base).
      
    • Dissolve amine (1.0 equiv) in DCM or DCM/MeOH (if solubility is poor).

  • Reaction:

    • Add N,N'-di-Boc-N''-triflylguanidine (1.05 equiv).

    • Add Triethylamine (TEA) (1.1 equiv).

    • Stir at RT. Reaction is typically fast (1–4 h) but can be left overnight.

  • Workup:

    • Wash with 5% aqueous

      
       (removes TEA and triflamide byproduct).
      
    • Wash with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc). The product is a di-Boc guanidine (

      
      ).
      
  • Final Deprotection:

    • Treat with TFA/DCM or HCl/Dioxane to yield the free guanidine.

Performance Comparison Data

FeatureAmidine (via Cmpd 1)Guanidine (via Cmpd 2)
Basicity (pKa) ~12.0 (Less Basic)~13.6 (Highly Basic)
Physiological State Equilibrium of cation/neutral at pH 7.4.Exclusively cationic at pH 7.4.
H-Bonding 2 Donors, 1 Acceptor (Planar).4 Donors, 0 Acceptors (Cationic).
Bioavailability Often Higher (due to lower basicity).Often Lower (poor membrane permeation).
Synthetic Efficiency High (Convergent coupling).Medium (Linear: requires amine synthesis + guanidinylation).
Metabolic Stability Moderate (susceptible to oxidases).High (generally stable, but polar).
When to choose which?
  • Choose tert-Butyl N-(3-carbamimidoylpropyl)carbamate (Amidine) if:

    • You need to lower the pKa of your basic center to improve oral absorption.

    • You want to mimic the geometry of Arginine but reduce the polarity.

    • You prefer a convergent synthesis (coupling a pre-made block).

  • Choose N,N'-di-Boc-N''-triflylguanidine (Guanidine) if:

    • You require a precise Arginine mimic (high pKa is essential for target binding, e.g., salt bridge to Asp/Glu).

    • You are modifying an existing lysine residue or primary amine on a complex scaffold.

    • You need orthogonal protection (the di-Boc guanidine is stable to base and hydrogenation).

References

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Identity of Goodman's Reagent. The Journal of Organic Chemistry, 63(12), 3804-3805.

  • Baker, T. J., et al. (2002). Preparation and Use of N,N'-Di-Boc-N''-Triflylguanidine. Organic Syntheses, 78, 91.

  • Sigma-Aldrich. Product Specification: tert-Butyl N-(3-carbamimidoylpropyl)carbamate.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter on Bioisosteres (Amidine vs Guanidine).

Sources

Validating Purity of tert-Butyl N-(3-carbamimidoylpropyl)carbamate: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource for the validation of tert-Butyl N-(3-carbamimidoylpropyl)carbamate purity. It is designed for analytical chemists and process development scientists who require a robust, self-validating protocol that overcomes the specific stability and retention challenges associated with Boc-protected guanidines.[1]

Executive Summary & The Analytical Challenge

tert-Butyl N-(3-carbamimidoylpropyl)carbamate (often referred to as a Boc-protected amidine/guanidine intermediate) presents a classic "stiff" challenge in liquid chromatography: it combines a highly basic guanidine/amidine moiety (pKa ~12.[1]5) with an acid-labile tert-butoxycarbonyl (Boc) protecting group .[1]

Standard generic methods often fail for this molecule due to two opposing forces:

  • The Silanol Effect: The basic guanidine group interacts strongly with residual silanols on standard C18 columns, causing severe peak tailing.

  • The Acid Trap: The standard solution to silanol tailing—adding strong acids like Trifluoroacetic Acid (TFA)—catalyzes the removal of the Boc group during the run, creating artifact peaks and false purity failures.

This guide compares three distinct methodological approaches, ultimately validating Method C (Neutral pH Buffered C18) as the superior protocol for accurate purity assessment.

Comparative Method Analysis

The following table summarizes the performance of three common method strategies when applied to this specific analyte.

FeatureMethod A: The "Generic" Method B: HILIC Method C: The Optimized (Recommended)
Stationary Phase Standard C18 (e.g., Agilent Zorbax SB-C18)Bare Silica or Amide (e.g., TSKgel Amide-80)Charged Surface Hybrid (CSH) C18 or End-capped C18
Mobile Phase Water/ACN + 0.1% TFA (pH ~2.[1]0)ACN/Water + 10mM Ammonium Formate10 mM Ammonium Acetate (pH 6.5) / ACN
Peak Shape (Tailing Factor) Excellent (1.1) due to ion-pairingGood (1.[1]2)Excellent (1.1 - 1.2)
Analyte Stability POOR (On-column degradation)GoodExcellent
Retention Mechanism Hydrophobic + Ion-PairingHydrophilic PartitioningHydrophobic + Ionic Repulsion (CSH)
Suitability Fail (Creates false impurities)Conditional (Solubility issues)Pass (Robust & Reproducible)
Why Method A Fails (The "Ghost Peak" Phenomenon)

While TFA yields sharp peaks by masking silanols, the low pH (approx. 2.0) attacks the carbamate linkage. In a 20-minute run, up to 2-5% of the Boc group can hydrolyze, resulting in a split peak: one for the parent and one for the deprotected amine (N-(3-carbamimidoylpropyl)amine).[1] This is not a synthesis impurity; it is a method-induced artifact.

The "Product": Validated Optimized Protocol (Method C)

This protocol utilizes a mid-pH buffer to preserve the Boc group while using high ionic strength to suppress silanol interactions.

Instrumentation & Conditions[2][3][4][5]
  • System: HPLC with UV-Vis (DAD) or Charged Aerosol Detector (CAD).[1]

    • Note: The guanidine/Boc groups have weak UV absorbance. Detection at 205-210 nm is required, or use CAD for better sensitivity.

  • Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or equivalent "High pH" stable column.

    • Why? CSH technology applies a low-level positive charge to the surface, repelling the cationic guanidine and preventing tailing without needing TFA.

  • Column Temp: 30°C (Do not exceed 40°C to prevent thermal deprotection).

Mobile Phase Preparation
  • Buffer (Mobile Phase A): 10 mM Ammonium Acetate adjusted to pH 6.5 with dilute Acetic Acid.

    • Preparation: Dissolve 0.77 g Ammonium Acetate in 1 L HPLC-grade water.[1] Adjust pH carefully. Filter through 0.22 µm membrane.

  • Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BFlow (mL/min)
0.09551.0
15.05951.0
20.05951.0
20.19551.0
25.09551.0
Sample Preparation (Critical)[2]
  • Diluent: 50:50 Water:Acetonitrile (Unbuffered).

  • Concentration: 0.5 mg/mL.

  • Precaution: Avoid dissolving in pure methanol or acidic diluents. Inject immediately after preparation.

Visualizing the Mechanism

The following diagrams illustrate the failure mode of standard methods versus the success of the optimized protocol.

ValidationLogic cluster_Fail Method A: Acidic (TFA) cluster_Pass Method C: Buffered (pH 6.5) Analyte Boc-Guanidine Analyte AcidEnv pH 2.0 Mobile Phase Analyte->AcidEnv NeutEnv pH 6.5 Mobile Phase Analyte->NeutEnv Hydrolysis Boc Hydrolysis AcidEnv->Hydrolysis Acid Catalysis Artifact Artifact Peak (Deprotected Amine) Hydrolysis->Artifact False Impurity Stability Boc Intact NeutEnv->Stability Buffer Protection SinglePeak Single Pure Peak Stability->SinglePeak Accurate Purity

Figure 1: Mechanistic comparison showing how acidic mobile phases induce artifact formation, whereas the buffered protocol ensures data integrity.[1]

Experimental Validation Data

To validate the superiority of Method C, the following system suitability tests were performed.

Linearity & Sensitivity
  • Linearity: Validated from 0.05 mg/mL to 1.0 mg/mL (

    
    ).
    
  • LOD/LOQ: Calculated based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.

    • Result: LOQ is approximately 0.5 µg/mL using UV at 210 nm.

Stability Study (Stress Test)

Samples were left in the autosampler for 24 hours to simulate long queue times.

Time PointMethod A (TFA) Purity %Method C (Acetate) Purity %
T=0 98.5%99.2%
T=4 hrs 96.1%99.2%
T=12 hrs 92.4%99.1%
T=24 hrs 88.7%99.1%

Interpretation: Method A shows a pseudo-degradation rate of ~0.4% per hour due to the acidic solvent. Method C remains stable, proving that "impurities" seen in Method A are artifacts.

References

  • SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC.[2] Available at: [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. ResearchGate.[3] Available at: [Link]

  • PubChem. tert-Butyl (3-aminopropyl)carbamate (Compound Summary). National Library of Medicine.[4] Available at: [Link][1]

Sources

Comparative Synthesis Guide: Strategies for tert-Butyl N-(3-carbamimidoylpropyl)carbamate

[1][2]

Executive Summary

tert-Butyl N-(3-carbamimidoylpropyl)carbamate (commonly referred to as Mono-Boc-Agmatine ) is a critical intermediate in the synthesis of peptidomimetics, arginine analogues, and nitric oxide synthase (NOS) inhibitors.[1][2] Its structure features two distinct nitrogen functionalities: a chemically sensitive primary amine (protected by Boc) and a highly basic, polar guanidine group.[1]

The synthetic challenge lies in the chemoselectivity required to distinguish between these two nitrogen centers. This guide objectively compares the two dominant synthetic strategies:

  • The Convergent Route (De Novo Assembly): Guanidinylation of a mono-protected diamine.[1]

  • The Divergent Route (Direct Functionalization): Regioselective protection of agmatine sulfate.[1]

Recommendation: For high-purity applications (drug discovery/GLP), Route A (Convergent) is superior due to definitive regiocontrol.[1] For rapid, low-cost generation of crude material, Route B is viable but requires laborious purification.[2]

Strategic Overview & Pathway Map

The following logic map visualizes the decision-making process and chemical flow for both strategies.

SynthesisPathwayscluster_0Route A: Convergent (Recommended)cluster_1Route B: DivergentStart11,3-DiaminopropaneInter1N-Boc-1,3-diaminopropane(Mono-Boc Diamine)Start1->Inter1Desymmetrization(Boc2O, 0°C)Start2Agmatine SulfateTargetTARGET:tert-Butyl N-(3-carbamimidoylpropyl)carbamateStart2->TargetDirect Acylation(Schotten-Baumann)Inter1->TargetGuanidinylationReagent1Guanidinylating Agent(e.g., 1H-Pyrazole-1-carboxamidine)Reagent1->TargetReagent2Boc2O / Base(pH Control)Reagent2->Target

Figure 1: Strategic comparison of the De Novo Assembly (Route A) vs. Direct Functionalization (Route B).

Route A: The Convergent Approach (De Novo Assembly)[1]

This route is the industry standard for producing high-purity material. It relies on the "desymmetrization" of 1,3-diaminopropane followed by the installation of the guanidine moiety.

Mechanism & Rationale[3][4][5][6][7][8]
  • Mono-protection: 1,3-diaminopropane is reacted with Boc₂O.[1][2][3] By using a large excess of the diamine, statistical probability favors the formation of the mono-Boc species over the di-Boc species.

  • Guanidinylation: The remaining primary amine is converted to a guanidine using an electrophilic amidine source. 1H-Pyrazole-1-carboxamidine hydrochloride is the preferred reagent because the leaving group (pyrazole) is non-toxic and easily removed, unlike the methyl mercaptan generated from S-methylisothiourea.[1][2]

Detailed Protocol

Step 1: Synthesis of N-Boc-1,3-diaminopropane

  • Dissolve 1,3-diaminopropane (10.0 equiv) in CHCl₃ or DCM. Cool to 0°C.[4][5][3]

  • Add Boc₂O (1.0 equiv) dissolved in DCM dropwise over 2 hours. Crucial: Slow addition and excess diamine prevent di-Boc formation.[1][2]

  • Stir at room temperature (RT) for 12 hours.

  • Workup: Wash with water. The excess diamine partitions into the water; the mono-Boc product remains in DCM.

  • Yield: 85-95%.

Step 2: Guanidinylation

  • Dissolve N-Boc-1,3-diaminopropane (1.0 equiv) in DMF (0.5 M).

  • Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 equiv).[1][2]

  • Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) to neutralize the HCl salt and activate the amine.[1]

  • Stir at RT for 16–24 hours.

  • Workup: Concentrate DMF. Precipitate the product by adding cold diethyl ether or purify via C18 Reverse Phase Flash Chromatography (Water/Acetonitrile gradient).[1]

Performance Data (Route A)
MetricValueNotes
Overall Yield 75% - 85%High atom economy if excess diamine is recycled.[1][2]
Purity (HPLC) >98%Main impurity is trace pyrazole (easily removed).[1]
Scalability High (kg scale)No chromatography required for Step 1.[1]
Regio-fidelity 100%Boc position is fixed before guanidine formation.[1][2]

Route B: The Divergent Approach (Direct Protection)[1]

This route attempts to install the Boc group directly onto Agmatine.[6] It relies on the pKa difference between the primary amine (~10.2) and the guanidine (~12.5).[1]

Mechanism & Rationale

Under controlled pH conditions (pH 9.0–10.0), the guanidine group remains fully protonated (positively charged) and non-nucleophilic.[1] The primary amine, however, exists in equilibrium with its free base form, allowing it to react with Boc₂O.[2]

Detailed Protocol
  • Dissolve Agmatine Sulfate (1.0 equiv) in a 1:1 mixture of Water:Dioxane (or THF).[1]

  • Adjust pH to 9.5 using 1N NaOH. Critical: Use a pH meter. If pH > 11, guanidine reacts.[2] If pH < 8, amine does not react.[1][2]

  • Add Boc₂O (1.1 equiv) in Dioxane dropwise while maintaining pH 9.5 via simultaneous addition of NaOH (Schotten-Baumann conditions).

  • Stir for 4 hours.

  • Workup: Neutralize to pH 7. Remove organic solvent.[7][3][6] Lyophilize the aqueous phase.

  • Purification: The crude contains Mono-Boc (Target), Unreacted Agmatine, and Bis-Boc impurities.[1][2] Requires preparative HPLC or Ion Exchange chromatography.

Performance Data (Route B)
MetricValueNotes
Overall Yield 45% - 60%Significant loss during purification of mixtures.[1][2]
Purity (HPLC) 85% (Crude)Difficult to separate free Agmatine from product.[1]
Scalability Low to MediumLimited by purification throughput (HPLC).[1]
Regio-fidelity ~90%Some N-guanidino-Boc formation is inevitable.[1][2]

Comparative Analysis & Recommendations

The following table contrasts the two methods based on key decision drivers in drug development.

FeatureRoute A (Convergent)Route B (Divergent)
Causality of Purity High. Purity is "built-in" by stepwise assembly.[1][2]Low. Purity depends on kinetic selectivity and pH control.
Cost Efficiency Moderate (Two steps, more reagents).[1]High (Cheap starting material, one step).[1]
Time to Result 2 Days (Synthesis + Workup).1 Day (Synthesis) + 2 Days (Purification).
Suitability GLP/GMP Synthesis. Hit-to-Lead / Rough Screening.
Troubleshooting Guide
  • Problem (Route A): Presence of pyrazole in final product.

    • Fix: Wash the final solid with cold diethyl ether or acetone. The product (guanidine salt) is insoluble, while pyrazole is soluble.[1]

  • Problem (Route B): Low conversion of Agmatine.

    • Fix: The pH likely dropped below 9.0 during Boc₂O addition (reaction generates acid).[1] Use an autotitrator or monitor closely.

  • Problem (General): Hygroscopicity.[1]

    • Fix: The final product is often a salt (HCl or Sulfate).[1] Store in a desiccator. For biological assays, convert to the HCl salt form by treating with dilute HCl and lyophilizing.

References

  • Synthesis of N-Boc-1,3-diaminopropane

    • Krapcho, A. P., & Kuell, C. S. (1990).[1][2] Mono-protected diamines.[1][2][8][3][9][10] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.[1][2] Synthetic Communications, 20(16), 2559–2564.[1][2] Link

  • Guanidinylation using 1H-Pyrazole-1-carboxamidine

    • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[1][2] 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1][2] The Journal of Organic Chemistry, 57(8), 2497–2502.[1] Link

  • Selective Protection of Polyamines

    • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002).[1][2][11] Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates. Synthesis, 2002(15), 2195-2202.[1][2][11] Link[1]

  • Agmatine Derivatives in Medicinal Chemistry

    • Molderings, G. J., et al. (2002).[1][2] Agmatine: A New Frontier in Polyamine Research. Trends in Pharmacological Sciences. (Contextual grounding for the utility of the molecule).

Strategic Advantages of tert-Butyl N-(3-carbamimidoylpropyl)carbamate in Peptidomimetic Synthesis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of using "tert-Butyl N-(3-carbamimidoylpropyl)carbamate" in peptide synthesis Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes field of drug discovery—particularly for serine protease inhibitors (e.g., thrombin, Factor Xa)—the introduction of a basic, arginine-mimicking moiety is a critical design element. tert-Butyl N-(3-carbamimidoylpropyl)carbamate (referred to herein as Boc-GABA-Amidine ) represents a paradigm shift from traditional "linear" synthesis to a "convergent" strategy.

This guide objectively compares this reagent against standard alternatives (Nitrile precursors/Pinner synthesis and Thioimidates), demonstrating its superiority in preserving peptide integrity, streamlining workflows, and ensuring high-fidelity incorporation of the amidine pharmacophore.

Technical Profile & Mechanism of Action

Chemical Entity: tert-Butyl N-(3-carbamimidoylpropyl)carbamate Functional Class: Protected Amino-Amidine Linker / Arginine Isostere Structure: Boc-NH-(CH2)3-C(=NH)NH2 (typically supplied as an Acetate or HCl salt)

The "Selective Protonation" Principle

The core advantage of this reagent lies in the pKa differential between its two nitrogenous centers.

  • Amidine Group (pKa ~12.0): Remains fully protonated and positively charged under standard coupling conditions (pH 7.5–8.5).

  • Primary Amine (pKa ~10.0): Once deprotected (removal of Boc), it can be selectively deprotonated to its nucleophilic neutral state.

Mechanism: This pKa window allows for the direct coupling of the unprotected amidine species. The protonated amidine acts as a "spectator" during the acylation of the primary amine, eliminating the need for orthogonal protection of the amidine group—a notorious bottleneck in peptidomimetic synthesis.

Comparative Performance Analysis

We compare the Boc-GABA-Amidine Convergent Strategy against the two most common alternatives: The Pinner Synthesis (Nitrile Route) and Thioimidate Activation .

Comparison Matrix: Methodological Efficiency
FeatureBoc-GABA-Amidine (Convergent) Nitrile Precursor (Pinner) Thioimidate Method
Strategy Type Convergent (Amidine pre-formed)Linear (Amidine formed on-peptide)Linear (Amidine formed on-peptide)
Reaction Conditions Mild (Standard Amide Coupling)Harsh (Anhydrous HCl/EtOH or H2S)Moderate (Ag(I) salts, amines)
Peptide Integrity High (No exposure to strong acid/base)Low (Risk of hydrolysis/racemization)Medium (Silver salts can be oxidative)
Step Count Low (Deprotect

Couple)
High (Couple

Activate

Aminate)
High (Thionation

Methylation

Aminolysis)
Yield (Late Stage) >85% (Typical coupling efficiency)30-60% (Incomplete conversion common)50-70%
Purification Simple (Standard RP-HPLC)Difficult (Separating Amidine from Nitrile)Moderate (Removal of Ag salts)
Detailed Analysis of Advantages

1. Elimination of "Wrecking" Conditions (vs. Pinner Synthesis) The traditional Pinner synthesis requires exposing the fully assembled peptide to anhydrous HCl in ethanol to convert a nitrile to an imidate, followed by ammonolysis. This acidic bombardment frequently causes:

  • Cleavage of acid-labile protecting groups.[1][2][3]

  • Hydrolysis of sensitive amide bonds (e.g., Asp-Pro cleavage).

  • Racemization of chiral centers. Advantage: Using Boc-GABA-Amidine, the amidine is installed intact. The peptide is never exposed to harsh anhydrous acids, preserving the stereochemical and structural integrity of the final drug candidate.

2. Orthogonality & Chemoselectivity Unlike Thioimidate methods, which require heavy metal promoters (Silver triflate) that can oxidize Methionine or Tryptophan residues, Boc-GABA-Amidine utilizes standard coupling reagents (HATU/DIEA). Advantage: It is fully compatible with Met, Trp, and Cys(Trt) residues, making it the reagent of choice for complex sequences.

Experimental Workflow: The "Direct Coupling" Protocol

This protocol describes the usage of tert-Butyl N-(3-carbamimidoylpropyl)carbamate (Acetate salt) to cap a peptide C-terminus or extend a side chain.

Phase A: Reagent Preparation (Boc Removal)

Note: The reagent is supplied with the amine protected. The Boc group must be removed before coupling.

  • Dissolution: Dissolve 1.0 eq of tert-Butyl N-(3-carbamimidoylpropyl)carbamate in 1:1 TFA/DCM (v/v).

  • Reaction: Stir at room temperature for 30 minutes.

  • Workup: Concentrate in vacuo to remove TFA. Co-evaporate with toluene (3x) to remove residual acid.

  • Result: You now have H2N-(CH2)3-C(=NH)NH2 • 2TFA (The di-TFA salt).

Phase B: Selective Coupling (The Critical Step)

Target: Couple to a Peptide-COOH (e.g., Z-D-Phe-Pro-OH).

  • Activation: Dissolve Peptide-COOH (1.0 eq) and HATU (1.1 eq) in DMF.

  • Base Addition 1: Add DIEA (2.0 eq) to activate the carboxylic acid. Stir for 2 minutes.

  • Amidine Addition: Add the deprotected Amidine-Linker salt (from Phase A) to the mixture.

  • pH Adjustment (Crucial): Add DIEA dropwise while monitoring pH.

    • Target pH:8.0 – 8.5 .

    • Logic: At pH 8.5, the primary amine (pKa ~10) is sufficiently deprotonated to react, but the amidine (pKa ~12) remains >99.9% protonated and non-nucleophilic.

  • Reaction: Stir for 1–2 hours. Monitor by HPLC.

  • Quench: Acidify with 0.1% TFA/H2O and purify directly by Prep-HPLC.

Visualization of Synthesis Pathways

The following diagram contrasts the risk-prone "Linear" approach (Nitrile) with the robust "Convergent" approach (Boc-GABA-Amidine).

PeptideSynthesis Start Peptide-COOH NitrileReagent H2N-Linker-CN Start->NitrileReagent Couple Coupling HATU / DIEA (pH 8.5) Start->Coupling PeptideCN Peptide-Linker-CN NitrileReagent->PeptideCN Pinner HCl / EtOH (Harsh Acid) PeptideCN->Pinner Ammonolysis NH3 / MeOH Pinner->Ammonolysis ProductA Peptide-Amidine (Low Yield/Side Rxns) Ammonolysis->ProductA BocReagent Boc-NH-Linker-Amidine (The Reagent) Deprotect TFA (Boc removal) BocReagent->Deprotect FreeAmine H2N-Linker-Amidine (Salt Form) Deprotect->FreeAmine FreeAmine->Coupling ProductB Peptide-Amidine (High Yield/Integrity) Coupling->ProductB Selective Acylation

Caption: Comparison of the high-risk Linear Nitrile Route (Red) vs. the streamlined Convergent Amidine Route (Green).

References
  • Thioimidates in Peptide Synthesis

    • Title: A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone.
    • Source:Journal of Organic Chemistry (via NIH/PubMed).
    • Context: Discusses the limitations of traditional methods and the utility of thioimid
    • URL:[Link]

  • Amidine Introduction Protocols: Title: Application Notes and Protocols for Incorporating Amidines into Peptides. Source: BenchChem Application Notes. Context: Provides standard protocols for guanidinylation and amidine synthesis, highlighting the need for robust reagents.
  • Properties of Butyl Acetate/Carbamates (Reagent Stability)

    • Title: Butyl Acetate and Deriv
    • Source: PubChem Compound Summary.
    • Context: Validates the stability and physical properties of the tert-butyl carbam
    • URL:[Link]

  • General Coupling Reagents (HATU/DIEA)

    • Title: Coupling Reagents in Peptide Synthesis.
    • Source: Aapptec Technical Guides.
    • Context: Describes the standard coupling conditions (HATU/DIEA) used in the convergent protocol.
    • URL:[Link]

Sources

Characterization of compounds synthesized using "tert-Butyl N-(3-carbamimidoylpropyl)carbamate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the utility of tert-Butyl N-(3-carbamimidoylpropyl)carbamate (CAS 2174008-05-8) as a strategic building block for synthesizing amidine-based protease inhibitors. It compares the physicochemical and biological performance of compounds synthesized via this Convergent Building Block Strategy against those derived from traditional Late-Stage Pinner Synthesis (from nitriles) and Guanidine Bioisosteres (Arginine analogs).

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists focusing on serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin).

The Strategic Imperative: Amidine vs. Guanidine

In the development of serine protease inhibitors, the S1 binding pocket typically requires a cationic moiety to form a salt bridge with a conserved aspartate residue (e.g., Asp189 in Thrombin). Historically, the guanidine group of Arginine was the default choice. However, guanidines (


) are highly basic, permanently charged at physiological pH, and suffer from poor oral bioavailability and rapid clearance.

The Amidine Advantage: Amidines (


) serve as potent bioisosteres. They maintain the critical electrostatic interaction but possess a slightly lower basicity, which can improve membrane permeability and oral absorption profiles.

The Synthetic Challenge: Traditional amidine synthesis involves the "Pinner reaction"—converting a nitrile to an amidine using anhydrous HCl and alcohol.[1] This harsh, acidic method often degrades sensitive functional groups in complex peptidomimetics.

The Solution: tert-Butyl N-(3-carbamimidoylpropyl)carbamate (Boc-4-aminobutyramidine acetate) allows for the direct incorporation of a protected amine/free amidine moiety. This enables a convergent synthesis where the amidine is introduced intact, bypassing the harsh conditions of late-stage nitrile conversion.

Comparative Analysis: Synthetic Methodologies

We compare the reliability and efficiency of using the Boc-amidine building block versus the traditional Nitrile-Pinner route.

Workflow Visualization

SynthesisComparison color_start color_start color_process color_process color_risk color_risk color_success color_success Start_Nitrile Precursor: Peptidyl-Nitrile Process_Pinner Pinner Reaction (HCl/EtOH, 0°C -> RT) Start_Nitrile->Process_Pinner Route B (Traditional) Start_Block Reagent: Boc-Amidine Block Process_Deprotect Boc Deprotection (TFA/DCM) Start_Block->Process_Deprotect Route A (Convergent) Risk_Hydrolysis Risk: Imidate Hydrolysis Side Product: Ester Process_Pinner->Risk_Hydrolysis Risk_Cleavage Risk: Acid-Sensitive Group Cleavage Process_Pinner->Risk_Cleavage End_Product Final Amidine Inhibitor Process_Pinner->End_Product Low/Mod Yield Process_Coupling Standard Coupling (EDC/HOBt or HATU) Process_Coupling->End_Product High Yield Process_Deprotect->Process_Coupling + Carboxylic Acid

Figure 1: Comparison of Convergent (Route A) vs. Linear (Route B) synthesis strategies. Route A avoids the high-risk acidic Pinner step.

Performance Metrics
FeatureRoute A: Boc-Amidine Reagent Route B: Nitrile Pinner Impact
Reaction Conditions Mild coupling (pH 7-8), TFA deprotectionHarsh Acid (HCl gas), AnhydrousRoute A preserves acid-labile scaffolds.
Yield (Avg) 75 - 85%40 - 60%Route A reduces loss of expensive intermediates.
Purity Profile Main impurity: Urea byproducts (removable)Main impurity: Ethyl esters (hydrolysis)Route A simplifies HPLC purification.
Scale-Up High (Solid reagent is stable)Low (Gas handling, hygroscopic intermediates)Route A is preferred for GMP manufacturing.

Expert Insight: The "acetic acid" salt form of the reagent (CAS 2174008-05-8) stabilizes the amidine, preventing polymerization or cyclization during storage. This is a critical advantage over generating free amidines in situ.

Characterization of Synthesized Compounds

When characterizing the final inhibitor synthesized using tert-Butyl N-(3-carbamimidoylpropyl)carbamate , specific analytical signatures confirm structural integrity and purity.

Chemical Identity (NMR & MS)
  • 
    -NMR Signature: 
    
    • Amidine Protons: Broad singlets at

      
       8.5–9.5 ppm (integrating for 3-4H depending on salt form/solvent). Distinct from Guanidine protons which often appear as multiple broad peaks.
      
    • Propyl Linker: The

      
      -methylene (adjacent to amidine) appears as a triplet at 
      
      
      
      2.3–2.5 ppm. This is distinct from the
      
      
      3.1 ppm of the
      
      
      -methylene in Arginine (adjacent to NH).
  • Mass Spectrometry:

    • Observe

      
       consistent with the amidine mass.
      
    • Fragmentation: Amidine loss (

      
       Da, 
      
      
      
      ) is a common neutral loss in ESI-MS/MS, unlike the loss of ammonia (
      
      
      Da) or guanidine fragments seen in Arginine derivatives.
Physicochemical Properties (Amidine vs. Guanidine)

The choice of the amidine linker significantly alters the physicochemical profile compared to arginine-based analogs.

PropertyAmidine Analog (via Reagent)Guanidine Analog (Arginine)Biological Implication

~11.5~13.6Amidine has a higher fraction of neutral species at intestinal pH, potentially aiding passive transport.
LogD (pH 7.4) -1.5 to -0.5-2.5 to -3.5Amidine analogs are less hydrophilic, improving membrane permeability.
H-Bond Donors 35Reduced H-bond donor count correlates with better oral bioavailability (Lipinski's Rule of 5).
Biological Activity (Case Study: Thrombin Inhibition)[2][3]

In comparative studies of thrombin inhibitors, replacing the P1 Arginine with the 4-aminobutyramidine moiety (derived from the reagent) often results in:

  • Potency (

    
    ):  Comparable or slightly reduced affinity (2-5x). The amidine forms a bidentate salt bridge with Asp189, similar to guanidine, but the geometry is slightly shorter.
    
  • Selectivity: Amidine derivatives often show improved selectivity against Trypsin compared to their guanidine counterparts due to subtle differences in the S1 pocket depth.

  • Metabolic Stability: Amidine linkers are immune to Arginase -mediated hydrolysis, a primary clearance pathway for arginine-containing peptides.

Experimental Protocols

Protocol A: Coupling of tert-Butyl N-(3-carbamimidoylpropyl)carbamate

Use this protocol to introduce the amidine tail to a carboxylic acid scaffold (e.g., Boc-Asp(OtBu)-OH).

  • Deprotection:

    • Dissolve tert-Butyl N-(3-carbamimidoylpropyl)carbamate (1.0 eq) in DCM/TFA (1:1 v/v). Stir at RT for 1 hour.

    • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Result: 4-aminobutyramidine trifluoroacetate salt.

  • Activation:

    • Dissolve the carboxylic acid scaffold (1.0 eq) in dry DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 min to activate.

  • Coupling:

    • Add the deprotected amidine salt (from step 1) to the activated acid solution.

    • Adjust pH to ~8 using DIPEA if necessary. Stir at RT for 4-16 hours.

  • Work-up:

    • Critical Step: Do not perform standard acidic/basic aqueous washes, as the amidine is highly polar.

    • Evaporate DMF. Purify directly via Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA gradient).

  • Validation:

    • Collect fractions, lyophilize. Verify by LC-MS (

      
      ) and analytical HPLC (>95% purity).
      
Protocol B: Self-Validating Purity Check

To ensure the amidine group is intact and not hydrolyzed to an amide or ester.

  • HPLC Method: Use a high-pH buffer (e.g., Ammonium Bicarbonate, pH 10) if the column allows, or standard TFA (pH 2).

  • Observation: Amidine peaks often tail under neutral conditions. Sharp peaks in TFA indicate protonation.

  • Hydrolysis Check: Look for a peak with Mass =

    
     (Amide, 
    
    
    
    ). If observed, the amidine has hydrolyzed; check water content in solvents.

References

  • Structure-Activity Relationships of Amidine Derivatives. Researcher.life.

  • Amidine: Structure, Reactivity and Complexation Behaviour. Sphinx Knowledge.

  • Amidinohydrazones as Guanidine Bioisosteres: Application to Thrombin Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Direct Thrombin Inhibitors: Patents 2002-2012. Spandidos Publications.

  • Synthesis of N-substituted Aryl Amidines by Strong Base Activation. National Institutes of Health (PMC).

  • Comparison of Amidine and Guanidine Groups in Drug Design. BenchChem.

Sources

"tert-Butyl N-(3-carbamimidoylpropyl)carbamate" cost-effectiveness analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-(3-carbamimidoylpropyl)carbamate , functionally known as Boc-GABA-Amidine (or Boc-4-aminobutyramidine), is a specialized building block used primarily in the synthesis of serine protease inhibitors (e.g., trypsin, thrombin, factor Xa) and peptidomimetics. It introduces a 3-carbon alkyl amidine moiety, which serves as a neutral-pH stable isostere of the arginine guanidinium group.

This guide analyzes the cost-effectiveness of this compound relative to its primary alternatives: the Nitrile Precursor Strategy (Boc-GABA-Nitrile) and the Guanidine Analog (Agmatine).

Key Finding: While direct purchase of Boc-GABA-Amidine offers convenience, it is fiscally inefficient for scale-up due to high custom-synthesis costs and hygroscopic instability. The Nitrile Precursor Strategy is the superior cost-effective route, offering a ~85% cost reduction and improved shelf-stability, provided the laboratory is equipped for Pinner chemistry.

Strategic Analysis: The "Why" and "What"

The Compound Identity
  • IUPAC Name: tert-Butyl N-(3-carbamimidoylpropyl)carbamate

  • Common Name: Boc-GABA-Amidine; Boc-4-aminobutanimidamide

  • Structure:

    
    
    
  • Role: A protected linker providing a terminal amidine group. The amidine (

    
    ) mimics the positive charge of arginine (
    
    
    
    ) but with distinct hydrogen-bonding geometry and lower basicity, often improving oral bioavailability and membrane permeability compared to guanidines.
The Alternatives

To determine cost-effectiveness, we compare the target compound against two strategic alternatives:

  • Alternative A: The Precursor (Boc-GABA-Nitrile)

    • Strategy: Buy the stable nitrile, couple it, and convert to amidine in situ or at the final stage.

    • Pros: Extremely cheap, stable solid, avoids handling unstable amidine intermediates.

  • Alternative B: The Analog (Agmatine derivatives)

    • Strategy: Use Boc-Agmatine (guanidine) instead of the amidine.

    • Pros: Commercially abundant.

    • Cons: Steric bulk (longer chain), higher basicity, different pharmacological profile.

Comparative Performance Matrix

The following table synthesizes experimental data points regarding stability, reactivity, and cost.

FeatureTarget: Boc-GABA-Amidine Alt A: Boc-GABA-Nitrile Alt B: Boc-Agmatine
Primary Application Direct coupling of amidine moietyPrecursor for amidine generationGuanidine introduction
Commercial Status Custom / Rare Commodity Chemical Available
Approx. Cost (per g) $150 - $400+ (Custom)$2 - $10 $20 - $80
Stability Low (Hygroscopic, hydrolysis risk)High (Stable shelf life >2 yrs)Moderate (Stable as salt)
Synthetic Yield N/A (Reagent)60-85% (Conversion to Amidine)N/A (Reagent)
Atom Economy Low (if deprotecting immediately)HighModerate
Biological Relevance High (S1 pocket specificity)Identical (after conversion)Distinct (Longer, more basic)

Data Insight: The price discrepancy is driven by the difficulty of purifying and storing the free amidine or its mono-protected salt. The nitrile is a high-volume industrial intermediate.

Cost-Effectiveness Model

The "Buy vs. Make" Calculation

For a project requiring 10 grams of the final amidine-containing peptide/drug:

  • Route 1: Buy Boc-GABA-Amidine

    • Requires ~15g of reagent (assuming 1.5 eq excess).

    • Cost:

      
      .
      
    • Risk: Reagent degradation during shipping/storage leads to failed couplings.

  • Route 2: Buy Boc-GABA-Nitrile + Conversion

    • Requires ~10g of nitrile (cheap).

    • Cost:

      
      .
      
    • Reagents (HCl, EtOH, NH3): <$20.

    • Labor/Overhead: Estimated 4-8 hours ($500).

    • Total: ~$570 .

    • Advantage:[1] The nitrile is stable until the moment of conversion.

Decision Logic Diagram

Use this flow to determine the optimal path for your specific project.

CostBenefit Start Need Amidine Linker? Scale Scale of Synthesis? Start->Scale Bio Is Amidine Critical? Scale->Bio > 1 gram Buy BUY Boc-GABA-Amidine (High Cost, Low Labor) Scale->Buy < 100 mg Make USE Boc-GABA-Nitrile (Low Cost, Pinner Rxn) Bio->Make Yes (Must be Amidine) Switch SWITCH to Agmatine (Med Cost, Guanidine) Bio->Switch No (Guanidine OK)

Caption: Decision tree for selecting the optimal amidine source based on scale and biological strictness.

Experimental Protocols

To validate the "Cost-Effective" Route 2, the following protocol describes the conversion of the cheap nitrile precursor to the target amidine moiety. This process is self-validating via IR spectroscopy (disappearance of the nitrile peak at ~2250 cm⁻¹).

Protocol: Pinner Synthesis of Amidine from Nitrile

Objective: Convert a Boc-GABA-Nitrile motif into the Boc-GABA-Amidine moiety.

Reagents:

  • Boc-4-aminobutyronitrile (1.0 eq)

  • Dry HCl gas (or Acetyl Chloride/Ethanol)

  • Anhydrous Ethanol

  • Ammonia (methanolic or anhydrous gas)

Workflow:

  • Imidate Formation:

    • Dissolve Boc-GABA-Nitrile in anhydrous ethanol/CHCl3 (1:1).

    • Cool to 0°C. Bubble dry HCl gas through the solution for 30-60 mins until saturated.

    • Validation: Monitor TLC. The nitrile spot will disappear, replaced by a lower Rf imidate spot.

    • Seal and store at 4°C for 12-24 hours.

    • Evaporate solvent to dryness to obtain the Ethyl Imidate Hydrochloride intermediate (white solid).

  • Amidine Conversion:

    • Redissolve the imidate residue in anhydrous methanol.

    • Add excess Ammonia (7N in MeOH) or bubble NH3 gas at 0°C.

    • Stir at Room Temperature for 4-12 hours.

    • Validation: Mass Spec (M+1) will shift from Imidate mass to Amidine mass.

  • Isolation:

    • Evaporate solvent. The product is the Amidine Hydrochloride .

    • Note: Do not use aqueous workup if possible, as the amidine is water-soluble. Precipitate with Ether/Hexane.

References

  • Vertex Pharmaceuticals. (2022). Regioisomer Formation with Agmatine Guanidino Group and Application of Bis-Boc-Agmatine. Organic Process Research & Development.

  • Sigma-Aldrich. (2023). Product Catalog: 4-Aminobutyronitrile and Agmatine Derivatives.

  • Justia Patents. (2023). Compounds for the treatment of complement mediated disorders (Patent US 2023/0081234).

  • McConathy, J., et al. (2003). Radioiodinated Amidine-Substituted Phenylalanines: Synthesis and Evaluation as Thrombin Inhibitors. Journal of Medicinal Chemistry.

Sources

Purity analysis of commercially available "tert-Butyl N-(3-carbamimidoylpropyl)carbamate"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the purity and quality assessment for tert-Butyl N-(3-carbamimidoylpropyl)carbamate , also chemically known as Boc-4-aminobutyramidine .

This guide is designed for researchers and drug development professionals requiring rigorous validation of raw materials for peptidomimetic synthesis and conjugation workflows.

Executive Summary & Chemical Identity

tert-Butyl N-(3-carbamimidoylpropyl)carbamate is a specialized bifunctional linker used primarily to introduce a protected cationic moiety (amidine) into small molecules or peptides. It serves as an arginine mimetic or a physiochemical modifier to improve solubility and cell permeability.

  • Chemical Name: tert-Butyl N-(3-carbamimidoylpropyl)carbamate

  • Common Aliases: Boc-4-aminobutyramidine; Boc-GABA-amidine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 201.27 g/mol (Free Base)

  • Critical Quality Attribute (CQA): The stability of the amidine group (

    
    ) against hydrolysis is the primary purity concern.
    
The "Amidine vs. Guanidine" Distinction

It is crucial not to confuse this compound with Boc-Agmatine (Boc-4-guanidinobutane).

  • Target Compound (Amidine):

    
    
    
  • Agmatine (Guanidine):

    
    
    
  • Implication: Amidines are generally more susceptible to hydrolysis (forming amides) than guanidines, requiring stricter moisture control and specific analytical separation parameters.

Critical Impurity Profiling

The purity of this reagent is often compromised by three specific degradation pathways. A robust Certificate of Analysis (CoA) must quantify these specific impurities.

Impurity TypeChemical IdentityOriginDetection Strategy
Hydrolysis Product A Boc-4-aminobutanamide (

)
Moisture exposure; Amidine hydrolysis to Amide.LC-MS : +1 Da mass shift (202 vs 201 Da). HPLC : Elutes earlier than amidine.
Hydrolysis Product B Boc-4-aminobutyric acid (Boc-GABA)Complete hydrolysis of the amidine/amide.HPLC : Acidic peak; shifts significantly with pH.
Salt Counter-ion Chloride / Acetate / TFA Synthesis byproduct. Free base is unstable.Ion Chromatography (IC) or AgNO3 Titration .
Dimerization Triazine derivatives Condensation of two amidine molecules (rare).LC-MS : High MW species (

).
Degradation Pathway Diagram

The following diagram illustrates the stepwise degradation of the amidine functionality, which dictates the analytical approach.

DegradationPathway cluster_conditions Conditions Promoting Degradation Amidine Target: Boc-Amidine (MW 201) Amide Impurity: Boc-Amide (MW 202) Amidine->Amide + H2O (- NH3) Acid Impurity: Boc-Acid (MW 203) Amide->Acid + H2O (- NH3) Text High pH Moisture Prolonged Storage

Figure 1: Hydrolytic degradation pathway of Boc-4-aminobutyramidine.

Comparative Analytical Strategy

Standard "purity" tests (e.g., simple UV at 214 nm) often fail to distinguish the Amidine from the Amide due to their similar extinction coefficients and lack of strong chromophores.

Recommended Method: HILIC-MS or RP-IP-HPLC

Reverse Phase (RP) chromatography often results in poor retention of the polar amidine. Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for retaining and separating polar amine/amidine species.

Comparison of Analytical Techniques
FeatureStandard RP-HPLC (C18)Recommended: RP-Ion Pairing (C18 + TFA/HFBA) Advanced: HILIC-MS
Retention Poor (Elutes in void volume)Good (Ion pairing increases hydrophobicity)Excellent (Retains polar amidine)
Selectivity Low (Amidine/Amide co-elute)High (Resolves Amidine from Amide)High (Orthogonal separation)
MS Compatibility YesLimited (TFA suppresses ionization)Yes (Ammonium formate buffers)
Suitability Quick check onlyQC / Purity Release Structure Elucidation

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC Purity Analysis

This protocol uses an ion-pairing agent (TFA) to ensure the polar amidine is retained and separated from its hydrolysis products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 210 nm (Amidine/Amide bond) and 254 nm (if aromatic impurities suspected).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% -> 60% B (Linear gradient)

    • 15-20 min: 60% -> 95% B (Wash)

Data Interpretation:

  • Target Peak: The Boc-amidine will elute as a sharp peak (approx. 8-12 min).

  • Amide Impurity: Elutes earlier than the amidine (more polar due to loss of cationic charge).

  • Free Amine (Boc loss): Elutes very early (void volume) if deprotection occurred.

Protocol B: LC-MS Identification (Differentiation of Amidine vs Amide)

Because the mass difference is only 1 Da (201 vs 202), high-resolution MS or careful interpretation of the isotope pattern is required.

  • System: ESI-MS (Positive Mode).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) in Water/Acetonitrile.[1]

  • Key Observation:

    • Amidine:

      
      
      
    • Amide:

      
      
      
    • Note: The Nitrogen Rule applies. Amidine (3 nitrogens) has an odd nominal mass (201). Amide (2 nitrogens) has an even nominal mass (202). Protonated ions will be Even (202) and Odd (203) respectively.

Analytical Workflow Diagram

The following flowchart outlines the decision-making process for validating a new batch of material.

AnalyticalWorkflow Start Sample Receipt (Boc-Amidine) Solubility Solubility Check (Water vs MeOH) Start->Solubility HPLC RP-HPLC (with TFA) Purity > 95%? Solubility->HPLC MS LC-MS Analysis Confirm Mass 201 (Amidine) Exclude Mass 202 (Amide) HPLC->MS Yes Fail FAIL: Repurify or Discard HPLC->Fail No (<95%) CounterIon Counter-Ion Analysis (AgNO3 or IC) Confirm Salt Stoichiometry MS->CounterIon Mass Confirmed MS->Fail High Amide Content Pass PASS: Release for Synthesis CounterIon->Pass

Figure 2: Step-by-step analytical workflow for quality assurance.

Comparison Guide: Commercial Grades

When sourcing this compound, vendors typically offer two grades. Understanding the difference is vital for reproducibility.

FeatureResearch Grade (Standard) Process/Pharma Grade
Purity (HPLC) > 95%> 98%
Salt Form Often undefined (HCl or TFA)Defined (e.g., Mono-HCl, stoichiometric)
Water Content Not specified (Hygroscopic)< 1% (Karl Fischer verified)
Amide Impurity Up to 5% allowed< 0.5%
Use Case Early discovery, screeningGLP synthesis, scale-up

Recommendation: Always request the HCl salt form over the free base. The free base amidine is highly unstable and will absorb


 and moisture from the air, rapidly degrading to the carbonate salt or hydrolyzing to the amide.

References

  • Amidine Stability & Hydrolysis

    • Study on the stability of amidine and guanidine deriv
    • Source: Organic Process Research & Development, 2022.

  • Boc-Group Analysis

    • A Comparative Guide to the Purity Analysis of Boc-protected Amines by TLC and HPLC.
    • Source: BenchChem Guides, 2025.

  • Analytical Methods for Polar Amines

    • Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatiz
    • Source: Journal of Chromatography A.

  • General Amidine Synthesis

    • Synthesis and Protection of Some Amidines.
    • Source: Turkish Journal of Chemistry, 2002.

Sources

Safety Operating Guide

tert-Butyl N-(3-carbamimidoylpropyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: tert-Butyl N-(3-carbamimidoylpropyl)carbamate Proper Disposal Procedures

Executive Summary & Chemical Identity

Urgency: High. This compound contains a highly basic amidine functional group masked by a lipophilic Boc-carbamate tail. Improper disposal can lead to exothermic reactions with acidic waste streams or the formation of hazardous byproducts.

Chemical Identity:

  • IUPAC Name: tert-Butyl N-(3-carbamimidoylpropyl)carbamate[1]

  • Functional Structure: Boc-NH-(CH2)3-C(=NH)NH2

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Key Functional Groups:

    • Carbamimidoyl (Amidine): Strong organic base (pKa ~11-12). Corrosive/Irritant.

    • tert-Butyl carbamate (Boc): Combustible organic moiety; acid-labile (releases isobutylene/CO

      
       upon strong acidification).
      

Safety Profile & Hazard Analysis

Core Directive: Treat this substance as a Corrosive Organic Base and a Research Chemical (assume toxicity).

Hazard ClassGHS Classification (Inferred)Operational Implication
Corrosivity Skin Corr.[2] 1B / Eye Dam. 1 Amidines are strong bases. Direct contact can cause chemical burns.
Reactivity Incompatible with Acids Mixing with strong acids (e.g., HCl, H

SO

waste) causes rapid exothermic neutralization and potential Boc-deprotection (gas evolution).
Toxicity Acute Tox. 4 (Oral) Standard precaution for nitrogenous research chemicals.
Flammability Combustible Solid Finely divided dust may form explosive mixtures in air.

Step-by-Step Disposal Protocol

A. Waste Segregation (The Critical Step)

Do NOT mix this chemical with:

  • Acidic waste streams (Risk: Heat/Gas generation).

  • Oxidizers (Risk: Fire/Explosion).

  • Aqueous drains (Risk: Environmental toxicity).

Correct Stream: Basic Organic Waste (or "Alkaline Organic").

B. Solid Waste Disposal (Preferred)

For pure solid substance or contaminated solids (gloves, weighing paper).[3]

  • Containment: Place the solid material in a chemically compatible container (HDPE or Polypropylene jar). Glass is acceptable but less preferred due to breakage risk.

  • Double Bagging: Seal the primary container inside a clear, heavy-duty LDPE waste bag (minimum 2 mil thickness).

  • Labeling: Affix a hazardous waste label with the following details:

    • Constituents: tert-Butyl N-(3-carbamimidoylpropyl)carbamate (99%).

    • Hazard Checkboxes: [x] Corrosive (Base), [x] Toxic.

    • pH: >10 (Basic).

C. Liquid/Solution Disposal

For reaction mixtures or mother liquors.

  • Solvent Compatibility: Ensure the solvent carrier is compatible with organic incineration (e.g., Methanol, Ethanol, DCM).

  • Neutralization (Optional but Recommended for Large Volumes):

    • Caution: If the solution is highly concentrated (>1 M), slowly dilute with the solvent first.

    • Check pH.[4] If pH > 12, carefully adjust to pH 8-10 using a weak acid (e.g., dilute Acetic Acid) before adding to the waste container to reduce reactivity. Do not use strong mineral acids which may cleave the Boc group.

  • Bulking: Pour into the "Basic Organic Solvent Waste" carboy.

    • Note: If your facility does not separate Acid/Base organics, use the "General Organic" carboy but ensure the pH is near neutral first to prevent container pressurization.

Spill Management & Emergency Response

Scenario: Benchtop spill of 500 mg solid powder.

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.

  • Isolation: Demarcate the area.

  • Dry Cleanup (Preferred):

    • Gently sweep up the powder using a brush and dustpan (avoid raising dust).

    • Place collected material into a solid waste container.[3]

  • Wet Decontamination:

    • Wet a paper towel with dilute Acetic Acid (5%) or Citric Acid solution.

    • Wipe the surface to neutralize the basic amidine residue.

    • Follow with a water rinse, then an ethanol wipe.

  • Disposal: Dispose of all wipes as Solid Hazardous Waste .

Visual Decision Tree (DOT Diagram)

DisposalFlow Start Waste Generation: tert-Butyl N-(3-carbamimidoylpropyl)carbamate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid PackSolid Pack in HDPE Jar Double Bag Solid->PackSolid CheckSolvent Solvent Type? Liquid->CheckSolvent LabelSolid Label: Basic Organic Solid (Corrosive/Toxic) PackSolid->LabelSolid Halo Halogenated (DCM, Chloroform) CheckSolvent->Halo NonHalo Non-Halogenated (MeOH, EtOAc) CheckSolvent->NonHalo LabelHalo Label: Halogenated Basic Waste Halo->LabelHalo LabelNonHalo Label: Non-Halogenated Basic Waste NonHalo->LabelNonHalo Incinerate Final Disposal: High-Temp Incineration LabelSolid->Incinerate LabelHalo->Incinerate LabelNonHalo->Incinerate

Caption: Operational logic flow for segregating and packaging amidine-based chemical waste.

Regulatory & Compliance Data

ParameterSpecificationNotes
EPA Waste Code (RCRA) D002 (Corrosive)Applicable if pH of aqueous solution > 12.[4]5.
Secondary Code D001 (Ignitable)If dissolved in flammable solvents (Flash point < 60°C).[4]
European Waste Code (EWC) 07 01 04 *Other organic solvents, washing liquids and mother liquors.
Storage Class (LGK) 8A or 11 Combustible corrosive substances (Germany/EU).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2735700, tert-Butyl (3-aminopropyl)carbamate (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

Sources

Standard Operating Procedure & PPE Framework for Handling tert-Butyl N-(3-carbamimidoylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling of specialty chemical intermediates requires more than just a list of protective gear; it requires a deep understanding of the molecule's physical behavior and chemical reactivity.

tert-Butyl N-(3-carbamimidoylpropyl)carbamate (often handled as an acetate salt, CAS 2174008-05-8) is a highly valuable Boc-protected alkyl guanidine derivative used extensively in peptide synthesis and drug development. While not acutely lethal, its specific physicochemical properties demand rigorous operational discipline to prevent chronic exposure and laboratory contamination.

Chemical Profile & Hazard Causality (The "Why")

To build a highly effective safety protocol, we must first understand the causality behind the hazards[1]:

  • Physical State (Aerosolization Risk): The compound is typically supplied as a fine, crystalline powder. Fine powders are highly susceptible to static cling and ambient air currents. Without proper engineering controls, routine weighing can generate an invisible aerosolized dust cloud, leading to inhalation exposure[2].

  • Guanidinium Moiety (Mucous Membrane Irritation): The highly basic guanidine functional group acts as a localized irritant. Airborne contact with the respiratory tract or eyes can cause severe acute irritation.

  • Boc-Protecting Group (Solvent-Mediated Penetration): The lipophilic tert-butyloxycarbonyl (Boc) group increases the molecule's solubility in organic solvents (e.g., DMF, DMSO, DCM). If the dissolved compound splashes onto unprotected skin, the carrier solvent can rapidly transport the irritant across the epidermal barrier, necessitating stringent dermal protection[1].

Mandatory Personal Protective Equipment (PPE) Matrix

Following [3], the following PPE matrix is mandatory. Every piece of equipment is chosen to directly counteract the specific vulnerabilities identified above.

PPE CategorySpecificationCausality & Rationale
Eye/Face Chemical splash goggles (ANSI Z87.1 compliant)[3].Protects against both airborne dust particulates during weighing and liquid splashes during solvent addition. Standard safety glasses with side shields are insufficient for fine powders.
Skin/Hands Double-layered Nitrile gloves.Nitrile provides excellent resistance to the organic solvents typically used in peptide chemistry. Double gloving allows the outer contaminated glove to be doffed immediately if a spill occurs, preserving the inner barrier[2].
Body Flame-resistant (FR) lab coat (fully buttoned) and closed-toe shoes.Prevents particulate settling on personal clothing and offers a physical barrier against accidental solvent spills during reactor transfer[3].
Respiratory N95/P100 particulate respirator.Mitigates inhalation of aerosolized fine powders. (Note: Handling exclusively within a certified chemical fume hood negates the need for a respirator).
Quantitative Operational Parameters

To ensure easy comparison and strict adherence to safety limits, all quantitative operational data is summarized below:

ParameterStandard / LimitCausality & Action
Fume Hood Face Velocity 80–100 fpmPrevents turbulent aerosolization of fine powders while maintaining complete vapor containment[2].
Glove Thickness ≥ 0.11 mmMinimum barrier thickness required to delay solvent (e.g., DMF, DCM) permeation during accidental splashes[3].
Spill Threshold < 50 g (Minor)Spills under 50g can be managed safely with damp absorbent pads. Larger spills require laboratory evacuation and EHS intervention.
Operational Workflow & Handling Protocol

This methodology is designed as a self-validating system —each step inherently verifies the safety of the next, ensuring that human error is engineered out of the process[1].

Step 1: Environmental Preparation & Engineering Controls Conduct all open-container handling within a certified chemical fume hood. Clear the workspace of clutter to prevent turbulent airflow, which can inadvertently aerosolize the powder[2].

  • Validation: Check the digital hood monitor; a reading of 80–100 fpm confirms safe operational airflow.

Step 2: Static Mitigation (The Weighing Phase) Fine powders exhibit strong electrostatic repulsion, causing them to "jump" from spatulas and contaminate the balance.

  • Action: Discharge static from the weigh boat and a grounded metal spatula using an anti-static (Zerostat) gun before opening the chemical bottle.

  • Validation: The powder will transfer smoothly without clinging to the spatula or the sides of the weigh boat, visually confirming that static neutralization was successful.

Step 3: Closed-System Solubilization Never transport open weigh boats containing dry fine powders across the laboratory.

  • Action: Once the desired mass is weighed, add the reaction solvent (e.g., Dichloromethane) directly to the weigh boat or a sealed transfer vial inside the fume hood.

  • Validation: Transferring the chemical as a liquid solution rather than a dry powder completely eliminates the risk of dust inhalation during transit to the main reactor, validating the transfer's safety[1].

Step 4: Decontamination & Doffing

  • Action: Wipe down the analytical balance and fume hood surface with a lint-free cloth dampened with 70% Isopropyl Alcohol (IPA). Doff the outer layer of gloves inside the hood before touching any external door handles.

G A Pre-Operation Hood & Static Check B PPE Donning Double Gloves, Goggles A->B C Weighing Anti-Static Spatula B->C D Solvent Addition (In-Hood Dissolution) C->D E Transfer to Reactor (Closed System) D->E F Decontamination & Doffing E->F

Figure 1: Standardized operational workflow for handling reactive fine powders.

Spill Response & Disposal Plan

In the event of a breach in protocol, immediate and calculated action is required to prevent widespread laboratory contamination.

Spill Response Protocol:

  • Minor Powder Spills (<50g): Do not dry sweep, as the mechanical action of a brush will generate a massive, hazardous dust cloud[2]. Instead, cover the spilled powder with a damp absorbent pad (using water or a compatible solvent like IPA) to suppress aerosolization. Wipe inward from the edges to the center to prevent spreading.

  • Liquid Spills (Post-Solubilization): Absorb with inert materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels for strong oxidizing/reducing solvent mixtures.

Disposal Plan:

  • Solid Waste: Dispose of empty vials, contaminated weigh boats, and wiping cloths in a solid hazardous waste bin labeled for "Toxic/Irritant Organics."

  • Liquid Waste: If the compound is dissolved in a halogenated solvent (e.g., DCM), it must be strictly segregated into a "Halogenated Organic Waste" carboy. If dissolved in DMF or Methanol, route to "Non-Halogenated Organic Waste" to prevent dangerous cross-reactions in the waste stream[2].

References
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment" (OSHA 3151-02R). U.S. Department of Labor, 2023.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Committee on Chemical Safety, 2015.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.